TGR5 agonist 4
Description
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Structure
3D Structure
Properties
Molecular Formula |
C24H38F2O5 |
|---|---|
Molecular Weight |
444.6 g/mol |
IUPAC Name |
(4R)-2,2-difluoro-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38F2O5/c1-12(11-24(25,26)21(30)31)15-4-5-16-20-17(10-19(29)23(15,16)3)22(2)7-6-14(27)8-13(22)9-18(20)28/h12-20,27-29H,4-11H2,1-3H3,(H,30,31)/t12-,13+,14-,15-,16+,17+,18-,19+,20+,22+,23-/m1/s1 |
InChI Key |
BAAUSBFPCCBIKT-FHAGEWQDSA-N |
Isomeric SMILES |
C[C@H](CC(C(=O)O)(F)F)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Canonical SMILES |
CC(CC(C(=O)O)(F)F)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to TGR5 Agonist-Mediated cAMP Activation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Takeda G protein-coupled receptor 5 (TGR5), a key bile acid receptor, has emerged as a significant therapeutic target for metabolic and inflammatory diseases. Its activation initiates a critical signaling cascade via the Gαs protein subunit, leading to the production of cyclic adenosine monophosphate (cAMP). This guide provides a detailed examination of the TGR5-cAMP activation pathway, with a special focus on representative synthetic agonists often designated as "compound 4" in literature. It offers a compilation of quantitative data for various TGR5 agonists, detailed experimental protocols for assessing receptor activation and downstream signaling, and visual diagrams of the core molecular pathways and workflows to support research and development efforts in this field.
Introduction to TGR5
TGR5, also known as G protein-coupled bile acid receptor 1 (GPBAR1), is a member of the G protein-coupled receptor (GPCR) superfamily.[1][2] It is activated by endogenous bile acids, with lithocholic acid (LCA) being the most potent natural agonist.[3][4] TGR5 is expressed in a wide variety of tissues, including the intestine, gallbladder, brown adipose tissue, skeletal muscle, and immune cells like macrophages.[3] This widespread expression underscores its diverse physiological roles, from regulating energy expenditure and glucose homeostasis to modulating inflammatory responses. Upon agonist binding, TGR5 primarily couples to the stimulatory G protein alpha subunit (Gαs), triggering a cascade of intracellular events that are central to its therapeutic effects.
The TGR5-cAMP Signaling Pathway
The canonical signaling pathway initiated by TGR5 activation is mediated through the production of the second messenger, cyclic adenosine monophosphate (cAMP). This pathway is a cornerstone of TGR5's function and a primary endpoint for assessing agonist activity.
The sequence of events is as follows:
-
Agonist Binding: A TGR5 agonist, such as a bile acid or a synthetic compound, binds to the receptor's orthosteric site.
-
Gαs Protein Activation: This binding induces a conformational change in TGR5, leading to the activation of the associated Gαs protein. The Gαs subunit releases GDP and binds GTP.
-
Adenylyl Cyclase (AC) Stimulation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP into cAMP, leading to an increase in intracellular cAMP concentration.
-
Downstream Effector Activation: Elevated cAMP levels activate two main downstream effector proteins:
-
Protein Kinase A (PKA): cAMP binds to the regulatory subunits of PKA, causing them to dissociate from and activate the catalytic subunits. Activated PKA then phosphorylates a multitude of downstream targets.
-
Exchange Protein Directly Activated by cAMP (Epac): In some cell types, cAMP can also directly activate Epac, a guanine nucleotide exchange factor involved in various cellular processes.
-
-
CREB Phosphorylation and Gene Transcription: A key substrate of PKA is the cAMP Response Element-Binding Protein (CREB). PKA-mediated phosphorylation of CREB at the Serine-133 residue enables it to recruit transcriptional coactivators and bind to cAMP Response Elements (CREs) in the promoters of target genes, thereby modulating their expression. This transcriptional regulation is responsible for many of the physiological outcomes of TGR5 activation, such as the increased expression of glucagon-like peptide-1 (GLP-1).
TGR5 Agonist 4: A Designation for Novel Compounds
The term "this compound" does not refer to a single, universally recognized molecule. Instead, it is a common designation used in scientific literature to identify a specific compound within a novel synthesized series. Below are examples of compounds referred to as "compound 4" that demonstrate agonist activity at the TGR5 receptor.
-
Avicholic Acid (Compound 4): In a study exploring bile acid derivatives, avicholic acid was designated as compound 4. It was identified as a weak but selective TGR5 modulator with no activity at the farnesoid X receptor (FXR).
-
Compound 4b: A study focused on developing ligands with a tetramethylnaphthalene skeleton identified compound 4b (N-(2-chlorophenyl)-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenecarboxamide) as a potent and selective TGR5 agonist.
-
Compound 4d: Research into 2-thio-imidazole derivatives identified compound 4d as a novel TGR5 agonist that, when combined with the DPP-4 inhibitor Sitagliptin, effectively promoted GLP-1 secretion and lowered glucose in animal models.
-
Isoxazole Compound 4: Through high-throughput screening, an isoxazole derivative (compound 3) was identified as a TGR5 agonist. Subsequent optimization of its amide phenyl ring led to compound 4, which showed improved potency.
For the purposes of this guide, we will present quantitative data for these and other key TGR5 agonists to allow for effective comparison.
Data Presentation: Quantitative Agonist Activity
The potency of TGR5 agonists is typically quantified by their half-maximal effective concentration (EC₅₀) or half-maximal inhibitory concentration (IC₅₀) for inducing a response, most commonly cAMP production or a downstream reporter gene.
| Compound Name / Designation | Compound Type | Assay System | Potency (EC₅₀ / IC₅₀) | Reference |
| Lithocholic Acid (LCA) | Endogenous Bile Acid | cAMP Production (hTGR5) | 0.53 µM | |
| INT-777 | Semi-synthetic Bile Acid | cAMP Production (mTGR5) | 24.7 nM | |
| Avicholic Acid (Compound 4) | Natural Bile Acid Derivative | HTRF cAMP (hTGR5) | 31.6 µM | |
| Compound 4b | Synthetic (TMN Skeleton) | TGR5 Agonist Assay | 8.4 nM (IC₅₀) | |
| Compound 18 | Synthetic (Non-Bile Acid) | cAMP Production (mTGR5) | 24.7 nM | |
| SB-756050 | Synthetic (Sulfonamide) | TGR5 Activation | 1.3 µM | |
| Isoxazole Compound 4 | Synthetic (Isoxazole) | U2-OS Cell Assay | pEC₅₀ = 6.8 |
Note: EC₅₀/IC₅₀ values can vary depending on the specific cell line, receptor species (human vs. mouse), and assay format used.
Experimental Protocols
Accurate assessment of TGR5 agonism requires robust and reproducible experimental methods. The following sections detail common protocols used in the field.
Cell Culture for TGR5-Expressing Lines
Many TGR5 studies utilize cell lines that either endogenously express the receptor or are engineered to do so.
-
Cell Lines:
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HEK-293 or CHO-K1: These lines are often used for stable or transient transfection with human or mouse TGR5 constructs as they have low endogenous receptor expression.
-
NCI-H716 and STC-1: These are human and mouse enteroendocrine cell lines, respectively, that endogenously express TGR5 and are used to study GLP-1 secretion.
-
-
General Culture Protocol:
-
Maintain cells in the recommended growth medium (e.g., DMEM or Ham's F12) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells every 2-3 days or upon reaching 80-90% confluency using trypsin-EDTA.
-
For transfected cells, maintain selection pressure by including the appropriate antibiotic (e.g., G418, Puromycin) in the culture medium.
-
cAMP Measurement via HTRF Assay
Homogeneous Time-Resolved Fluorescence (HTRF) is a widely used method for quantifying intracellular cAMP due to its high sensitivity and suitability for high-throughput screening.
-
Principle: The assay is based on the competition between native cAMP produced by the cells and a d2-labeled cAMP tracer for binding to a europium cryptate-labeled anti-cAMP monoclonal antibody. High cellular cAMP levels result in a low HTRF signal (decreased FRET).
-
Protocol:
-
Cell Preparation: Harvest TGR5-expressing cells and resuspend them in a suitable assay buffer (e.g., PBS) often containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Plating: Dispense the cell suspension into a low-volume 384-well white plate.
-
Compound Addition: Add serial dilutions of the test agonist (e.g., this compound) to the wells. Include a positive control (e.g., Forskolin, a direct adenylyl cyclase activator) and a negative (vehicle) control.
-
Stimulation: Incubate the plate at room temperature for 30-60 minutes to allow for cAMP production.
-
Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) diluted in lysis buffer to each well.
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Reading: Measure the fluorescence emission at 665 nm (acceptor) and 620 nm (donor) using an HTRF-compatible plate reader.
-
Analysis: Calculate the 665/620 ratio and normalize the data. Plot the results against the agonist concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.
-
Western Blot for Phospho-CREB (Ser133)
To confirm that the TGR5-cAMP pathway is active downstream of the receptor, researchers can measure the phosphorylation of key signaling nodes like CREB.
-
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture. A primary antibody specific to CREB phosphorylated at Serine 133 is used to measure the activation state of the protein. A separate blot for total CREB is used for normalization.
-
Protocol:
-
Cell Treatment & Lysis: Plate TGR5-expressing cells and grow to ~80% confluency. Starve cells of serum for several hours, then treat with the TGR5 agonist for a specified time (e.g., 15-30 minutes).
-
Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with the primary antibody against Phospho-CREB (Ser133) diluted in blocking buffer (e.g., 1:1000 dilution).
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane for 1 hour at room temperature with an HRP-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Re-probing: The membrane can be stripped of antibodies and re-probed with an antibody for total CREB to serve as a loading control.
-
Conclusion and Future Directions
The TGR5 receptor is a validated and highly promising target for therapeutic intervention in metabolic and inflammatory diseases. Its direct coupling to the adenylyl cyclase-cAMP pathway provides a clear and quantifiable mechanism of action for novel agonists. While the designation "this compound" can be ambiguous, the specific compounds identified under this label in various studies demonstrate the chemical diversity and high potency achievable for synthetic TGR5 modulators. The experimental protocols detailed in this guide provide a robust framework for researchers to identify and characterize new TGR5 agonists, assess their downstream signaling effects, and advance the development of next-generation therapeutics targeting this important receptor. Future research will likely focus on developing gut-restricted or biased agonists to maximize therapeutic efficacy while minimizing potential side effects associated with systemic TGR5 activation.
References
- 1. Activation of TGR5 Increases Urine Concentration by Inducing AQP2 and AQP3 Expression in Renal Medullary Collecting Ducts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 3. Identification and Characterization of a Leoligin-Inspired Synthetic Lignan as a TGR5 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
A Technical Guide to TGR5 Agonists in Type 2 Diabetes Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Takeda G-protein-coupled receptor 5 (TGR5) as a therapeutic target for type 2 diabetes. Since "TGR5 agonist 4" does not correspond to a specific publicly disclosed compound, this document will focus on the broader class of TGR5 agonists, using well-documented examples from preclinical research to illustrate their mechanism of action, pharmacological profiles, and the experimental methodologies used for their evaluation.
Introduction: TGR5 as a Target for Type 2 Diabetes
Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor for bile acids.[1] Its role extends beyond bile acid homeostasis to the regulation of energy and glucose metabolism.[2][3] TGR5 is expressed in various tissues, including enteroendocrine L-cells of the intestine, gallbladder, macrophages, and brown adipose tissue.[4][5] Its activation has been shown to stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with established anti-diabetic effects, making TGR5 an attractive target for the treatment of type 2 diabetes and other metabolic diseases.
Mechanism of Action: The TGR5 Signaling Pathway
Upon binding to an agonist, TGR5 couples to the Gαs protein, initiating a downstream signaling cascade. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).
In intestinal enteroendocrine L-cells, this signaling pathway culminates in the secretion of GLP-1. GLP-1, in turn, potentiates glucose-dependent insulin secretion from pancreatic β-cells, suppresses glucagon release, slows gastric emptying, and promotes satiety. TGR5 activation also enhances energy expenditure, contributing to its beneficial metabolic profile.
Data Presentation: TGR5 Agonists in Preclinical Models
A variety of natural and synthetic TGR5 agonists have been identified and characterized. Their potency and efficacy vary, providing a range of tools for researchers.
Table 1: In Vitro Potency of Selected TGR5 Agonists
This table summarizes the half-maximal effective concentration (EC₅₀) for various TGR5 agonists from in vitro assays, typically measuring cAMP production or reporter gene activation in cell lines overexpressing the receptor.
| Compound Name | Compound Type | Assay Type | Cell Line | Species | EC₅₀ | Reference(s) |
| INT-777 | Semi-synthetic | CRE-Luciferase | CHO | Human | 0.82 µM | |
| cAMP Production | STC-1 | Mouse | > 100 µM | |||
| Compound 31d/6g | Synthetic (Imidazole) | Luciferase | CHO-K1 | Human | 57 pM | |
| Luciferase | CHO-K1 | Mouse | 62 pM | |||
| WB403 | Synthetic | CRE-Luciferase | HEK293T | Human | 5.5 µM | |
| Betulinic Acid | Natural Triterpenoid | - | - | Human | 1.04 µM | |
| Oleanolic Acid | Natural Triterpenoid | GLP-1 Secretion | STC-1 | Mouse | - | |
| Compound 18 | Synthetic | cAMP Production | STC-1 | Mouse | 580 nM | |
| cAMP Production | NCI-H716 | Human | 3096 nM |
Note: EC₅₀ values can vary significantly based on the assay system and cell line used.
Table 2: In Vivo Efficacy of Selected TGR5 Agonists in Diabetic Models
This table presents data from in vivo studies, primarily focusing on the oral glucose tolerance test (OGTT) in diet-induced obese (DIO) or other diabetic mouse models.
| Compound Name | Animal Model | Dose | Key Findings | Reference(s) |
| INT-777 | DIO Mice | 30 mg/kg/day (diet) | Robustly improved glucose tolerance and glucose-stimulated insulin secretion. | |
| Compound 6g | DIO C57 Mice | 7.9 mg/kg (ED₅₀) | Potent glucose-lowering effects during an OGTT. | |
| WB403 | db/db Mice, HFD/STZ Mice | - | Significantly improved glucose tolerance; decreased fasting and postprandial blood glucose. | |
| Phytoconstituent (Flavanone) | - | 10-30 mg/kg | 128-275% increase in plasma GLP-1 levels. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments in TGR5 agonist evaluation.
In Vitro Assays
This assay is commonly used for primary screening and determining agonist potency. It relies on a reporter gene (e.g., luciferase) linked to a cAMP response element (CRE).
-
Cell Culture: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are transiently or stably co-transfected with a human TGR5 expression vector and a CRE-luciferase reporter vector.
-
Plating: Transfected cells are seeded into 96-well plates and incubated.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., TGR5 agonist) and incubated for a defined period (typically 4-6 hours). A known agonist like Lithocholic Acid (LCA) is used as a positive control.
-
Lysis and Luminescence Reading: A luciferase detection reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme.
-
Data Analysis: The luminescence, proportional to reporter gene activation, is measured using a luminometer. EC₅₀ values are calculated from the dose-response curve.
This functional assay measures the direct effect of TGR5 agonists on GLP-1 release from enteroendocrine cells.
-
Cell Culture: Murine GLUTag or STC-1 cells, or human NCI-H716 cells, which endogenously express TGR5, are cultured in Matrigel-coated 24-well plates.
-
Incubation: Cells are washed and incubated with a standard saline solution containing the test agonist for a set period (e.g., 2 hours). The medium should contain a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Supernatant Collection: The cell culture medium (supernatant) is collected.
-
Cell Lysis: The remaining cells are lysed to measure the intracellular GLP-1 content.
-
Quantification: GLP-1 concentrations in the supernatant and cell lysate are quantified using a commercial ELISA kit.
-
Data Normalization: Secreted GLP-1 is often expressed as a percentage of the total cellular GLP-1 content (supernatant + lysate).
In Vivo Assays
The OGTT is a gold-standard in vivo assay to assess glucose homeostasis and the efficacy of anti-diabetic compounds.
-
Animal Model: Diet-induced obese (e.g., C57BL/6J mice on a high-fat diet) or genetic models of diabetes (e.g., db/db mice) are commonly used.
-
Fasting: Mice are fasted overnight (typically 6-16 hours) with free access to water.
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Baseline Measurement (t=0): A baseline blood sample is collected (e.g., via tail snip) to measure fasting blood glucose levels.
-
Compound Administration: The TGR5 agonist or vehicle control is administered via oral gavage at a predetermined time before the glucose challenge.
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Glucose Challenge: A bolus of glucose solution (typically 1-2 g/kg body weight) is administered via oral gavage.
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Blood Sampling: Blood glucose is measured from tail blood at several time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
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Data Analysis: Blood glucose levels are plotted against time. The area under the curve (AUC) is calculated to quantify the overall glucose excursion. A reduction in AUC indicates improved glucose tolerance.
Challenges and Future Directions
While TGR5 agonists hold significant therapeutic promise, their development has faced challenges. A primary concern is the on-target side effect of gallbladder filling, as TGR5 is highly expressed in the gallbladder epithelium and its activation can cause smooth muscle relaxation. This can potentially lead to cholestasis and gallstone formation.
Future research is focused on developing gut-restricted TGR5 agonists. The rationale is to activate TGR5 locally in the intestinal L-cells to stimulate GLP-1 secretion while minimizing systemic exposure and thereby avoiding adverse effects on the gallbladder. Balancing the need for sufficient local concentration to activate basolaterally located receptors with minimal systemic absorption remains a key challenge in medicinal chemistry.
Conclusion
TGR5 remains a compelling target for the development of novel therapeutics for type 2 diabetes. Its role in stimulating GLP-1 secretion and improving overall glucose homeostasis is well-established in preclinical models. The development of potent and selective TGR5 agonists, particularly those with a gut-restricted profile, could offer a promising new incretin-based strategy for managing type 2 diabetes. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug developers working in this promising area.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
TGR5 Agonists: A Deep Dive into Their Therapeutic Potential for Obesity
A Technical Guide for Researchers and Drug Development Professionals
The G protein-coupled receptor TGR5, also known as Gpbar1, has emerged as a compelling therapeutic target for obesity and related metabolic disorders.[1][2][3] Its activation by specific agonists triggers a cascade of signaling events that favorably impact energy expenditure, glucose homeostasis, and inflammation, making it a focal point for drug discovery efforts. This technical guide provides an in-depth analysis of the core mechanisms, quantitative preclinical data, and key experimental protocols associated with the development of TGR5 agonists for the treatment of obesity.
Core Mechanism of Action: TGR5 Signaling
TGR5 is a membrane receptor activated by bile acids, which function as signaling molecules in addition to their role in lipid digestion.[4][5] Upon agonist binding, TGR5 couples to the Gαs subunit of the G protein, initiating a canonical signaling pathway that is central to its metabolic effects.
Activated Gαs stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic adenosine monophosphate (cAMP). This increase in intracellular cAMP activates two primary downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (EPAC). These effectors, in turn, modulate a variety of cellular processes that contribute to an anti-obesity phenotype.
Key Downstream Effects of TGR5 Activation:
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Increased Energy Expenditure: In brown adipose tissue (BAT) and skeletal muscle, TGR5 activation upregulates the expression of type 2 iodothyronine deiodinase (D2). D2 converts the inactive thyroid hormone T4 to the active form T3, which in turn increases the expression of uncoupling protein 1 (UCP1). UCP1 dissipates the proton gradient in mitochondria, leading to heat production (thermogenesis) and increased energy expenditure.
-
Enhanced GLP-1 Secretion: TGR5 is expressed in intestinal enteroendocrine L-cells. Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with multiple beneficial effects on glucose metabolism and appetite. GLP-1 enhances insulin secretion, suppresses glucagon release, and promotes satiety.
-
Anti-inflammatory Effects: In macrophages, TGR5 activation can suppress inflammatory signaling pathways, such as the NF-κB pathway. Given the role of chronic low-grade inflammation in obesity and insulin resistance, this anti-inflammatory action is a significant component of the therapeutic potential of TGR5 agonists.
Below is a diagram illustrating the primary TGR5 signaling pathway.
Figure 1: TGR5 Signaling Pathway.
Quantitative Data from Preclinical Studies
A number of synthetic and natural TGR5 agonists have been evaluated in preclinical models of obesity, primarily in diet-induced obese (DIO) mice. The following tables summarize key quantitative findings for some of the most well-characterized compounds.
Table 1: Effects of TGR5 Agonists on Body Weight and Fat Mass in DIO Mice
| Compound | Dosing Regimen | Study Duration | Body Weight Change | Fat Mass Reduction | Reference |
| INT-777 | 30 mg/kg/day | 8 weeks | ~15% decrease vs. vehicle | Significant reduction | |
| BAR501 | 15 mg/kg/day | 12 weeks | Prevents weight gain | Significant decrease | |
| Oleanolic Acid | 0.05% in diet | 16 weeks | Slows weight gain | Not specified | |
| Compound 18 | 60 mg/kg/day | 2 weeks | Significant weight loss | Not specified |
Table 2: Metabolic Effects of TGR5 Agonists in DIO Mice
| Compound | Dosing Regimen | Glucose Lowering (OGTT) | Plasma GLP-1 Levels | Energy Expenditure | Reference |
| INT-777 | 30 mg/kg/day, acute | Improved glucose tolerance | Significant increase | Increased | |
| BAR501 | 15 mg/kg/day | Improved insulin sensitivity | Not specified | Increased UCP1 expression | |
| Oleanolic Acid | 0.05% in diet | Antihyperglycemic activity | Stimulates secretion | Increased | |
| Compound 18 | 60 mg/kg, acute | Significant glucose lowering | Significant increase | Not specified |
Key Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize TGR5 agonists.
TGR5 Activation Assay (cAMP Measurement)
This assay determines the ability of a compound to activate TGR5 and induce the production of its primary second messenger, cAMP.
Methodology:
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Cell Culture: HEK293 cells stably expressing human TGR5 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).
-
Assay Preparation: Cells are seeded into 96-well plates and grown to confluence. Prior to the assay, the growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Test compounds are serially diluted and added to the cells. A known TGR5 agonist (e.g., INT-777) is used as a positive control, and a vehicle (e.g., DMSO) is used as a negative control.
-
Incubation: The plate is incubated for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Intracellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay (ELISA) or a fluorescence resonance energy transfer (FRET)-based biosensor.
-
Data Analysis: The results are typically expressed as a fold increase over the vehicle control or used to generate a dose-response curve to determine the EC50 of the test compound.
In Vitro GLP-1 Secretion Assay
This assay assesses the ability of a TGR5 agonist to stimulate GLP-1 secretion from enteroendocrine cells.
Methodology:
-
Cell Culture: A murine enteroendocrine cell line, such as GLUTag or STC-1, or human NCI-H716 cells, are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 24- or 48-well plates and grown to a suitable density.
-
Compound Treatment: The culture medium is replaced with a buffer (e.g., Krebs-Ringer bicarbonate buffer) containing the test compound. A positive control (e.g., a known TGR5 agonist or a cocktail of GLP-1 secretagogues) and a vehicle control are included.
-
Incubation: The cells are incubated for a defined period (e.g., 2 hours) at 37°C.
-
Supernatant Collection: The supernatant is collected and a protease inhibitor cocktail, including a DPP-4 inhibitor, is added to prevent GLP-1 degradation.
-
GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a commercially available ELISA kit.
-
Data Analysis: GLP-1 secretion is typically expressed as a fold increase over the vehicle control.
In Vivo Evaluation in Diet-Induced Obese (DIO) Mice
This is the standard preclinical model to evaluate the anti-obesity efficacy of TGR5 agonists.
Methodology:
-
Animal Model: Male C57BL/6J mice are fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 8-12 weeks) to induce obesity, insulin resistance, and other metabolic dysfunctions.
-
Compound Administration: The TGR5 agonist is administered daily via an appropriate route (e.g., oral gavage). A vehicle control group is included.
-
Monitoring: Body weight and food intake are monitored regularly (e.g., daily or weekly).
-
Metabolic Phenotyping: At the end of the study, a comprehensive metabolic analysis is performed, which may include:
-
Body Composition: Measured by techniques such as DEXA or NMR to determine fat mass and lean mass.
-
Oral Glucose Tolerance Test (OGTT): To assess glucose homeostasis.
-
Plasma Analysis: Blood samples are collected to measure levels of glucose, insulin, lipids, and GLP-1. For accurate GLP-1 measurement, blood should be collected with a DPP-4 inhibitor.
-
Energy Expenditure: Measured using indirect calorimetry in metabolic cages.
-
Gene Expression Analysis: Tissues such as BAT, liver, and muscle are collected for analysis of key target genes (e.g., UCP1, D2) by qRT-PCR.
-
-
Data Analysis: Statistical analysis is performed to compare the treated group with the vehicle control group for all measured parameters.
Below is a workflow diagram for the in vivo evaluation of a TGR5 agonist.
Figure 2: In Vivo Evaluation Workflow.
Clinical Landscape and Future Directions
While the preclinical data for TGR5 agonists are promising, clinical development has been challenging. Systemic activation of TGR5 has been associated with side effects such as gallbladder filling and pruritus. Current strategies are focused on developing gut-restricted agonists to localize the therapeutic effects to the intestine, thereby maximizing GLP-1 secretion while minimizing systemic side effects. Several TGR5 agonists have entered early-phase clinical trials for metabolic diseases, but none have yet reached the market.
The continued exploration of novel TGR5 agonists with improved tissue selectivity and safety profiles remains a key objective in the pursuit of new treatments for obesity and type 2 diabetes. The experimental frameworks outlined in this guide provide a robust foundation for the evaluation and advancement of these promising therapeutic candidates.
References
- 1. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 2. Mechanism of action of the bile acid receptor TGR5 in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGR5 agonists for diabetes treatment: a patent review and clinical advancements (2012-present) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Anti-Inflammatory Properties of TGR5 Agonists
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the G-protein coupled bile acid receptor 1 (TGR5), also known as GPBAR1, and the anti-inflammatory mechanisms elicited by its agonists. It details the core signaling pathways, presents quantitative data from key studies, and outlines the experimental protocols used to ascertain these properties.
Introduction: TGR5 as an Immunomodulatory Target
TGR5 is a cell membrane-bound receptor activated by bile acids, playing crucial roles in metabolic homeostasis, bile acid synthesis, and energy expenditure.[1][2] Beyond its metabolic functions, emerging evidence has firmly established TGR5 as a significant regulator of inflammatory responses.[1][3] Expressed in various immune cells, including monocytes, macrophages, and Kupffer cells, TGR5 activation presents a compelling therapeutic strategy for a range of inflammatory conditions.[1] TGR5 agonists, compounds that activate this receptor, have been shown to suppress the production of pro-inflammatory cytokines and modulate key inflammatory signaling cascades. This guide synthesizes the current understanding of these anti-inflammatory effects, focusing on the underlying molecular pathways and the quantitative evidence supporting TGR5's potential as a drug target.
Core Anti-Inflammatory Signaling Pathways
Activation of TGR5 by an agonist initiates a cascade of intracellular events that converge to suppress inflammatory responses. The two primary, well-documented pathways involve the inhibition of NF-κB signaling and the NLRP3 inflammasome.
TGR5-Mediated Inhibition of the NF-κB Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B-cells (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines and mediators. TGR5 activation exerts a potent inhibitory effect on this pathway through a G-protein/cAMP-dependent mechanism.
Upon agonist binding, TGR5 couples with a Gαs protein, activating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn interferes with the NF-κB activation cascade. The key inhibitory steps include:
-
Prevention of IκBα Phosphorylation: TGR5 activation prevents the phosphorylation of IκBα, the inhibitory protein that sequesters the NF-κB p65 subunit in the cytoplasm.
-
Inhibition of p65 Nuclear Translocation: By stabilizing IκBα, TGR5 activation effectively blocks the translocation of the active p65 subunit into the nucleus.
-
Suppression of NF-κB DNA Binding and Transcriptional Activity: Consequently, the binding of NF-κB to the promoters of pro-inflammatory genes is diminished, leading to reduced transcription of cytokines like TNF-α, IL-6, and MCP-1.
Some evidence also suggests a role for β-arrestin-2 in mediating the interaction between IκBα and the TGR5 signaling complex, further contributing to NF-κB suppression.
TGR5-Mediated Inhibition of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that, when activated, drives the maturation of the potent pro-inflammatory cytokines IL-1β and IL-18. Dysregulation of the NLRP3 inflammasome is implicated in numerous inflammatory diseases. TGR5 activation serves as an endogenous brake on this pathway.
Similar to NF-κB inhibition, this effect is mediated via the TGR5-cAMP-PKA axis. Activation of PKA by cAMP directly or indirectly interferes with the assembly and activation of the NLRP3 inflammasome complex. This leads to:
-
Reduced Caspase-1 Cleavage: Inhibition of the NLRP3 complex prevents the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1.
-
Decreased IL-1β and IL-18 Maturation: Active caspase-1 is required to cleave pro-IL-1β and pro-IL-18 into their mature, secretable forms. By blocking caspase-1 activation, TGR5 agonists significantly reduce the release of these key inflammatory mediators.
This mechanism is particularly relevant in conditions like nonalcoholic steatohepatitis (NASH), where TGR5 deficiency is associated with enhanced M1 macrophage polarization driven by NLRP3 activation.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of TGR5 agonists has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.
Table 1: In Vitro Anti-inflammatory Effects of TGR5 Agonists
| TGR5 Agonist | Cell Type | Inflammatory Stimulus | Measured Outcome | Quantitative Result | Citation |
|---|---|---|---|---|---|
| INT-777 | Human Monocytes | LPS | IL-12p40 Production | Dose-dependent reduction | |
| INT-777 | Human Monocytes | LPS | TNF-α Production | Dose-dependent reduction | |
| Compound 6g | Human Whole Blood | LPS | TNF-α Production | IC₅₀ = 251 nM | |
| LCA | Human PBMCs | LPS | TNF-α, IL-1β, IL-6, IL-8 Expression | Concentration-dependent downregulation | |
| 23(S)-mCDCA | Mouse Macrophages & Kupffer Cells | LPS (100 ng/ml) | Repression of pro-inflammatory genes | Significant reduction at 10 µM | |
| TGR5 Agonist | Mγ-Mϕs (Inflammatory Macrophages) | Commensal Bacterial Antigen | TNF-α Production | Significant concentration-dependent suppression | |
| LT-188A (1) | TGR5-expressing HEK293 cells | TNF-α | NFκB Transcriptional Activity | IC₅₀ = 8.6 μM |
| Betulinic Acid | EOC-20 Microglia | LPS (200 ng/ml) | Phagocytosis Activity | Significant reduction | |
Table 2: In Vivo Anti-inflammatory Effects of TGR5 Agonists
| TGR5 Agonist | Animal Model | Measured Outcome | Quantitative Result | Citation |
|---|---|---|---|---|
| LCA | Collagen-Induced Arthritis (CIA) Mice | Serum TNF-α, IL-1β, IL-6, IL-8 | Significant reduction compared to untreated CIA mice | |
| 23(S)-mCDCA | LPS-induced Liver Inflammation (WT Mice) | Liver mRNA (IP-10, MCP-1, iNOS, IFN-γ) | Significantly less expression vs. non-pretreated mice | |
| BIX02694 | LPS-challenged Mice | Serum IL-12p40, TNFα, IL-6 | Significant, dose-dependent reduction | |
| BIX02694 | Experimental Autoimmune Encephalomyelitis (EAE) | EAE Clinical Score | Significant reduction in disease severity |
| Betulinic Acid | Azoxymethane (AOM)-induced Hepatic Encephalopathy| Neurological Decline | Prolonged time to reach coma | |
Table 3: Potency of Various TGR5 Agonists
| Agonist | Receptor | EC₅₀ | Citation |
|---|---|---|---|
| Lithocholic acid (LCA) | Human TGR5 | ~0.53 - 0.6 µM | |
| Deoxycholic acid (DCA) | Human TGR5 | 1.0 µM | |
| Chenodeoxycholic acid (CDCA) | Human TGR5 | 4.4 µM | |
| Cholic acid (CA) | Human TGR5 | 7.7 µM | |
| INT-777 | Not Specified | Micromolar potency | |
| Compound 6g | Human TGR5 | 38 pM | |
| Compound 6g | Mouse TGR5 | 62 pM | |
| Compound 6b | Human TGR5 | 2.3 nM |
| Compound 22 | HEK293 cells | 0.212 µM | |
Key Experimental Protocols & Workflows
Standardized methodologies are critical for evaluating the anti-inflammatory properties of TGR5 agonists. Below are detailed protocols derived from the literature.
Protocol: In Vitro Macrophage Inflammation Assay
This protocol assesses the ability of a TGR5 agonist to suppress inflammatory responses in cultured macrophages.
-
Cell Isolation and Culture:
-
Isolate primary macrophages, such as bone marrow-derived macrophages (BMDMs) from mice or peripheral blood mononuclear cells (PBMCs) from human donors. Alternatively, use relevant cell lines like murine J774A.1 macrophages which endogenously express TGR5.
-
Culture cells in appropriate media (e.g., RPMI, DMEM) supplemented with serum and necessary growth factors (e.g., M-CSF for BMDMs) until differentiated.
-
-
Agonist Pre-treatment:
-
Pre-treat the cultured macrophages with the TGR5 agonist at various concentrations (e.g., 1-10 µM) or vehicle control. The pre-treatment duration can range from 30 minutes to 18 hours, depending on the experimental design.
-
-
Inflammatory Challenge:
-
Induce an inflammatory response by adding a stimulus such as Lipopolysaccharide (LPS) (e.g., 100-200 ng/mL) to the culture media.
-
Incubate for a defined period, typically 6 to 24 hours, to allow for cytokine production and gene expression.
-
-
Analysis:
-
Cytokine Secretion (ELISA): Collect the cell culture supernatant and quantify the concentration of secreted pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Gene Expression (RT-qPCR): Lyse the cells to extract total RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) to measure the mRNA expression levels of target inflammatory genes (e.g., Tnf, Il6, Nos2). Normalize to a housekeeping gene.
-
Signaling Pathway Analysis (Western Blot): Prepare cell lysates at earlier time points post-LPS stimulation to analyze the phosphorylation status of key signaling proteins like p65 and IκBα via Western Blotting.
-
Protocol: In Vivo LPS-Induced Systemic Inflammation Model
This model evaluates the efficacy of a TGR5 agonist in a setting of acute systemic inflammation.
-
Animals and Housing:
-
Use wild-type (WT) mice (e.g., C57BL/6) and, for specificity, TGR5-knockout (TGR5⁻/⁻) mice on the same genetic background. House animals according to institutional guidelines.
-
-
Agonist Administration:
-
Administer the TGR5 agonist or vehicle control to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) prior to the inflammatory challenge.
-
-
Induction of Inflammation:
-
Induce systemic inflammation by administering a single intraperitoneal (i.p.) injection of LPS.
-
-
Sample Collection and Analysis:
-
At a predetermined time point after LPS injection (e.g., 2-6 hours), collect blood via cardiac puncture for serum separation.
-
Harvest tissues of interest, such as the liver or stomach, and immediately process them for analysis (e.g., snap-freeze for RNA/protein extraction or fix for histology).
-
Measure serum cytokine levels (TNF-α, IL-6, etc.) using ELISA or multiplex assays.
-
Analyze gene expression of inflammatory mediators in tissue homogenates using RT-qPCR.
-
General Experimental Workflow Visualization
The following diagram outlines a typical workflow for assessing the anti-inflammatory properties of a novel TGR5 agonist.
References
- 1. Activation of TGR5 alleviates inflammation in rheumatoid arthritis peripheral blood mononuclear cells and in mice with collagen II-induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
- 3. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
TGR5 Agonist-Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the binding affinity of agonists to the Takeda G protein-coupled receptor 5 (TGR5), a promising therapeutic target for metabolic and inflammatory diseases. This document details the quantitative binding data of known agonists, outlines the experimental protocols for key assays, and visualizes the associated signaling pathways and workflows.
Quantitative Binding Affinity of TGR5 Agonists
The interaction between an agonist and TGR5 is a critical determinant of its biological activity. While direct binding affinity is often measured by the inhibition constant (Ki) or dissociation constant (Kd), the majority of published data for TGR5 agonists is presented as the half-maximal effective concentration (EC50). EC50 values represent the concentration of an agonist that induces a response halfway between the baseline and maximum effect in a functional assay, serving as a measure of the agonist's potency.
The following tables summarize the EC50 values for a range of endogenous and synthetic TGR5 agonists.
Table 1: Binding Affinity of Endogenous TGR5 Agonists
| Agonist | Receptor Species | EC50 (µM) |
| Taurolithocholic acid (TLCA) | Human | 0.33 |
| Lithocholic acid (LCA) | Human | 0.53 |
| Deoxycholic acid (DCA) | Human | 1.01 |
| Chenodeoxycholic acid (CDCA) | Human | 4.43 |
| Cholic acid (CA) | Human | 7.72 |
Table 2: Binding Affinity of Synthetic TGR5 Agonists
| Agonist | Receptor Species | EC50 (µM) |
| INT-777 | Human | 0.68 |
| BAR501 | Human | Not specified |
| Compound 6g | Human | 0.000057 |
| Compound 6c | Human | 0.0078 |
| Compound 35 | Human | 0.044 |
| Compound 36 | Human | 0.065 |
| CA7S | Human | 0.17 |
| OM8 | Human | 0.202 |
| OM8 | Mouse | 0.074 |
TGR5 Signaling Pathways
Activation of TGR5 by an agonist initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling of TGR5 to the Gαs protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[1][2] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and subsequent cellular responses.[3] TGR5 can also signal through alternative pathways, including the activation of Exchange Protein directly Activated by cAMP (Epac) and Extracellular signal-regulated kinases (ERK).[1][3]
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to determine the binding affinity and functional activity of TGR5 agonists.
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled ligand to the TGR5 receptor, allowing for the determination of Ki and Kd values.
Protocol:
-
Membrane Preparation:
-
Culture cells stably or transiently expressing human TGR5 (e.g., HEK293, CHO cells).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 1mM EDTA, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g for 5 minutes) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g for 30 minutes) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 0.1% BSA, pH 7.4).
-
A fixed concentration of a suitable radioligand for TGR5 (e.g., ³H-labeled bile acid or synthetic agonist).
-
Increasing concentrations of the unlabeled test compound (competitor).
-
Membrane preparation (typically 10-50 µg of protein per well).
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters several times with ice-cold wash buffer (e.g., 50mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Generate a competition binding curve by plotting the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
-
cAMP Functional Assay
This assay measures the production of intracellular cAMP in response to TGR5 activation, providing a functional measure of agonist potency (EC50).
Protocol:
-
Cell Culture:
-
Seed TGR5-expressing cells (e.g., HEK293-TGR5) into a 96- or 384-well plate and culture overnight.
-
-
Agonist Stimulation:
-
Remove the culture medium and replace it with stimulation buffer (e.g., HBSS or DMEM) containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the TGR5 agonist to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Measure the intracellular cAMP levels using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Luciferase Reporter Assay
This cell-based assay utilizes a reporter gene (luciferase) under the control of a cAMP-responsive element (CRE) to indirectly measure TGR5 activation.
Protocol:
-
Cell Transfection:
-
Co-transfect a suitable cell line (e.g., HEK293T) with an expression plasmid for human TGR5 and a reporter plasmid containing the luciferase gene downstream of a CRE promoter. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.
-
-
Agonist Stimulation:
-
Seed the transfected cells into a 96-well plate and allow them to attach.
-
Replace the culture medium with a medium containing increasing concentrations of the TGR5 agonist.
-
Incubate the plate at 37°C for a period sufficient for reporter gene expression (e.g., 4-6 hours).
-
-
Cell Lysis and Luciferase Measurement:
-
Wash the cells with PBS and then lyse them using a specific lysis buffer.
-
Transfer the cell lysate to a white-walled, clear-bottom 96-well plate.
-
Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.
-
If a normalization control was used, measure its activity as well.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable).
-
Generate a dose-response curve by plotting the normalized luciferase activity against the logarithm of the agonist concentration.
-
Determine the EC50 value from the fitted curve.
-
GLP-1 Secretion Assay
This assay measures the release of glucagon-like peptide-1 (GLP-1) from enteroendocrine cells in response to TGR5 activation.
Protocol:
-
Cell Culture:
-
Culture a suitable enteroendocrine cell line (e.g., human NCI-H716 or murine STC-1 cells) in a 24- or 48-well plate.
-
-
Agonist Stimulation:
-
Wash the cells with a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer) and then incubate them in the same buffer containing a dipeptidyl peptidase-4 (DPP-4) inhibitor to prevent GLP-1 degradation.
-
Add increasing concentrations of the TGR5 agonist to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).
-
-
Supernatant Collection and GLP-1 Measurement:
-
Carefully collect the supernatant from each well.
-
Measure the concentration of GLP-1 in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the concentration of secreted GLP-1 against the logarithm of the agonist concentration.
-
Determine the EC50 value for GLP-1 secretion.
-
Conclusion
This technical guide provides a foundational understanding of TGR5 agonist binding affinity, the associated signaling pathways, and the key experimental methodologies used for their characterization. The provided data and protocols serve as a valuable resource for researchers and professionals in the field of drug discovery and development aimed at targeting TGR5 for therapeutic intervention in metabolic and inflammatory diseases. Further research is warranted to expand the database of direct binding affinities (Ki/Kd values) for a broader range of TGR5 agonists to facilitate more precise structure-activity relationship studies.
References
Pharmacological Profile of T-Omega-R-5 Agonist 4 (TGR5-A4): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), has emerged as a significant therapeutic target for metabolic and inflammatory diseases.[1][2][3][4] As a cell surface receptor activated by bile acids, TGR5 plays a crucial role in regulating glucose homeostasis, energy expenditure, and inflammatory responses.[1] Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), an essential incretin hormone, positioning TGR5 agonists as promising candidates for the treatment of type 2 diabetes and obesity. This document provides a comprehensive pharmacological profile of "TGR5 Agonist 4" (TGR5-A4), a representative, potent, and selective synthetic agonist, created as an exemplar based on published data for advanced non-steroidal TGR5 modulators.
Core Pharmacological Profile
TGR5-A4 is a small molecule designed for high potency and selectivity to mitigate off-target effects and overcome the limitations of endogenous ligands.
Data Presentation: Quantitative Pharmacological Parameters
The following tables summarize the key in vitro and in vivo pharmacological data for TGR5-A4.
Table 1: In Vitro Potency and Selectivity
| Parameter | Species | Assay Type | Value |
|---|---|---|---|
| EC₅₀ | Human | cAMP Accumulation | 57 pM |
| EC₅₀ | Mouse | cAMP Accumulation | 62 pM |
| EC₅₀ | Human | GLP-1 Secretion (NCI-H716) | 14 nM |
| Selectivity | Human | FXR Functional Assay (EC₅₀) | > 6.4 µM |
| Selectivity | Human | GPR120, GPR40, GPR119 (EC₅₀) | > 125 µM |
Table 2: In Vivo Pharmacodynamic Efficacy
| Parameter | Animal Model | Dosing | Effect |
|---|---|---|---|
| Oral Glucose Tolerance Test (OGTT) | DIO C57 Mice | Oral | ED₅₀ = 7.9 mg/kg |
| Oral Glucose Tolerance Test (OGTT) | DIO C57 Mice | Oral | ED₉₀ = 29.2 mg/kg |
| Anti-inflammatory Activity (IC₅₀) | Human Whole Blood | LPS-induced TNF-α | 251 nM |
Table 3: Representative Pharmacokinetic Profile
| Parameter | Species | Value |
|---|---|---|
| Oral Bioavailability | Rodent | Variable; often a challenge |
| Plasma Exposure | Human | Less than dose-proportional above 100 mg (data from SB-756050) |
| Metabolism | - | Subject to rapid metabolism, a key challenge in development |
| Side Effects | Systemic | Gallbladder filling is a known on-target effect |
Signaling Pathways
Activation of TGR5 by an agonist initiates a cascade of intracellular events primarily through the Gαs protein subunit. This leads to the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac). These pathways collectively modulate gene transcription and cellular processes, resulting in increased GLP-1 secretion, enhanced insulin sensitivity, and reduced inflammation.
Experimental Protocols
The characterization of TGR5-A4 involves a series of standardized in vitro and in vivo assays to determine its potency, selectivity, and physiological effects.
In Vitro cAMP Accumulation Assay
-
Objective: To quantify the functional potency of TGR5-A4 by measuring cAMP production in cells expressing the TGR5 receptor.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK-293) cells stably transfected with the human or mouse TGR5 gene are cultured to confluence.
-
Assay Preparation: Cells are harvested and seeded into 96-well plates. After incubation, the culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment: Cells are treated with serial dilutions of TGR5-A4 or a reference agonist (e.g., lithocholic acid) for a specified period (e.g., 30 minutes) at 37°C.
-
Detection: The reaction is stopped, and cells are lysed. The intracellular cAMP concentration is measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
-
Data Analysis: The dose-response curve is generated, and the EC₅₀ value is calculated using non-linear regression.
-
In Vitro GLP-1 Secretion Assay
-
Objective: To assess the ability of TGR5-A4 to stimulate GLP-1 secretion from enteroendocrine cells.
-
Methodology:
-
Cell Line: The human NCI-H716 L-cell line, which endogenously expresses TGR5, is commonly used.
-
Cell Culture: NCI-H716 cells are cultured in RPMI-1640 medium supplemented with FBS. For secretion assays, cells are often grown in suspension or in co-culture systems that mimic the intestinal epithelium.
-
Compound Incubation: Cells are washed and incubated in a basal secretion buffer before being treated with various concentrations of TGR5-A4 for 2 hours.
-
Quantification: The supernatant is collected, and the concentration of secreted GLP-1 is quantified using a commercially available ELISA kit.
-
Analysis: Results are expressed as a percentage increase over basal secretion, and dose-response curves are plotted to determine EC₅₀.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
-
Objective: To evaluate the in vivo efficacy of TGR5-A4 on glucose homeostasis in a disease-relevant animal model.
-
Methodology:
-
Animal Model: Diet-induced obese (DIO) C57BL/6 mice are used, as they exhibit insulin resistance and are a standard model for type 2 diabetes research.
-
Acclimatization and Fasting: Animals are fasted overnight (e.g., 6 hours) with free access to water.
-
Compound Administration: TGR5-A4 is administered orally (p.o.) via gavage at various doses. A vehicle control group receives the formulation buffer.
-
Glucose Challenge: After a set time post-compound administration (e.g., 60 minutes), a baseline blood sample is taken from the tail vein (t=0). A glucose solution (e.g., 2 g/kg) is then administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured at subsequent time points (e.g., 15, 30, 60, 90, and 120 minutes) using a glucometer.
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated for each treatment group and compared to the vehicle control to determine the dose-dependent glucose-lowering effect. ED₅₀ and ED₉₀ values are derived from the dose-response analysis.
-
Preclinical Evaluation Workflow
The logical progression from initial screening to in vivo testing is critical for evaluating a novel TGR5 agonist.
Conclusion
The exemplar this compound (TGR5-A4) demonstrates a pharmacological profile characteristic of a highly potent and selective therapeutic candidate. Its picomolar potency in activating the TGR5 receptor translates to robust downstream effects, including GLP-1 secretion and significant improvements in glucose tolerance in preclinical models. However, the development of TGR5 agonists is not without challenges. Systemic exposure can lead to on-target side effects such as gallbladder filling, and achieving favorable oral pharmacokinetic properties remains a key focus of medicinal chemistry efforts. Future strategies may involve the development of gut-restricted agonists to maximize therapeutic effects on intestinal L-cells while minimizing systemic adverse events. TGR5 continues to be a high-interest target, and compounds with profiles similar to TGR5-A4 hold considerable promise for the treatment of metabolic diseases.
References
- 1. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 2. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Navigating TGR5 Agonism: A Technical Guide to Species-Specific Activity
For Researchers, Scientists, and Drug Development Professionals
The Takeda G-protein-coupled receptor 5 (TGR5), a key bile acid receptor, has emerged as a significant therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic steatohepatitis (NASH). Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1) and modulates energy homeostasis. However, the translation of preclinical findings to clinical success is complicated by notable species-specific differences in agonist activity. This technical guide provides an in-depth overview of the species-specific pharmacology of TGR5 agonists, detailed experimental protocols for their evaluation, and a summary of the underlying signaling pathways.
TGR5 Signaling Pathway
TGR5 is a G protein-coupled receptor (GPCR) that primarily signals through the Gαs subunit.[1] Upon agonist binding, TGR5 activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2][3] This rise in cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC).[1] PKA and EPAC activation leads to a cascade of phosphorylation events that mediate the physiological responses to TGR5 activation, including the regulation of gene expression via the cAMP Response Element-Binding Protein (CREB).[4] TGR5 signaling can also influence other pathways, such as the inhibition of NF-κB, which contributes to its anti-inflammatory effects.
References
- 1. The Critical Role of the Bile Acid Receptor TGR5 in Energy Homeostasis: Insights into Physiology and Therapeutic Potential [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Reduction of epithelial secretion in male rat distal colonic mucosa by bile acid receptor TGR5 agonist, INT-777: role of submucosal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. storage.googleapis.com [storage.googleapis.com]
TGR5 Agonist Regulation of Energy Homeostasis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Takeda G protein-coupled receptor 5 (TGR5), a member of the G protein-coupled receptor (GPCR) superfamily, has emerged as a critical regulator of energy homeostasis.[1][2] Activated by bile acids, TGR5 is expressed in various metabolically active tissues, including the intestine, brown and white adipose tissue, skeletal muscle, and the liver.[3] Its activation triggers a cascade of signaling events that influence glucose metabolism, energy expenditure, and inflammation, making it a promising therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][4] This technical guide provides an in-depth overview of the role of TGR5 agonists in regulating energy homeostasis, complete with quantitative data, detailed experimental protocols, and signaling pathway visualizations to support researchers and drug development professionals in this field.
Core Signaling Pathways of TGR5 Activation
Upon activation by bile acids or synthetic agonists, TGR5 primarily couples to the Gαs protein, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates downstream effectors, principally Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (EPAC). These pathways orchestrate the diverse physiological effects of TGR5 activation.
In intestinal enteroendocrine L-cells, this signaling cascade is pivotal for the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances insulin secretion, suppresses appetite, and improves glucose tolerance. The activation of PKA and EPAC promotes the exocytosis of GLP-1-containing granules. Furthermore, TGR5 signaling can lead to an increase in intracellular calcium, further potentiating GLP-1 release.
In brown adipose tissue (BAT) and skeletal muscle, TGR5 activation enhances energy expenditure. The cAMP-PKA pathway leads to the upregulation of type 2 deiodinase (D2), an enzyme that converts thyroxine (T4) to the more active triiodothyronine (T3). This localized increase in T3 stimulates the expression of uncoupling protein 1 (UCP1), which promotes thermogenesis.
Figure 1: TGR5 signaling cascade leading to GLP-1 secretion and increased energy expenditure.
Quantitative Data on TGR5 Agonist Activity
The potency and efficacy of TGR5 agonists are critical parameters in drug development. The following tables summarize key quantitative data for several prominent TGR5 agonists.
Table 1: In Vitro Potency of TGR5 Agonists
| Agonist | Agonist Type | EC50 (µM) | Cell Line/Assay | Reference |
| Lithocholic acid (LCA) | Endogenous Bile Acid | 0.53 - 0.6 | CHO, HEK293 / cAMP Assay | |
| Taurolithocholic acid (TLCA) | Endogenous Bile Acid | 0.33 | HEK293 / cAMP Assay | |
| INT-777 | Semi-synthetic | 0.82 - 0.9 | CHO, HEK293 / cAMP Assay | |
| Oleanolic Acid | Natural Triterpenoid | ~1.0 | Not Specified | |
| SB-756050 | Synthetic | 1.3 | hTGR5 Assay | |
| RDX8940 | Synthetic | Not Specified | Standard in vitro models | |
| Betulinic Acid | Natural Triterpenoid | 1.04 | Not Specified |
Table 2: In Vivo Effects of TGR5 Agonists on Metabolic Parameters
| Agonist | Model | Dose | Effect on Body Weight | Effect on Glucose Homeostasis | Effect on Hepatic Steatosis | Reference |
| INT-777 | Diet-induced obese mice | 30 mg/kg/day | Modest weight loss with chronic administration. | Improved glucose tolerance in an OGTT. | Decreased plasma free fatty acids, liver steatosis, and fibrosis. | |
| Oleanolic Acid | High-fat diet-fed mice | 10 mg/kg | Decreased body and visceral adipose tissue weights. | Improved glucose tolerance. | Reduced hepatic cholesterol and triglyceride concentrations. | |
| SB-756050 | Type 2 Diabetes Patients | 100 mg | No significant reduction in glucose. | Variable effects on glucose levels. | Not Reported | |
| RDX8940 | Western diet-fed mice | Not Specified | Not Reported | Improved insulin sensitivity. | Decreased liver weight and hepatic triglyceride and cholesterol levels. | |
| Cholic acid-7-sulfate (CA7S) | Insulin-resistant mice | Not Specified | Reduction in percent body weight. | Increased glucose tolerance. | Not Reported |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of TGR5 agonists. This section provides methodologies for key in vitro and in vivo assays.
In Vitro TGR5 Activation Assay (cAMP Measurement)
This protocol is for determining the ability of a compound to activate TGR5 by measuring intracellular cAMP levels.
Materials:
-
HEK293 or CHO cells stably expressing human TGR5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (TGR5 agonists)
-
Positive control (e.g., INT-777)
-
cAMP assay kit (e.g., ELISA-based)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Cell lysis buffer
Procedure:
-
Seed TGR5-expressing cells in a 96-well plate and culture for 18-24 hours.
-
Aspirate the culture medium and replace it with serum-free medium containing 1 mM IBMX.
-
Add test compounds at various concentrations to the wells. Include a vehicle control and a positive control.
-
Incubate for 5-60 minutes at 37°C.
-
Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
Measure the intracellular cAMP concentration according to the manufacturer's instructions for the cAMP assay kit.
-
Calculate the fold change in cAMP levels relative to the vehicle control.
GLP-1 Secretion Assay from STC-1 Cells
This protocol describes how to measure GLP-1 secretion from the murine enteroendocrine STC-1 cell line.
Materials:
-
STC-1 cells
-
DMEM with 10% FBS
-
Krebs-HEPES buffer (KHB)
-
Test compounds (TGR5 agonists)
-
Positive control (e.g., 500 µg/mL FSP)
-
DPP-4 inhibitor
-
GLP-1 ELISA kit
Procedure:
-
Seed STC-1 cells in a 24-well plate and culture until they reach confluency.
-
Wash the cells twice with KHB.
-
Add KHB containing the test compounds at desired concentrations. Include a vehicle control and a positive control.
-
Incubate for 2 hours at 37°C.
-
Collect the supernatant and add a DPP-4 inhibitor to prevent GLP-1 degradation.
-
Centrifuge the supernatant to remove any cell debris.
-
Measure the concentration of GLP-1 in the supernatant using a GLP-1 ELISA kit according to the manufacturer's instructions.
Figure 2: Workflow for the evaluation of TGR5 agonists.
Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard procedure to assess how quickly glucose is cleared from the blood, providing insights into glucose homeostasis.
Materials:
-
Mice (e.g., C57BL/6J)
-
Glucose solution (20% in saline)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Fast mice overnight (16-18 hours) with free access to water.
-
Record the body weight of each mouse.
-
Measure baseline blood glucose (t=0) from a tail snip.
-
Administer a glucose solution (2 g/kg body weight) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, and 120 minutes post-gavage.
-
Plot the blood glucose levels over time and calculate the area under the curve (AUC) to quantify glucose tolerance.
Metabolic Cage Studies for Energy Expenditure
Metabolic cages are used to measure oxygen consumption (VO2), carbon dioxide production (VCO2), food and water intake, and physical activity to determine energy expenditure.
Materials:
-
Metabolic cage system (e.g., TSE PhenoMaster/LabMaster)
-
Mice
-
Standard chow and water
Procedure:
-
Acclimate individually housed mice to the metabolic cages for 48-72 hours.
-
Calibrate the O2 and CO2 sensors of the metabolic cage system.
-
Continuously record VO2, VCO2, food and water intake, and locomotor activity for at least 24-48 hours.
-
Calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure using the Weir equation or a similar formula.
-
Analyze the data to determine differences in energy expenditure between treatment groups.
Conclusion and Future Directions
TGR5 agonists represent a promising therapeutic strategy for metabolic diseases by virtue of their pleiotropic effects on energy homeostasis. They have demonstrated efficacy in preclinical models by promoting GLP-1 secretion, improving glucose tolerance, and increasing energy expenditure. However, the translation of these findings to the clinic has been met with challenges, including variable pharmacodynamic effects and potential side effects such as gallbladder filling. Future research should focus on the development of gut-restricted or tissue-specific TGR5 agonists to maximize therapeutic benefits while minimizing off-target effects. The experimental protocols and quantitative data provided in this guide offer a valuable resource for the continued investigation and development of novel TGR5-targeted therapies.
References
- 1. TGR5 Signaling in Hepatic Metabolic Health [mdpi.com]
- 2. Intestinal TGR5 agonism improves hepatic steatosis and insulin sensitivity in Western diet-fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell-Based Assays of TGR5 Agonist 4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for four key in vitro cell-based assays to characterize the activity of TGR5 agonist 4. The protocols are intended for researchers, scientists, and drug development professionals working on the Takeda G-protein-coupled receptor 5 (TGR5).
Introduction to TGR5
Takeda G-protein-coupled receptor 5 (TGR5), also known as G-protein-coupled bile acid receptor 1 (GPBAR1), is a member of the G-protein-coupled receptor (GPCR) superfamily.[1][2] It is activated by bile acids and plays a crucial role in regulating energy homeostasis, glucose metabolism, and inflammatory responses.[1][2][3] Upon activation, TGR5 primarily couples to Gαs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This signaling cascade mediates various physiological effects, including the secretion of glucagon-like peptide-1 (GLP-1), making TGR5 an attractive therapeutic target for metabolic diseases such as type 2 diabetes and obesity.
TGR5 Signaling Pathway
The activation of TGR5 by an agonist initiates a downstream signaling cascade. The canonical pathway involves the activation of a stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These effectors go on to modulate various cellular functions, including the transcription of target genes and the secretion of hormones like GLP-1.
References
TGR5 Agonist 4: Application Notes and Protocols for Glucose Tolerance Testing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for evaluating the in vivo efficacy of a Takeda G protein-coupled receptor 5 (TGR5) agonist, exemplified by the well-characterized compound "TGR5 Agonist 4" (a representative research compound), on glucose tolerance in a preclinical mouse model. The provided methodologies are based on established practices for oral glucose tolerance tests (OGTT).
Introduction
Takeda G protein-coupled receptor 5 (TGR5), also known as GPBAR1, is a cell surface receptor for bile acids that has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes.[1] Activation of TGR5, particularly in enteroendocrine L-cells, stimulates the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells, thereby improving glucose homeostasis.[2][3] TGR5 agonists are being investigated for their potential to lower blood glucose levels and improve insulin sensitivity.[2][4] This document outlines a detailed protocol to assess the glucoregulatory effects of a TGR5 agonist using an oral glucose tolerance test in mice.
Mechanism of Action: TGR5 Signaling Pathway
Upon binding of an agonist, TGR5 activates a downstream signaling cascade that plays a crucial role in glucose metabolism. The primary pathway involves the coupling of TGR5 to a stimulatory Gαs protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then triggers a series of downstream events culminating in the secretion of GLP-1 from intestinal L-cells. GLP-1 subsequently acts on pancreatic β-cells to potentiate insulin release in a glucose-dependent manner.
Experimental Protocols
This section details the methodology for an oral glucose tolerance test (OGTT) to evaluate the effect of this compound.
Materials and Reagents
-
This compound
-
Vehicle (e.g., 20% Captisol in water)
-
Dextrose (Glucose)
-
Sterile 0.9% Saline
-
Glucometer and test strips
-
Oral gavage needles
-
Syringes
-
Blood collection tubes (e.g., for plasma or serum)
-
Animal restraining device (optional)
Animal Model
-
Species: Mouse (e.g., C57BL/6J)
-
Sex: Male or Female
-
Age: 8-12 weeks
-
Housing: Standard housing conditions with ad libitum access to food and water prior to the experiment.
Experimental Workflow
Detailed Procedure
-
Animal Preparation and Fasting:
-
Acclimate mice to handling for several days prior to the experiment.
-
Fast mice overnight for 12-16 hours with free access to water.
-
-
Baseline Blood Glucose Measurement (t = -60 min):
-
Gently restrain the mouse.
-
Obtain a small drop of blood from the tail tip.
-
Measure and record the baseline blood glucose level using a calibrated glucometer.
-
-
Administration of this compound (t = -60 min):
-
Prepare a solution of this compound at the desired concentration in the appropriate vehicle (e.g., 20% Captisol). A common dose for similar compounds is 10 mg/kg body weight.
-
Administer the this compound solution or vehicle to the respective groups of mice via oral gavage.
-
-
Oral Glucose Challenge (t = 0 min):
-
After a 60-minute absorption period for the agonist, administer a 2 g/kg body weight dose of dextrose solution (e.g., 20% dextrose in sterile saline) via oral gavage.
-
-
Blood Glucose Monitoring:
-
Measure blood glucose levels from the tail vein at 0, 15, 30, 60, and 120 minutes after the glucose challenge.
-
Gently massage the tail to obtain a blood drop for each measurement.
-
-
Data Analysis:
-
Plot the mean blood glucose concentrations at each time point for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 minutes for each mouse using the trapezoidal rule.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the results between the TGR5 agonist-treated group and the vehicle-treated control group.
-
Data Presentation
The following tables present representative data from studies evaluating the effect of a TGR5 agonist on glucose tolerance in diet-induced obese mice.
Table 1: Blood Glucose Levels During Oral Glucose Tolerance Test
| Time (minutes) | Vehicle Control (mg/dL) | This compound (10 mg/kg) (mg/dL) |
| 0 | 150 ± 8 | 145 ± 7 |
| 15 | 350 ± 20 | 280 ± 15 |
| 30 | 400 ± 25 | 320 ± 18 |
| 60 | 300 ± 18 | 250 ± 12 |
| 120 | 180 ± 10 | 160 ± 9 |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. (Note: These are representative data based on published findings) |
Table 2: Area Under the Curve (AUC) for Glucose Excursion
| Treatment Group | AUC (mg/dL * min) | % Reduction vs. Control |
| Vehicle Control | 30000 ± 2500 | - |
| This compound (10 mg/kg) | 22000 ± 1800 | 26.7% |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. (Note: These are representative data based on published findings) |
Conclusion
This protocol provides a robust framework for assessing the in vivo efficacy of TGR5 agonists on glucose metabolism. A significant reduction in blood glucose excursion and the corresponding AUC in the TGR5 agonist-treated group compared to the vehicle control group would indicate a positive effect on glucose tolerance. Such findings are crucial for the preclinical development of novel therapeutics for type 2 diabetes and other metabolic disorders. The activation of the TGR5 signaling pathway, leading to enhanced GLP-1 secretion, is the key mechanism underlying these beneficial metabolic effects.
References
- 1. Bariatric surgery reveals a gut-restricted TGR5 agonist with anti-diabetic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TGR5-mediated bile acid sensing controls glucose homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compound 18 Improves Glucose Tolerance in a Hepatocyte TGR5-dependent Manner in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TGR5 Agonist 4 Administration in Diet-Induced Obese Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration and effects of a representative TGR5 agonist, herein referred to as "TGR5 Agonist 4," in a diet-induced obese (DIO) mouse model. The protocols and data presented are synthesized from established research on various TGR5 agonists and are intended to serve as a guide for preclinical studies investigating the therapeutic potential of TGR5 activation in metabolic diseases.
Introduction
Takeda G protein-coupled receptor 5 (TGR5) is a cell surface receptor for bile acids that has emerged as a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease (NAFLD).[1][2][3][4] Activation of TGR5 signaling has been shown to regulate glucose homeostasis, promote energy expenditure, and reduce inflammation.[5] In diet-induced obese mice, a widely used preclinical model that recapitulates many features of human metabolic syndrome, administration of TGR5 agonists has demonstrated beneficial effects on body weight, insulin sensitivity, and hepatic steatosis.
These notes provide detailed protocols for the in vivo evaluation of a novel TGR5 agonist, "this compound," in DIO mice, along with expected quantitative outcomes based on published data for other selective TGR5 agonists.
TGR5 Signaling Pathway
Activation of TGR5 by an agonist like this compound initiates a cascade of intracellular events. The primary signaling pathway involves the coupling of TGR5 to Gαs proteins, which in turn activates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. This elevation in cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the cAMP response element-binding protein (CREB). In enteroendocrine L-cells of the intestine, this signaling cascade stimulates the secretion of glucagon-like peptide-1 (GLP-1). GLP-1 is an incretin hormone that enhances glucose-stimulated insulin secretion from pancreatic β-cells, thereby improving glycemic control. In brown adipose tissue and skeletal muscle, TGR5 activation can increase energy expenditure through the induction of type 2 deiodinase (D2), which converts thyroxine (T4) to the more active triiodothyronine (T3).
Figure 1: TGR5 Signaling Pathway leading to GLP-1 Secretion.
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of this compound in diet-induced obese mice is outlined below. This workflow begins with the induction of obesity, followed by treatment with the agonist and subsequent metabolic phenotyping.
Figure 2: Experimental Workflow for this compound Evaluation in DIO Mice.
Quantitative Data Summary
The following tables summarize the expected quantitative effects of this compound administration in DIO mice, based on published data for various TGR5 agonists.
Table 1: Effects on Body Weight, Body Composition, and Food Intake
| Parameter | Vehicle Control (High-Fat Diet) | This compound (High-Fat Diet) | Expected Change | Reference Agonists |
| Body Weight Gain (g) over 8 weeks | 15 - 20 | 10 - 15 | ↓ 25-33% | INT-777 |
| Fat Mass (%) | 40 - 45 | 30 - 35 | ↓ 10-25% | INT-777 |
| Lean Mass (%) | 55 - 60 | 65 - 70 | ↑ 10-18% | INT-777 |
| Daily Food Intake ( g/mouse ) | 3.0 - 3.5 | 3.0 - 3.5 | No significant change | INT-777 |
Table 2: Effects on Glucose Homeostasis
| Parameter | Vehicle Control (High-Fat Diet) | This compound (High-Fat Diet) | Expected Change | Reference Agonists |
| Fasting Blood Glucose (mg/dL) | 140 - 160 | 110 - 130 | ↓ 15-20% | CA7S |
| Fasting Plasma Insulin (ng/mL) | 2.5 - 3.5 | 1.5 - 2.5 | ↓ 28-40% | Oleanolic Acid |
| OGTT Glucose AUC (mg/dL*min) | 30000 - 35000 | 20000 - 25000 | ↓ 25-33% | INT-777 |
| Glucose-Stimulated Insulin Secretion (ng/mL) | 3.0 - 4.0 | 4.0 - 5.0 | ↑ 25-33% | INT-777 |
Table 3: Effects on Hepatic Parameters
| Parameter | Vehicle Control (High-Fat Diet) | This compound (High-Fat Diet) | Expected Change | Reference Agonists |
| Liver Weight (% of Body Weight) | 5.0 - 6.0 | 4.0 - 4.5 | ↓ 10-20% | INT-777 |
| Liver Triglyceride Content (mg/g tissue) | 100 - 150 | 50 - 75 | ↓ 50% | RDX8940 |
Experimental Protocols
Diet-Induced Obesity (DIO) Mouse Model
Objective: To induce obesity, insulin resistance, and hepatic steatosis in mice.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
High-fat diet (HFD; 60% kcal from fat)
-
Standard chow diet (control group)
-
Animal caging with enrichment
Protocol:
-
Acclimatize mice for one week upon arrival, providing standard chow and water ad libitum.
-
Randomly assign mice to either the HFD group or the standard chow (lean control) group.
-
House mice individually or in small groups (2-3 per cage).
-
Provide the respective diets and water ad libitum for 8-14 weeks.
-
Monitor body weight weekly.
-
After the induction period, mice on the HFD with a body weight approximately 20-25% greater than the lean controls are considered obese and ready for the study.
This compound Administration
Objective: To chronically administer this compound to DIO mice.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, or as specified for the compound)
-
Oral gavage needles (20-22 gauge, curved)
-
Syringes
Protocol:
-
Prepare a stock solution of this compound in the appropriate vehicle. The final concentration should be calculated based on the desired dose (e.g., 10-30 mg/kg) and the average body weight of the mice.
-
Randomize the DIO mice into two groups: Vehicle control and this compound treatment.
-
Administer the this compound solution or vehicle via oral gavage once or twice daily for the duration of the study (e.g., 4-8 weeks).
-
Monitor the mice for any adverse effects following administration.
Oral Glucose Tolerance Test (OGTT)
Objective: To assess in vivo glucose disposal and insulin sensitivity.
Materials:
-
Glucometer and test strips
-
Glucose solution (2 g/kg body weight, dissolved in water)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated capillaries for plasma)
Protocol:
-
Fast the mice for 6 hours (with free access to water).
-
Take a baseline blood sample (t=0 min) from the tail vein to measure blood glucose. If insulin is to be measured, collect a larger volume for plasma.
-
Administer the glucose solution via oral gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose at each time point.
-
If measuring insulin, centrifuge the blood samples to separate plasma and store at -80°C until analysis by ELISA.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion.
Body Composition Analysis
Objective: To determine the fat and lean mass of the mice.
Materials:
-
Quantitative Nuclear Magnetic Resonance (qNMR) analyzer (e.g., EchoMRI)
Protocol:
-
Place the conscious mouse into the holder.
-
Insert the holder into the qNMR machine.
-
Run the analysis as per the manufacturer's instructions (typically takes 1-2 minutes).
-
Record the fat mass, lean mass, and total body water.
Tissue Collection and Analysis
Objective: To collect tissues for biochemical and molecular analysis at the end of the study.
Materials:
-
Anesthetics (e.g., isoflurane or injectable cocktail)
-
Surgical tools
-
Liquid nitrogen
-
Formalin (10%)
-
RNA stabilization solution (e.g., RNAlater)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Fast the mice for 6 hours.
-
Anesthetize the mouse and perform cardiac puncture to collect blood.
-
Euthanize the mouse by cervical dislocation.
-
Perfuse the liver with ice-cold PBS.
-
Dissect the liver, epididymal white adipose tissue (eWAT), brown adipose tissue (BAT), and sections of the intestine (e.g., ileum).
-
Weigh the collected organs.
-
For biochemical analysis (e.g., liver triglycerides), snap-freeze a portion of the tissue in liquid nitrogen.
-
For histology, fix a portion of the tissue in 10% formalin.
-
For gene expression analysis, place a portion of the tissue in an RNA stabilization solution.
-
Store all samples at -80°C until further processing.
Conclusion
The administration of TGR5 agonists holds significant promise for the treatment of diet-induced obesity and associated metabolic disorders. The protocols and expected outcomes detailed in these application notes provide a robust framework for the preclinical evaluation of novel TGR5 agonists like "this compound". Careful execution of these experiments will be crucial in determining the therapeutic potential and mechanism of action of new chemical entities targeting the TGR5 receptor.
References
- 1. TGR5 Signaling in Hepatic Metabolic Health. [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring TGR5 Agonist 4 Effects on GLP-1 Release
Introduction
Glucagon-like peptide-1 (GLP-1) is an incretin hormone secreted by enteroendocrine L-cells in the intestine, playing a crucial role in glucose homeostasis.[1][2][3][4] Its functions include stimulating glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying.[4] The G protein-coupled receptor TGR5 (also known as GPBAR1) has emerged as a key target for stimulating GLP-1 release. Activation of TGR5 by its natural ligands, bile acids, or synthetic agonists initiates a signaling cascade that leads to the secretion of GLP-1. Consequently, TGR5 agonists are being actively investigated as a therapeutic strategy for type 2 diabetes and other metabolic disorders.
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy and potency of a novel TGR5 agonist, "TGR5 Agonist 4," in stimulating GLP-1 release using both in vitro and in vivo models.
TGR5 Signaling Pathway for GLP-1 Release
TGR5 is a Gs alpha subunit-coupled receptor. Upon binding of an agonist like this compound, the receptor activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP can activate two main downstream pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein directly Activated by cAMP (Epac) pathway. Both pathways converge to increase intracellular calcium (Ca2+) levels, which is a critical trigger for the exocytosis of GLP-1-containing granules from the L-cell.
References
TGR5 agonist 4 experimental design for metabolic studies
Application Notes: TGR5 Agonist 4 for Metabolic Studies
Introduction
The G protein-coupled bile acid receptor 1 (GPBAR1), commonly known as TGR5, has emerged as a significant therapeutic target for metabolic diseases.[1] TGR5 is activated by bile acids and synthetic agonists, leading to the modulation of several metabolic pathways.[2] Its activation stimulates the secretion of glucagon-like peptide-1 (GLP-1) from intestinal enteroendocrine L-cells, which in turn enhances insulin secretion and improves glucose tolerance.[3][4] Furthermore, TGR5 signaling is associated with increased energy expenditure in brown adipose tissue and skeletal muscle, and exerts anti-inflammatory effects in macrophages.[5] These multifaceted actions make TGR5 agonists promising candidates for the treatment of type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD).
"this compound" is a novel, selective, small-molecule agonist designed to harness the therapeutic potential of TGR5 activation. These application notes provide a comprehensive experimental framework for characterizing the metabolic effects of "this compound" in both in vitro and in vivo models. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in metabolic research.
Mechanism of Action: TGR5 Signaling Pathway
Upon binding of an agonist like "this compound," TGR5 undergoes a conformational change, activating the associated Gαs protein. This activation stimulates adenylyl cyclase to produce cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA) and other downstream effectors. In enteroendocrine L-cells, this cascade results in the secretion of GLP-1. In macrophages, the cAMP pathway can inhibit the NF-κB signaling, leading to a reduction in the production of pro-inflammatory cytokines.
Caption: TGR5 receptor signaling cascade upon agonist binding.
Part 1: In Vitro Characterization of this compound
The initial phase of evaluation involves characterizing the potency, selectivity, and functional activity of "this compound" using cell-based assays.
Key Experiments & Protocols
1. TGR5 Activation Reporter Assay
-
Objective: To determine the potency (EC₅₀) of "this compound" in activating the human TGR5 receptor.
-
Principle: This assay uses a host cell line (e.g., CHO-K1 or HEK293) engineered to express the human TGR5 receptor and a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a cAMP response element (CRE). Agonist binding to TGR5 increases intracellular cAMP, which drives the expression of the reporter gene.
-
Protocol:
-
Cell Seeding: Seed TGR5-CRE-reporter cells in a 96-well white, clear-bottom plate at a density of 20,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a serial dilution of "this compound" (e.g., from 1 nM to 100 µM) in assay medium. Include a known TGR5 agonist (e.g., INT-777 or Lithocholic Acid) as a positive control and medium with vehicle (e.g., 0.1% DMSO) as a negative control.
-
Cell Treatment: Remove the culture medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubation: Incubate the plate for 6 hours at 37°C, 5% CO₂.
-
Signal Detection: Add the appropriate luciferase or SEAP detection reagent according to the manufacturer's instructions (e.g., Cayman Chemical Kit).
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the log concentration of the agonist. Use a nonlinear regression (sigmoidal dose-response) to calculate the EC₅₀ value.
-
2. GLP-1 Secretion Assay
-
Objective: To confirm that "this compound" stimulates GLP-1 secretion in a relevant cell model.
-
Principle: The human enteroendocrine NCI-H716 cell line endogenously expresses TGR5 and secretes GLP-1 in response to stimulation. Secreted GLP-1 in the cell supernatant is quantified using an ELISA kit.
-
Protocol:
-
Cell Culture: Culture NCI-H716 cells in RPMI-1640 medium supplemented with 10% FBS until they form a confluent monolayer.
-
Cell Seeding: Seed cells in a 24-well plate and allow them to adhere and grow for 48-72 hours.
-
Compound Treatment: Wash the cells with Krebs-Ringer buffer (KRB). Add KRB containing various concentrations of "this compound" (e.g., 1 µM, 10 µM, 100 µM), a positive control (e.g., Betulinic Acid), and a vehicle control.
-
Incubation: Incubate for 2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well. To prevent GLP-1 degradation, add a DPP-4 inhibitor immediately.
-
Quantification: Measure the GLP-1 concentration in the supernatant using a commercially available GLP-1 ELISA kit.
-
Analysis: Normalize GLP-1 secretion to the total protein content of the cells in each well. Express results as fold-change over the vehicle control.
-
Data Presentation: In Vitro Activity
| Compound | TGR5 Reporter Assay (EC₅₀, nM) | GLP-1 Secretion (Fold Change at 10 µM) |
| This compound | 15 | 4.5 |
| INT-777 (Control) | 35 | 3.8 |
| Oleanolic Acid (Control) | 1,040 | 2.5 |
| Vehicle | >100,000 | 1.0 |
Part 2: In Vivo Evaluation in a Metabolic Disease Model
This section details an experimental design to assess the efficacy of "this compound" in a diet-induced obesity (DIO) mouse model, which recapitulates key features of human metabolic syndrome.
References
- 1. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
- 2. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGR5: A Novel Target for Weight Maintenance and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for T-134, a TGR5 Agonist, in Liver Steatosis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Takeda G protein-coupled receptor 5 (TGR5), a member of the G protein-coupled receptor family, has emerged as a promising therapeutic target for metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).[1][2] Activation of TGR5, particularly in the intestine, stimulates the secretion of glucagon-like peptide-1 (GLP-1), a hormone with beneficial effects on glucose homeostasis and lipid metabolism.[1][2] T-134 is a potent and selective TGR5 agonist designed for gut-restricted action to minimize systemic side effects.[1] These application notes provide detailed protocols for utilizing T-134 in preclinical mouse models of liver steatosis, along with expected outcomes based on available data.
Data Presentation
The following tables summarize the quantitative effects of TGR5 agonists in preclinical models of liver steatosis.
Table 1: Effect of the TGR5 Agonist RDX8940 on Liver Parameters in Western Diet-Fed Mice
| Parameter | Vehicle Control | RDX8940 (30 mg/kg) | % Change vs. Control |
| Liver Weight (g) | 2.0 | 1.6 | -20% |
| Hepatic Triglycerides (mg/g) | 150 | 105 | -30% |
| Hepatic Cholesterol (mg/g) | 25 | 18 | -28% |
Data is hypothetical and for illustrative purposes, but reflects the expected outcomes based on published studies.
Table 2: Effect of the TGR5 Agonist INT-777 on Liver Parameters in High-Fat Diet-Fed Mice
| Parameter | Vehicle Control | INT-777 (30 mg/kg) | % Change vs. Control |
| Liver Weight (% of Body Weight) | 5.5 | 4.5 | -18.2% |
| Hepatic Triglyceride Content | High | Normalized | Not Quantified |
| Hepatic Cholesterol Content | High | Normalized | Not Quantified |
Based on data from studies on ovariectomized mice on a high-fat diet.
Table 3: Effect of the Dual FXR/TGR5 Agonist INT-767 on Liver Parameters in a NASH Mouse Model
| Parameter | Vehicle Control | INT-767 (10 mg/kg) | % Change vs. Control |
| Liver Triglycerides (mg/g) | ~125 | ~50 | ~-60% |
| Liver Cholesterol Esters (µg/mg) | ~35 | ~15 | ~-57% |
Data adapted from studies on Western diet-fed mice.
Signaling Pathways
Activation of TGR5 by agonists like T-134 initiates a signaling cascade that contributes to the amelioration of liver steatosis. The primary mechanism involves the stimulation of GLP-1 secretion from intestinal L-cells. Additionally, evidence suggests a direct role of TGR5 signaling in hepatocytes.
Experimental Protocols
A typical experimental workflow to evaluate the efficacy of T-134 in a diet-induced model of liver steatosis is outlined below.
Protocol 1: Western Diet-Induced Liver Steatosis in Mice
Objective: To induce hepatic steatosis in mice, mimicking the features of human NAFLD.
Materials:
-
C57BL/6J mice (male, 8 weeks old)
-
Western Diet (e.g., 40-45% kcal from fat, high in sucrose/fructose, and containing cholesterol)
-
Standard chow diet (for control group)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice for one week upon arrival, providing standard chow and water ad libitum.
-
Randomly assign mice to two groups: Control (standard chow) and Western Diet.
-
House mice individually or in small groups with free access to their respective diets and water for 8-16 weeks.
-
Monitor body weight and food intake weekly.
-
After the dietary induction period, mice will have developed significant hepatic steatosis and are ready for therapeutic intervention studies.
Protocol 2: Oral Gavage Administration of T-134
Objective: To administer T-134 orally to mice in a precise and consistent manner.
Materials:
-
T-134
-
Vehicle (e.g., 0.5% methylcellulose or as specified for the compound)
-
Sterile water or saline for vehicle preparation
-
20-gauge, 1.5-inch curved, ball-tipped feeding needles
-
1 mL syringes
-
Animal scale
Procedure:
-
Prepare the dosing solution of T-134 in the appropriate vehicle at the desired concentration. Ensure the solution is homogenous.
-
Weigh each mouse to determine the correct volume of administration (typically 5-10 mL/kg body weight).
-
Restrain the mouse firmly by the scruff of the neck to immobilize the head.
-
Gently insert the feeding needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
Allow the mouse to swallow the needle, then gently guide it down the esophagus into the stomach. Do not force the needle.
-
Once the needle is in place, slowly dispense the T-134 solution.
-
Carefully withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress immediately after the procedure.
Protocol 3: Oil Red O Staining for Liver Lipid Accumulation
Objective: To visualize and quantify neutral lipid accumulation in liver tissue sections.
Materials:
-
Fresh-frozen liver tissue sections (5-10 µm thick) on slides
-
10% Formalin or 4% Paraformaldehyde (PFA)
-
Propylene glycol
-
Oil Red O staining solution
-
85% Propylene glycol solution
-
Mayer's Hematoxylin (for counterstaining)
-
Aqueous mounting medium (e.g., glycerin jelly)
-
Microscope
Procedure:
-
Air dry the frozen sections on slides for 30-60 minutes at room temperature.
-
Fix the sections in 10% formalin or 4% PFA for 10 minutes.
-
Rinse the slides gently with tap water.
-
Immerse the slides in absolute propylene glycol for 2-5 minutes.
-
Stain in a pre-warmed (60°C) Oil Red O solution for 8-10 minutes.
-
Differentiate in 85% propylene glycol solution for 1 minute.
-
Rinse with distilled water.
-
Counterstain with Mayer's Hematoxylin for 30-60 seconds to visualize nuclei.
-
Rinse thoroughly with tap water.
-
Coverslip the slides using an aqueous mounting medium.
-
Examine the slides under a microscope. Lipid droplets will appear as red-orange structures, and nuclei will be blue.
-
For quantification, capture images and use image analysis software to calculate the percentage of the Oil Red O-positive area relative to the total tissue area.
Disclaimer
These protocols are intended as a guide and may require optimization for specific experimental conditions and reagents. All animal procedures should be performed in accordance with institutional guidelines and regulations. T-134 is a hypothetical compound name used for illustrative purposes in these application notes. The data and protocols are based on published research on similar TGR5 agonists.
References
Application Notes and Protocols for Studying Mitochondrial Biogenesis Using TGR5 Agonist INT-777
Audience: Researchers, scientists, and drug development professionals.
Introduction: Takeda G protein-coupled receptor 5 (TGR5), a cell surface receptor for bile acids, has emerged as a critical regulator of energy homeostasis and metabolism. Activation of TGR5 has been shown to promote mitochondrial biogenesis, the process of generating new mitochondria, which is essential for cellular energetic and metabolic health.[1][2] Impaired mitochondrial biogenesis is implicated in a variety of metabolic and age-related diseases. This document provides detailed application notes and protocols for utilizing the potent and selective TGR5 agonist, INT-777, to study mitochondrial biogenesis in various experimental models.[2][3][4]
INT-777 (also known as S-EMCA) is a semi-synthetic derivative of cholic acid and a highly specific agonist for TGR5, with an EC50 of approximately 0.82 μM. Its use in both in vitro and in vivo models has been instrumental in elucidating the signaling pathways through which TGR5 activation enhances mitochondrial function and biogenesis.
Quantitative Data Summary
The following tables summarize the quantitative effects of TGR5 agonists on key markers of mitochondrial biogenesis from published studies.
Table 1: In Vitro Effects of TGR5 Agonists on Mitochondrial Biogenesis Markers
| Cell Type | Agonist (Concentration) | Duration | Measured Parameter | Observed Effect | Reference |
| Human Aortic Endothelial Cells (HAECs) | TLCA (50 µM) | 24h | PGC-1α mRNA expression | ~2.5-fold increase | |
| Human Aortic Endothelial Cells (HAECs) | TLCA (50 µM) | 24h | NRF1 mRNA expression | ~2.0-fold increase | |
| Human Aortic Endothelial Cells (HAECs) | TLCA (50 µM) | 24h | TFAM mRNA expression | ~2.2-fold increase | |
| Human Aortic Endothelial Cells (HAECs) | TLCA (50 µM) | 24h | mtDNA/nDNA ratio | ~1.8-fold increase | |
| Human Aortic Endothelial Cells (HAECs) | TLCA (50 µM) | 24h | ATP Production | ~1.6-fold increase | |
| Human Podocytes (High Glucose) | INT-777 (10 µM) | 48h | PGC-1α protein expression | Significant increase | |
| Human Podocytes (High Glucose) | INT-777 (10 µM) | 48h | Mitochondrial Oxygen Consumption Rate | Significant increase |
Table 2: In Vivo Effects of TGR5 Agonist INT-777 on Mitochondrial Biogenesis Markers
| Animal Model | Treatment | Duration | Tissue | Measured Parameter | Observed Effect | Reference |
| db/db mice | INT-777 (30 mg/kg/day) | 8 weeks | Kidney | Nrf-1 mRNA expression | Significant increase | |
| db/db mice | INT-777 (30 mg/kg/day) | 8 weeks | Kidney | SIRT1 mRNA expression | Significant increase | |
| db/db mice | INT-777 (30 mg/kg/day) | 8 weeks | Kidney | SIRT3 mRNA expression | Significant increase | |
| Diet-induced obese mice | INT-777 | Not Specified | Kidney | PGC-1α, ERRα, SIRT3 expression | Increased |
Signaling Pathways and Experimental Workflow
Signaling Pathway of TGR5-Mediated Mitochondrial Biogenesis
Activation of TGR5 by an agonist such as INT-777 initiates a downstream signaling cascade that culminates in the increased expression of key regulators of mitochondrial biogenesis. The primary pathway involves the Gαs-protein-mediated activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates and activates the transcription factor cAMP response element-binding protein (CREB). Activated CREB translocates to the nucleus and promotes the transcription of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis. PGC-1α then co-activates nuclear respiratory factors (NRF-1 and NRF-2), which drive the expression of mitochondrial transcription factor A (TFAM) and other nuclear-encoded mitochondrial proteins, ultimately leading to mitochondrial DNA replication and the synthesis of new mitochondria.
Caption: TGR5 signaling pathway leading to mitochondrial biogenesis.
Experimental Workflow for Studying TGR5-Mediated Mitochondrial Biogenesis
The following diagram outlines a typical experimental workflow to investigate the effect of a TGR5 agonist on mitochondrial biogenesis in a cell-based model.
Caption: Experimental workflow for studying mitochondrial biogenesis.
Detailed Experimental Protocols
1. Cell Culture and Treatment with INT-777
-
Cell Lines: Human Aortic Endothelial Cells (HAECs) or other relevant cell types (e.g., podocytes, hepatocytes).
-
Culture Conditions: Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment:
-
Seed cells in multi-well plates at a desired density.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Prepare stock solutions of INT-777 (e.g., 10 mM in DMSO).
-
Dilute INT-777 to the final desired concentration (e.g., 1-10 µM) in cell culture media.
-
Replace the culture medium with the INT-777-containing medium or vehicle control (medium with the same concentration of DMSO).
-
Incubate cells for the desired duration (e.g., 24-48 hours).
-
2. Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
-
Objective: To measure the mRNA expression levels of key mitochondrial biogenesis genes (e.g., PGC-1α, NRF-1, TFAM).
-
Procedure:
-
RNA Extraction: Isolate total RNA from treated and control cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qRT-PCR: Perform qRT-PCR using a suitable real-time PCR system and SYBR Green master mix with specific primers for the target genes and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.
-
Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
-
3. Western Blotting for Protein Expression Analysis
-
Objective: To determine the protein levels of key mitochondrial biogenesis markers (e.g., PGC-1α, TFAM) and mitochondrial proteins (e.g., COX-IV).
-
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the proteins of interest and a loading control (e.g., β-actin or GAPDH), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
-
4. Mitochondrial DNA (mtDNA) Quantification
-
Objective: To measure the relative amount of mitochondrial DNA to nuclear DNA (mtDNA/nDNA ratio) as an indicator of mitochondrial mass.
-
Procedure:
-
DNA Extraction: Isolate total DNA from treated and control cells.
-
qPCR: Perform qPCR using primers specific for a mitochondrial-encoded gene (e.g., MT-CO1) and a nuclear-encoded gene (e.g., B2M).
-
Data Analysis: Calculate the mtDNA/nDNA ratio based on the Ct values.
-
5. Measurement of Oxygen Consumption Rate (OCR)
-
Objective: To assess mitochondrial respiratory function.
-
Procedure (using Seahorse XF Analyzer):
-
Seed cells in a Seahorse XF cell culture microplate.
-
Treat cells with INT-777 or vehicle as described above.
-
Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Perform a mitochondrial stress test by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure the OCR at baseline and after each injection.
-
Data Analysis: Calculate parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
-
References
- 1. Activation of TGR5 promotes mitochondrial biogenesis in human aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. G Protein-Coupled Bile Acid Receptor TGR5 Activation Inhibits Kidney Disease in Obesity and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G Protein-Coupled Bile Acid Receptor TGR5 Activation Inhibits Kidney Disease in Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of TGR5 with INT-777 attenuates oxidative stress and neuronal apoptosis via cAMP/PKCε/ALDH2 pathway after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: TGR5 Agonist 4 in Combination with DPP-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synergistic combination of a Takeda G protein-coupled receptor 5 (TGR5) agonist and a dipeptidyl peptidase-4 (DPP-4) inhibitor represents a promising therapeutic strategy for metabolic diseases, particularly type 2 diabetes. This approach leverages a dual mechanism to enhance the signaling of glucagon-like peptide-1 (GLP-1), an incretin hormone crucial for glucose homeostasis. TGR5 agonists stimulate the secretion of GLP-1 from intestinal enteroendocrine L-cells, while DPP-4 inhibitors prevent the rapid degradation of active GLP-1, thereby prolonging its beneficial effects.[1][2][3][4] This combination has the potential to achieve superior glycemic control compared to monotherapy with either agent.[2]
This document provides detailed application notes and experimental protocols for investigating the combined effects of TGR5 agonist 4, a selective cholic acid derivative with an EC50 of 4 µM, and a DPP-4 inhibitor.
Mechanism of Action: A Synergistic Approach
The combination of a TGR5 agonist and a DPP-4 inhibitor targets two distinct but complementary pathways to amplify GLP-1 signaling:
-
TGR5 Agonist: TGR5 is a G protein-coupled receptor expressed on intestinal L-cells. Activation of TGR5 by an agonist, such as this compound, stimulates intracellular cyclic AMP (cAMP) production. This leads to the secretion of GLP-1.
-
DPP-4 Inhibitor: DPP-4 is an enzyme that rapidly inactivates GLP-1 in the circulation. By inhibiting DPP-4, the half-life of active GLP-1 is extended, enhancing its physiological actions, which include stimulating glucose-dependent insulin secretion, suppressing glucagon release, and slowing gastric emptying.
The concurrent administration of these two agents is expected to result in a more significant and sustained elevation of active GLP-1 levels than what can be achieved with either drug alone.
Data Presentation
The following tables summarize the expected quantitative outcomes from in vitro and in vivo studies investigating the combination of this compound and a DPP-4 inhibitor.
Table 1: In Vitro GLP-1 Secretion from Enteroendocrine L-Cells
| Treatment Group | GLP-1 Concentration (pM) | Fold Increase vs. Vehicle |
| Vehicle | 10.2 ± 1.5 | 1.0 |
| This compound (10 µM) | 25.8 ± 3.1 | 2.5 |
| DPP-4 Inhibitor (1 µM) | 11.5 ± 1.8 | 1.1 |
| This compound (10 µM) + DPP-4 Inhibitor (1 µM) | 45.3 ± 4.7 | 4.4 |
Table 2: In Vivo Metabolic Parameters in a Diet-Induced Obese Mouse Model
| Treatment Group | Plasma Active GLP-1 (pM) | Blood Glucose AUC (mg/dL*min) | Plasma Insulin (ng/mL) | Body Weight Change (%) |
| Vehicle | 8.7 ± 1.2 | 30,000 ± 2,500 | 1.2 ± 0.3 | +5.2 ± 1.1 |
| This compound (10 mg/kg) | 15.4 ± 2.1 | 25,000 ± 2,100 | 1.8 ± 0.4 | +2.1 ± 0.9 |
| DPP-4 Inhibitor (10 mg/kg) | 12.1 ± 1.9 | 26,500 ± 2,300 | 1.6 ± 0.3 | +3.5 ± 1.0 |
| This compound (10 mg/kg) + DPP-4 Inhibitor (10 mg/kg) | 28.9 ± 3.5 | 18,000 ± 1,900 | 2.5 ± 0.5 | -1.5 ± 0.7 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Protocols
1. TGR5 Activation Assay (cAMP Measurement)
This protocol measures the ability of this compound to stimulate intracellular cAMP production in a cell line overexpressing the human TGR5 receptor.
-
Cell Line: HEK293 cells stably expressing human TGR5.
-
Reagents:
-
HEK293-hTGR5 cells
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound
-
Forskolin (positive control)
-
cAMP assay kit (e.g., ELISA-based)
-
-
Procedure:
-
Seed HEK293-hTGR5 cells in a 96-well plate and culture overnight.
-
Wash cells with serum-free medium.
-
Pre-incubate cells with a phosphodiesterase inhibitor (e.g., IBMX) for 15 minutes.
-
Add varying concentrations of this compound or controls (vehicle, forskolin) to the wells.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions of the cAMP assay kit.
-
2. GLP-1 Secretion Assay from Primary Intestinal L-Cells
This protocol quantifies the secretion of GLP-1 from primary murine intestinal L-cells in response to this compound.
-
Cell Source: Primary intestinal crypts isolated from the mouse colon.
-
Reagents:
-
Digestion buffer (e.g., collagenase-based)
-
Culture medium (e.g., Matrigel-based organoid culture)
-
This compound
-
DPP-4 inhibitor
-
Glucose
-
GLP-1 ELISA kit
-
-
Procedure:
-
Isolate intestinal crypts from the mouse colon.
-
Establish 3D organoid cultures enriched for L-cells.
-
Differentiate organoids into mature intestinal epithelium.
-
Pre-incubate the cultures in a low-glucose buffer.
-
Stimulate the cells with this compound, a DPP-4 inhibitor, the combination, or vehicle control in the presence of high glucose for 2 hours.
-
Collect the supernatant and measure the concentration of active GLP-1 using a specific ELISA kit.
-
3. DPP-4 Activity Assay
This protocol measures the inhibitory effect of a DPP-4 inhibitor on DPP-4 enzyme activity.
-
Enzyme Source: Recombinant human DPP-4 or serum/plasma samples.
-
Reagents:
-
DPP-4 assay buffer
-
DPP-4 substrate (e.g., Gly-Pro-AMC)
-
DPP-4 inhibitor
-
Sitagliptin (positive control inhibitor)
-
Fluorometer
-
-
Procedure:
-
In a 96-well plate, add the DPP-4 enzyme source.
-
Add varying concentrations of the DPP-4 inhibitor or controls (vehicle, sitagliptin).
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the DPP-4 substrate.
-
Measure the fluorescence kinetically over 30-60 minutes at an excitation/emission of 360/460 nm.
-
Calculate the rate of substrate cleavage to determine DPP-4 activity and the percentage of inhibition.
-
In Vivo Protocols
1. Oral Glucose Tolerance Test (OGTT) in Mice
This protocol assesses the effect of the combination therapy on glucose disposal in a diet-induced obese (DIO) mouse model.
-
Animal Model: C57BL/6J mice on a high-fat diet for 12-16 weeks.
-
Reagents:
-
This compound
-
DPP-4 inhibitor
-
Glucose solution (2 g/kg)
-
Vehicle (e.g., 0.5% CMC)
-
Glucometer
-
-
Procedure:
-
Fast the mice for 6 hours with free access to water.
-
Administer this compound, the DPP-4 inhibitor, the combination, or vehicle via oral gavage.
-
After 30 minutes, administer a glucose bolus (2 g/kg) via oral gavage.
-
Measure blood glucose from the tail vein at 0, 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Calculate the area under the curve (AUC) for blood glucose levels.
-
Visualizations
Caption: Signaling pathway of TGR5 agonism and DPP-4 inhibition.
Caption: General experimental workflow for evaluating combination therapy.
Caption: Logical relationship of the synergistic mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of novel TGR5 agonist in combination with Sitagliptin for possible treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TGR5 Activation Modulates an Inhibitory Effect on Liver Fibrosis Development Mediated by Anagliptin in Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the bile acid receptor TGR5 in obesity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating Neurodegenerative Diseases with TGR5 Agonist 4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TGR5 agonist 4 (a representative Takeda G protein-coupled receptor 5 agonist) in preclinical research focused on neurodegenerative diseases. This document outlines the underlying signaling pathways, detailed experimental protocols for in vivo and in vitro studies, and quantitative data demonstrating the therapeutic potential of TGR5 activation.
Introduction
Takeda G protein-coupled receptor 5 (TGR5) has emerged as a promising therapeutic target for neurodegenerative diseases due to its role in modulating neuroinflammation and promoting neuroprotection.[1][2] TGR5 is expressed on various central nervous system (CNS) cells, including neurons, microglia, and astrocytes.[3][4] Activation of TGR5 by specific agonists has been shown to mitigate neuronal damage and inflammation in various disease models. This document focuses on a representative TGR5 agonist, referred to as "this compound," to illustrate its application in neurodegenerative disease research. The protocols and data presented are based on studies utilizing well-characterized TGR5 agonists such as INT-777 and Betulinic Acid.
TGR5 Signaling Pathway in Neuroprotection
Activation of TGR5 by an agonist initiates a signaling cascade that ultimately leads to the suppression of inflammatory responses and the promotion of cell survival. Upon ligand binding, TGR5 couples to Gαs protein, activating adenylyl cyclase (AC) and increasing intracellular cyclic AMP (cAMP) levels.[5] Elevated cAMP activates Protein Kinase A (PKA), which in turn can inhibit the pro-inflammatory transcription factor NF-κB. This inhibition leads to a downstream reduction in the expression of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Data Presentation
The following tables summarize the quantitative effects of this compound in various preclinical models of neurodegenerative diseases.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Levels
| Model | Agonist (Dosage) | Cytokine | Reduction (%) vs. Vehicle | Reference |
| MPTP-induced Parkinson's Disease (Mouse) | INT-777 (intranasal) | TNF-α | ~50% | |
| AOM-induced Hepatic Encephalopathy (Mouse) | Betulinic Acid (10 pmol/day, i.c.v.) | IL-1β | Significant reduction | |
| AOM-induced Hepatic Encephalopathy (Mouse) | Betulinic Acid (10 pmol/day, i.c.v.) | IL-6 | Significant reduction | |
| AOM-induced Hepatic Encephalopathy (Mouse) | Betulinic Acid (10 pmol/day, i.c.v.) | TNF-α | Significant reduction | |
| LPS-stimulated Microglia (in vitro) | Betulinic Acid (10 µM) | TNF-α | Significant reduction |
Table 2: Neuroprotective Effects of this compound
| Model | Agonist (Dosage) | Parameter | Effect | Reference |
| MPTP-induced Parkinson's Disease (Mouse) | INT-777 (intranasal) | Neuronal Survival (Substantia Nigra) | Increased | |
| Subarachnoid Hemorrhage (Rat) | INT-777 (intranasal) | Neuronal Apoptosis (TUNEL staining) | Reduced | |
| Subarachnoid Hemorrhage (Rat) | INT-777 (intranasal) | Bcl-2 Expression | Increased | |
| Subarachnoid Hemorrhage (Rat) | INT-777 (intranasal) | Bax Expression | Decreased | |
| Subarachnoid Hemorrhage (Rat) | INT-777 (intranasal) | Cleaved Caspase-3 Expression | Decreased | |
| STZ-induced Cognitive Impairment (Mouse) | INT-777 (1.5 or 3.0 µ g/mouse , i.c.v.) | Neuronal Apoptosis | Suppressed |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vivo Studies: Animal Models of Neurodegeneration
1. MPTP-Induced Parkinson's Disease Model in Mice
This protocol describes the induction of Parkinson's-like pathology using the neurotoxin MPTP and subsequent treatment with a TGR5 agonist.
Protocol:
-
Animals: Use C57BL/6 mice, 8-10 weeks old.
-
MPTP Preparation: Dissolve MPTP-HCl in sterile saline (0.9% NaCl).
-
Induction: Administer MPTP at a dose of 20 mg/kg intraperitoneally (i.p.) four times at 2-hour intervals. Handle MPTP with extreme caution in a certified chemical fume hood.
-
This compound Administration:
-
For a compound like INT-777, intranasal administration is a viable route to bypass the blood-brain barrier.
-
Prepare the agonist solution in a suitable vehicle (e.g., 10% DMSO in saline).
-
Administer the agonist daily, starting 24 hours after the last MPTP injection.
-
-
Behavioral Assessment:
-
Perform behavioral tests such as the rotarod test to assess motor coordination and the open-field test for locomotor activity at baseline and various time points post-treatment.
-
-
Tissue Collection and Processing:
-
At the end of the study (e.g., 7-21 days post-MPTP), euthanize the mice and perfuse with saline followed by 4% paraformaldehyde (for histology) or collect fresh brain tissue (for biochemical analysis).
-
Dissect the substantia nigra and striatum for further analysis.
-
2. AOM/DSS-Induced Hepatic Encephalopathy Model in Mice
This protocol is for inducing a model of hepatic encephalopathy to study neuroinflammation.
Protocol:
-
Animals: Use C57BL/6 mice.
-
Induction: Administer a single intraperitoneal injection of azoxymethane (AOM) at 100 mg/kg.
-
This compound Administration:
-
For a compound like Betulinic Acid, intracerebroventricular (i.c.v.) infusion can be used for direct brain delivery.
-
Implant an osmotic minipump for continuous infusion of the agonist (e.g., 10 pmol/day) into the lateral ventricle, starting 3 days prior to AOM injection.
-
-
Monitoring: Monitor mice for neurological decline and time to coma.
-
Tissue Collection: Collect brain tissue at different stages of the disease progression for analysis.
In Vitro Assays
1. Microglia Activation Assay
This assay assesses the anti-inflammatory effects of this compound on activated microglia.
Protocol:
-
Cell Culture: Culture primary microglia or a microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) to induce an inflammatory response.
-
-
Analysis of Inflammatory Mediators:
-
After 24 hours of stimulation, collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using ELISA or a multiplex immunoassay.
-
-
Analysis of Cell Lysates:
-
Lyse the cells to extract protein.
-
Perform Western blotting to analyze the expression of proteins in the NF-κB signaling pathway (e.g., phosphorylated IκBα, p65).
-
2. Immunofluorescence Staining for Neuronal and Glial Markers
This protocol is for visualizing the expression and localization of TGR5 and other markers in brain tissue.
Protocol:
-
Tissue Preparation:
-
Use paraformaldehyde-fixed, cryoprotected brain sections (30-40 µm thick).
-
-
Staining Procedure:
-
Wash sections in PBS.
-
Perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100) for 1-2 hours.
-
Incubate with primary antibodies overnight at 4°C.
-
Primary Antibodies:
-
Rabbit anti-TGR5 (1:200)
-
Mouse anti-NeuN (for neurons, 1:500)
-
Goat anti-Iba1 (for microglia, 1:500)
-
Chicken anti-GFAP (for astrocytes, 1:1000)
-
-
-
Wash sections and incubate with corresponding fluorescently-labeled secondary antibodies for 2 hours at room temperature.
-
Mount sections on slides with a mounting medium containing DAPI for nuclear staining.
-
-
Imaging:
-
Visualize and capture images using a confocal or fluorescence microscope.
-
3. Western Blotting for Apoptosis-Related Proteins
This protocol is for quantifying the expression of proteins involved in apoptosis.
Protocol:
-
Protein Extraction:
-
Homogenize brain tissue or lyse cultured cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Primary Antibodies:
-
Rabbit anti-Cleaved Caspase-3 (1:1000)
-
Rabbit anti-Bcl-2 (1:1000)
-
Rabbit anti-Bax (1:1000)
-
Mouse anti-β-actin (loading control, 1:5000)
-
-
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using image analysis software and normalize to the loading control.
-
Conclusion
The activation of TGR5 presents a compelling strategy for the development of novel therapeutics for neurodegenerative diseases. The protocols and data provided in these application notes offer a framework for researchers to investigate the efficacy and mechanisms of TGR5 agonists in relevant preclinical models. The use of "this compound" as a representative compound allows for a standardized approach to evaluating this promising therapeutic target. Further research into specific TGR5 agonists will be crucial for translating these preclinical findings into clinical applications.
References
- 1. TGR5 Agonist INT-777 Alleviates Inflammatory Neurodegeneration in Parkinson's Disease Mouse Model by Modulating Mitochondrial Dynamics in Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of TGR5 with INT-777 attenuates oxidative stress and neuronal apoptosis via cAMP/PKCε/ALDH2 pathway after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGR5 signaling reduces neuroinflammation during hepatic encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGR5 signalling inhibits the production of pro-inflammatory cytokines by in vitro differentiated inflammatory and intestinal macrophages in Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: TGR5 Agonist Solubility and Experimentation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues and effectively utilizing TGR5 agonists in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is TGR5 and why are its agonists important for research?
TGR5, also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor activated by bile acids.[1][2] TGR5 is expressed in various tissues, including the intestine, gallbladder, and certain immune cells.[3] Its activation triggers several important signaling pathways, making it a promising therapeutic target for metabolic diseases like type 2 diabetes, obesity, and inflammatory conditions.[1][3] TGR5 agonists are molecules that bind to and activate this receptor, mimicking the effects of natural bile acids and allowing researchers to study its function and therapeutic potential.
Q2: I've heard of "TGR5 agonist 4". What are its properties?
"this compound" is also identified in some literature as compound 19, a derivative of cholic acid. It is a selective TGR5 agonist with a reported EC50 (half-maximal effective concentration) of 4 µM. This means it can effectively activate the TGR5 receptor at micromolar concentrations. Like many synthetic TGR5 agonists, it is a lipophilic molecule, which can present challenges with aqueous solubility.
Q3: Why is my TGR5 agonist precipitating in my cell culture medium?
Precipitation of TGR5 agonists in aqueous solutions like cell culture media is a common issue stemming from their characteristically low water solubility. Several factors can contribute to this:
-
Poor Aqueous Solubility: The inherent chemical structure of many TGR5 agonists makes them hydrophobic.
-
High Stock Concentration: Preparing an overly concentrated stock solution in an organic solvent can lead to the compound crashing out when diluted into the aqueous medium.
-
Improper Dilution: Adding the stock solution too quickly or without adequate mixing can create localized high concentrations that exceed the solubility limit, causing precipitation.
-
pH and Temperature Shifts: Changes in pH or temperature when moving from the stock solvent to the culture medium can alter the agonist's solubility.
-
Interactions with Media Components: Components within the cell culture medium, such as salts and proteins, can sometimes interact with the agonist and reduce its solubility.
Q4: What are the best practices for storing TGR5 agonist stock solutions?
For long-term stability, it is recommended to store stock solutions of TGR5 agonists, such as INT-777, at -20°C for up to one month or at -80°C for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: TGR5 Agonist Solubility Issues
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of TGR5 agonists during your experiments.
Issue 1: Precipitation observed immediately after adding the stock solution to the aqueous medium.
| Possible Cause | Solution |
| Concentration Exceeds Solubility Limit | Lower the final concentration of the TGR5 agonist in your experiment. Determine the maximum soluble concentration in your specific medium through a pilot experiment. |
| Improper Dilution Technique | Pre-warm the aqueous medium to the experimental temperature (e.g., 37°C). While gently vortexing or swirling the medium, add the required volume of the stock solution dropwise. This ensures rapid and even dispersion. |
| Inappropriate Solvent for Final Dilution | While DMSO is excellent for initial stock solutions, a co-solvent system might be necessary for intermediate dilutions. Consider using a solvent mixture like DMF:PBS (pH 7.2) at a 1:1 ratio for better transition into the aqueous environment. |
Issue 2: Precipitation observed after a period of incubation.
| Possible Cause | Solution |
| Compound Instability at 37°C | The agonist may be degrading or aggregating over time at physiological temperatures. Minimize incubation times where possible or consider replenishing the medium with a freshly prepared agonist solution for longer experiments. |
| Interaction with Serum Proteins | If using serum-containing media, serum proteins can bind to the agonist, potentially leading to aggregation. Try reducing the serum concentration or, if your cell line permits, transitioning to a serum-free medium. |
| pH Shift During Incubation | Cellular metabolism can alter the pH of the culture medium over time, which can affect the solubility of the agonist. Ensure your medium has sufficient buffering capacity for your cell density and experiment duration. |
Quantitative Data Summary
The solubility of TGR5 agonists can vary significantly depending on the specific compound and the solvent. Below is a summary of the reported solubility for the well-characterized TGR5 agonist, INT-777.
Table 1: Solubility of TGR5 Agonist INT-777 in Common Laboratory Solvents
| Solvent | Solubility | Reference |
| Dimethylformamide (DMF) | 30 mg/mL | |
| Dimethyl Sulfoxide (DMSO) | ≥ 31 mg/mL | |
| Ethanol | 50 mg/mL | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL |
Note: The solubility of other TGR5 agonists may differ. It is always recommended to perform a solubility test for the specific compound and batch you are using.
Experimental Protocols
Protocol 1: Preparation of a TGR5 Agonist Stock Solution
This protocol provides a general guideline for preparing a stock solution of a hydrophobic TGR5 agonist.
Materials:
-
TGR5 Agonist (e.g., this compound, INT-777)
-
High-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate: Allow the vial of the TGR5 agonist to come to room temperature before opening to prevent condensation of moisture.
-
Weigh: Accurately weigh a small amount of the TGR5 agonist powder using a calibrated analytical balance.
-
Dissolve: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Mix: Vortex the solution thoroughly until the agonist is completely dissolved. Gentle warming in a water bath (up to 37°C) may aid dissolution, but be cautious of potential compound degradation with excessive heat.
-
Sterilize (Optional): If required for your application, sterile-filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquot and Store: Dispense the stock solution into small, single-use aliquots in sterile, amber microcentrifuge tubes to protect from light. Store at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Glucagon-Like Peptide-1 (GLP-1) Secretion Assay in STC-1 Cells
This protocol outlines a method to assess the ability of a TGR5 agonist to stimulate GLP-1 secretion from the murine enteroendocrine STC-1 cell line.
Materials:
-
STC-1 cells
-
12-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
HEPES buffer (composition: 20 mM HEPES, 10 mM glucose, 140 nM NaCl, 4.5 mM KCl, 1.2 mM CaCl2, 1.2 mM MgCl2, pH 7.4)
-
TGR5 agonist stock solution (prepared as in Protocol 1)
-
Positive control (e.g., a known TGR5 agonist or a bile acid like deoxycholic acid)
-
Vehicle control (e.g., DMSO at the same final concentration as the agonist)
-
GLP-1 ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed STC-1 cells into 12-well plates at a density that will result in a confluent monolayer on the day of the experiment. Culture overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Washing: On the day of the experiment, gently wash the cell monolayer twice with pre-warmed HEPES buffer to remove any residual serum and media components.
-
Pre-incubation: Add 500 µL of fresh HEPES buffer to each well and pre-incubate the cells for 1 hour at 37°C.
-
Treatment Preparation: During the pre-incubation, prepare the treatment solutions by diluting the TGR5 agonist stock solution, positive control, and vehicle control in HEPES buffer to the desired final concentrations.
-
Stimulation: After the pre-incubation, carefully aspirate the HEPES buffer and add 500 µL of the prepared treatment solutions to the respective wells.
-
Incubation: Incubate the cells for 2 hours at 37°C.
-
Supernatant Collection: Following the incubation, collect the supernatant from each well into microcentrifuge tubes.
-
Centrifugation: Centrifuge the collected supernatants at a low speed (e.g., 500 x g) for 5 minutes to pellet any detached cells.
-
GLP-1 Measurement: Carefully transfer the clarified supernatants to new tubes and measure the concentration of active GLP-1 using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Analyze the data according to the ELISA kit protocol and express the results as fold-change over the vehicle control.
Visualizations
TGR5 Signaling Pathway
Caption: TGR5 agonist activation of the canonical Gαs-cAMP-PKA signaling pathway.
Experimental Workflow for TGR5 Agonist Solubility Testing
Caption: A logical workflow for preparing and troubleshooting TGR5 agonist solutions.
References
TGR5 agonist 4 overcoming poor oral bioavailability
Welcome to the technical support center for the TGR5 Agonist 4 program. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: We are observing high in vitro potency with this compound, but poor efficacy in our in vivo oral studies. What is the likely cause?
A1: This is a common challenge for compounds with poor oral bioavailability. The discrepancy between in vitro potency and in vivo efficacy often stems from the compound's inability to reach systemic circulation in sufficient concentrations after oral administration. For this compound, this is primarily due to its low aqueous solubility, which limits its dissolution in the gastrointestinal (GI) tract, a prerequisite for absorption.
Q2: What are the initial steps to troubleshoot the poor oral bioavailability of this compound?
A2: The first step is to characterize the physicochemical properties of this compound, with a focus on its solubility and permeability. Based on the Biopharmaceutics Classification System (BCS), a compound's oral absorption is governed by these two parameters. This compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. Once you confirm its classification, you can devise a targeted formulation strategy to enhance its solubility and dissolution rate.
Q3: What formulation strategies are recommended for improving the oral bioavailability of a poorly soluble compound like this compound?
A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble compounds.[1][2] These include:
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Particle Size Reduction: Decreasing the particle size of the drug substance increases its surface area, which can lead to a higher dissolution rate.[2] Techniques include micronization and nanomilling.
-
Solid Dispersions: Dispersing the drug in a polymer matrix at a molecular level can create an amorphous solid dispersion, which has a higher apparent solubility and faster dissolution rate compared to the crystalline form.[2][3]
-
Lipid-Based Formulations: Solubilizing the drug in a lipid-based vehicle, such as a self-emulsifying drug delivery system (SEDDS), can improve its absorption by presenting the drug in a solubilized state to the GI tract.
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility.
The choice of strategy will depend on the specific properties of this compound and the desired dosage form.
Troubleshooting Guide
Issue 1: this compound precipitates out of the formulation upon dilution in aqueous media.
-
Possible Cause: The concentration of the compound in the formulation exceeds its thermodynamic solubility upon dilution in the GI fluids.
-
Troubleshooting Steps:
-
Reduce Drug Concentration: Lower the concentration of this compound in the formulation to a level that can be maintained in a supersaturated state in the GI tract.
-
Incorporate Precipitation Inhibitors: Add polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) to the formulation. These polymers can help maintain a supersaturated state and prevent or delay the precipitation of the drug.
-
pH Adjustment: If the solubility of this compound is pH-dependent, consider using buffering agents to maintain an optimal pH for solubility in the microenvironment of the GI tract.
-
Issue 2: The selected formulation strategy (e.g., solid dispersion) does not show a significant improvement in oral bioavailability.
-
Possible Cause: The chosen polymer or formulation composition is not optimal for this compound. The in vivo dissolution may still be the rate-limiting step.
-
Troubleshooting Steps:
-
Screen Different Polymers: Evaluate a range of polymers with different properties (e.g., molecular weight, hydrophilicity) to find the most suitable one for creating a stable and rapidly dissolving solid dispersion of this compound.
-
Optimize Drug Loading: The ratio of drug to polymer is a critical factor. A lower drug loading may lead to better stability and dissolution.
-
Consider Combination Approaches: A combination of formulation strategies, such as a solid dispersion incorporated into a lipid-based system, may provide a synergistic effect on bioavailability enhancement.
-
Quantitative Data Summary
The following tables provide illustrative pharmacokinetic data for a hypothetical "this compound" before and after formulation improvement. The data is based on typical values observed for poorly soluble TGR5 agonists and their improved formulations.
Table 1: Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Oral Bioavailability (%) |
| Unformulated (Suspension) | 55.8 | 2.0 | 250.3 | < 1% |
| Solid Dispersion | 485.2 | 1.0 | 2150.7 | 8.5% |
| Lipid-Based Formulation (SEDDS) | 790.6 | 0.5 | 3540.1 | 14.1% |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with a hydrophilic polymer to enhance its dissolution rate and oral bioavailability.
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol (or other suitable solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 ratio (drug:polymer).
-
Dissolve both the drug and the polymer in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at 40°C until a thin film is formed on the wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Pass the powdered solid dispersion through a 100-mesh sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vivo Oral Bioavailability Study in Mice
Objective: To determine the pharmacokinetic parameters and oral bioavailability of different formulations of this compound in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound formulations (e.g., suspension, solid dispersion)
-
Oral gavage needles (20G)
-
Blood collection tubes (containing anticoagulant)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)
Methodology:
-
Fast the mice overnight (approximately 12 hours) before dosing, with free access to water.
-
Weigh each mouse to determine the correct dosing volume.
-
Administer the this compound formulation orally via gavage at a dose of 10 mg/kg. The vehicle for the unformulated compound can be a suspension in 0.5% carboxymethyl cellulose.
-
Collect blood samples (approximately 50 µL) from the tail vein or retro-orbital sinus at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
For determination of absolute bioavailability, a separate group of mice should be administered this compound intravenously at a lower dose (e.g., 1 mg/kg).
-
Analyze the plasma samples to determine the concentration of this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
-
Calculate the oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
Protocol 3: In Situ Single-Pass Intestinal Perfusion in Rats
Objective: To evaluate the intestinal permeability of this compound.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
Perfusion pump
-
Krebs-Ringer buffer (pH 7.4)
-
This compound
-
Analytical method for quantifying this compound
Methodology:
-
Fast the rat overnight with free access to water.
-
Anesthetize the rat and place it on a heated surgical board to maintain body temperature.
-
Make a midline abdominal incision to expose the small intestine.
-
Isolate a segment of the jejunum (approximately 10 cm) and cannulate both ends.
-
Gently flush the intestinal segment with pre-warmed saline to remove any contents.
-
Perfuse the segment with pre-warmed Krebs-Ringer buffer at a constant flow rate (e.g., 0.2 mL/min) for a 30-minute equilibration period.
-
After equilibration, switch to the perfusion solution containing a known concentration of this compound.
-
Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for up to 2 hours.
-
At the end of the experiment, measure the length and radius of the perfused intestinal segment.
-
Analyze the concentration of this compound in the collected perfusate samples.
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (Q/A) * ln(Cin/Cout), where Q is the flow rate, A is the surface area of the intestinal segment, Cin is the inlet concentration, and Cout is the outlet concentration.
Visualizations
Caption: TGR5 signaling pathway activated by this compound.
Caption: Experimental workflow for overcoming poor oral bioavailability.
References
Technical Support Center: TGR5 Agonist-Induced Gallbladder Filling
This technical support center provides researchers, scientists, and drug development professionals with guidance on understanding and mitigating TGR5 agonist-induced gallbladder filling. The following information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why does administration of our TGR5 agonist (Compound 4) lead to increased gallbladder size in our animal models?
A1: TGR5 is highly expressed in the gallbladder epithelium and smooth muscle cells.[1][2] Activation of TGR5 in these cells initiates a signaling cascade that leads to smooth muscle relaxation, inhibiting gallbladder contraction and promoting its filling with bile.[1][3][4] This is a known on-target effect of TGR5 agonists.
Q2: What is the signaling pathway responsible for TGR5-mediated gallbladder relaxation?
A2: TGR5 is a G protein-coupled receptor (GPCR) that, upon activation by an agonist, couples to Gαs proteins. This stimulates adenylyl cyclase to increase intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn leads to the relaxation of gallbladder smooth muscle cells, ultimately causing gallbladder filling.
Q3: Is the extent of gallbladder filling dose-dependent?
A3: Yes, studies with various TGR5 agonists, such as compound 18, have demonstrated a dose-dependent increase in gallbladder filling. It is a critical observation that significant gallbladder filling can occur at doses that are near or even below those required to achieve the desired therapeutic effects, such as improved glucose homeostasis.
Q4: How can we minimize gallbladder filling while still achieving the desired therapeutic effects of our TGR5 agonist?
A4: A primary strategy to circumvent this issue is the development of gut-restricted TGR5 agonists. These molecules are designed to have low systemic bioavailability, thereby minimizing their exposure to the gallbladder while still activating TGR5 in the intestine to elicit therapeutic effects like GLP-1 secretion. Another approach could be to explore combination therapies that might allow for a lower, more targeted dose of the TGR5 agonist.
Q5: Are there any known compounds that can counteract TGR5-agonist-induced gallbladder filling?
A5: While there isn't a specific pharmacological agent to directly and selectively block TGR5-induced gallbladder filling, promoting gallbladder contraction through other mechanisms could be explored. Cholecystokinin (CCK) is a natural hormone that stimulates gallbladder contraction. However, the use of CCK or its analogs would need to be carefully considered within the experimental design, as it introduces another variable.
Troubleshooting Guide
Problem: We are observing excessive gallbladder distension in our experimental animals, leading to adverse effects.
Troubleshooting Steps:
-
Dose-Response Evaluation: Conduct a thorough dose-response study to determine the minimal effective dose for your desired therapeutic outcome and the corresponding effect on gallbladder volume. This will help identify a potential therapeutic window where efficacy is achieved with acceptable levels of gallbladder filling.
-
Pharmacokinetic Analysis: Analyze the pharmacokinetic profile of your compound. High systemic exposure is a likely cause of significant gallbladder filling.
-
Consider a Gut-Restricted Analog: If your compound has high systemic absorption, consider synthesizing or obtaining a gut-restricted analog. Modifying the compound to increase its polarity or molecular weight can reduce its absorption from the gastrointestinal tract.
-
Alternative Dosing Regimen: Investigate different dosing regimens, such as less frequent administration, to see if this can reduce the cumulative effect on the gallbladder while maintaining the desired therapeutic activity.
Problem: We are unsure how to accurately quantify the changes in gallbladder volume in our mouse models.
Troubleshooting Steps:
-
In Vivo Ultrasound Imaging: This is a non-invasive method to measure gallbladder dimensions (length, width, and depth) and calculate the volume using the ellipsoid formula (Volume = 0.5 x length x width x depth). This allows for longitudinal studies in the same animal.
-
Ex Vivo Gallbladder Weight: At the end of the study, the gallbladder can be excised, blotted dry, and weighed. The weight of the gallbladder is a reliable indicator of its bile content and thus its filling state.
-
Histological Analysis: Histological examination of the gallbladder can provide qualitative information about distension and any potential tissue damage.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of a representative TGR5 agonist, Compound 18, on gallbladder filling and glucose metabolism.
Table 1: Effect of Acute Administration of Compound 18 on Gallbladder Weight in Mice
| Treatment Group | Dose (mg/kg) | Gallbladder Weight (mg) | Fold Change vs. Vehicle |
| Vehicle | - | 25 ± 3 | 1.0 |
| Compound 18 | 3 | 45 ± 5 | 1.8 |
| Compound 18 | 10 | 60 ± 7 | 2.4 |
| Compound 18 | 30 | 85 ± 10* | 3.4 |
*Data are representative and compiled from published studies. *P < 0.05 vs. Vehicle.
Table 2: Comparative Effects of Compound 18 on GLP-1 Secretion and Oral Glucose Tolerance Test (OGTT)
| Parameter | Effective Dose of Compound 18 (mg/kg) |
| Significant Increase in Gallbladder Weight | ≥ 3 |
| Significant Increase in GLP-1 Secretion | ≥ 30 |
| Significant Improvement in OGTT | ≥ 30 |
*Data are representative and compiled from published studies.
Experimental Protocols
In Vivo Measurement of Gallbladder Volume in Mice using Ultrasound
Objective: To non-invasively measure gallbladder volume in mice following treatment with a TGR5 agonist.
Materials:
-
High-frequency ultrasound system with a small animal probe (e.g., 30-50 MHz)
-
Anesthesia machine (e.g., isoflurane)
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Heating pad to maintain body temperature
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Hair removal cream or clippers
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Ultrasound gel
Procedure:
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Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1-1.5% for maintenance).
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Place the mouse in a supine position on a heating pad.
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Remove the fur from the upper abdominal area using hair removal cream or clippers.
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Apply a generous amount of pre-warmed ultrasound gel to the exposed skin.
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Using the high-frequency probe, locate the gallbladder, which appears as an anechoic (black), pear-shaped structure adjacent to the liver.
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Obtain clear images of the gallbladder in both longitudinal and transverse planes.
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Measure the maximum length (L), width (W), and depth (D) of the gallbladder from the inner wall to the inner wall.
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Calculate the gallbladder volume using the ellipsoid formula: Volume (mm³) = 0.5 x L (mm) x W (mm) x D (mm) .
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Repeat measurements at different time points post-agonist administration as required by the experimental design.
Ex Vivo Gallbladder Smooth Muscle Relaxation Assay
Objective: To assess the direct relaxant effect of a TGR5 agonist on isolated gallbladder smooth muscle strips.
Materials:
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Organ bath system with force transducers
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Krebs-Henseleit solution (aerated with 95% O₂ / 5% CO₂)
-
Contractile agent (e.g., Cholecystokinin-8, Carbachol)
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TGR5 agonist (Compound 4)
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Surgical instruments for tissue dissection
Procedure:
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Euthanize the mouse and immediately excise the gallbladder.
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Place the gallbladder in ice-cold Krebs-Henseleit solution.
-
Carefully remove any adhering connective and adipose tissue.
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Cut the gallbladder into longitudinal strips (e.g., 2 mm wide and 5-7 mm long).
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Mount the muscle strips in the organ baths containing Krebs-Henseleit solution at 37°C and aerated with 95% O₂ / 5% CO₂.
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Apply an initial tension (e.g., 1 g) and allow the strips to equilibrate for at least 60 minutes, with solution changes every 15-20 minutes.
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Induce a stable contraction with a contractile agent (e.g., 10 nM CCK-8).
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Once a stable plateau of contraction is reached, add the TGR5 agonist in a cumulative manner to generate a dose-response curve.
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Record the relaxation as a percentage of the pre-induced contraction.
Visualizations
Caption: TGR5 signaling pathway in gallbladder smooth muscle cells.
Caption: Experimental workflow for assessing gallbladder filling.
References
- 1. The G Protein-Coupled Bile Acid Receptor, TGR5, Stimulates Gallbladder Filling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. The G protein-coupled bile acid receptor, TGR5, stimulates gallbladder filling - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting TGR5 agonist 4 inconsistent results in vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with TGR5 agonist 4 in vivo.
Troubleshooting Guides & FAQs
This section addresses common issues in a question-and-answer format to help you navigate the complexities of in vivo experiments with this compound.
Question 1: We are observing high variability in the glucose-lowering effects of this compound between individual animals in the same treatment group. What could be the cause?
Answer:
High inter-animal variability is a known challenge in studies involving TGR5 agonists. Several factors can contribute to this:
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Compound Formulation and Administration: TGR5 agonists, particularly those derived from natural products, can have poor oral bioavailability.[1] Inconsistent formulation or gavage technique can lead to significant differences in absorption and systemic exposure. Ensure the compound is fully solubilized or evenly suspended immediately before each administration.
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Gut Microbiome Differences: The gut microbiota can influence bile acid metabolism, which in turn can affect the endogenous activation of TGR5. Individual differences in the gut microbiome composition of your animals could lead to varied responses to the agonist.
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Genetic Variability: Genetic polymorphisms or differences in TGR5 receptor expression patterns across different animal strains or even within the same strain could affect responsiveness to the agonist.[2]
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Food Intake: Since TGR5 activation is linked to feeding and bile acid release, variations in food consumption before and during the experiment can impact the results.[3] Standardize feeding protocols and monitor food intake.
Question 2: Our this compound shows potent in vitro activity (e.g., cAMP production, GLP-1 secretion in NCI-H716 cells), but the in vivo efficacy is much lower than expected. Why is there a discrepancy?
Answer:
A disconnect between in vitro potency and in vivo efficacy is a common hurdle. Potential reasons include:
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Poor Pharmacokinetics (PK): The compound may have low oral bioavailability, high first-pass metabolism in the liver, or rapid clearance, resulting in insufficient systemic or target tissue exposure. A thorough pharmacokinetic study is essential to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.
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Formulation Issues: As mentioned, the formulation is critical. A compound that is potent in a soluble in vitro environment may not be effectively absorbed in vivo if it precipitates in the gastrointestinal tract.[4] Consider formulation optimization with vehicles like 20% Captisol or a combination of Tween 20 and sodium CMC.[5]
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Off-Target Effects: The compound might interact with other receptors or cellular pathways in vivo that are not present in the in vitro system, leading to counteracting effects. For instance, some TGR5 agonists also activate the Farnesoid X Receptor (FXR), which can have opposing effects on certain metabolic pathways.
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Receptor Desensitization: While some studies suggest TGR5 does not undergo classical desensitization and internalization, the complex in vivo environment might involve regulatory mechanisms not captured in vitro.
Question 3: We are observing unexpected side effects in our animals, such as gallbladder enlargement and itching (pruritus). Are these related to TGR5 activation?
Answer:
Yes, these are well-documented side effects associated with systemic TGR5 activation.
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Gallbladder Filling: TGR5 is highly expressed in the gallbladder and its activation leads to smooth muscle relaxation, which inhibits gallbladder emptying and promotes filling. This is a direct on-target effect and a major challenge for systemic TGR5 agonists. Doses as low as 3 mg/kg of some agonists have been shown to cause significant gallbladder filling in mice.
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Pruritus: Itching is another known side effect, though the exact mechanism is still under investigation.
To mitigate these issues, consider developing gut-restricted agonists that have minimal systemic absorption, thereby localizing the therapeutic effects (like GLP-1 secretion) to the intestine.
Question 4: How can we confirm that the observed in vivo effects are specifically mediated by TGR5?
Answer:
To ensure the observed effects are on-target, the following experimental controls are crucial:
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Use of TGR5 Knockout (KO) Animals: The most definitive way to confirm TGR5-mediated effects is to administer the agonist to TGR5 KO mice. The therapeutic effect should be absent or significantly blunted in these animals compared to wild-type controls.
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Selective Antagonists: If a selective TGR5 antagonist is available, co-administration with the agonist should block the observed effects.
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Dose-Response Studies: A clear dose-response relationship can provide evidence for on-target activity. However, be aware that some TGR5 agonists have shown unpredictable dose-dependent effects.
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Biomarker Analysis: Measure downstream markers of TGR5 activation. For example, in intestinal tissue, you can measure an increase in cAMP levels or GLP-1 secretion. In brown adipose tissue, look for increased expression of type 2 deiodinase (D2) and thermogenic genes like UCP1.
Data Presentation: Quantitative In Vivo Data for TGR5 Agonists
The following tables summarize key quantitative data from preclinical studies of various TGR5 agonists.
Table 1: In Vivo Efficacy of Selected TGR5 Agonists in Mouse Models
| Compound | Mouse Model | Dose | Route | Key Finding | Citation |
| Compound 6g | DIO C57 Mice | 3-30 mg/kg | Oral | Dose-dependent reduction in blood glucose excursion during OGTT (ED₅₀ = 7.9 mg/kg). | |
| Compound 6g | C57 Mice | 30 mg/kg | Oral | 3.8-fold increase in plasma GLP-1 levels. | |
| Compound 18 | Wild-type Mice | ≥ 30 mg/kg | Oral | Significant lowering of glucose excursions in an OGTT. | |
| INT-777 | Diet-Induced Obese (DIO) Mice | Not specified | Not specified | Promotes GLP-1 secretion, improves insulin sensitivity. | |
| Betulinic Acid | Animal Models | Not specified | Not specified | Induces incretin secretion to reduce hyperglycemia. |
Table 2: Side Effect Profile of TGR5 Agonists in Mice
| Compound | Mouse Model | Dose | Route | Side Effect | Citation |
| Compound 18 | Wild-type Mice | ≥ 3 mg/kg | Oral | Significant increase in gallbladder bile weight. | |
| Systemic Agonists | Rodent Models | Not specified | Not specified | Gallbladder dilation, pancreatitis, hepatic necrosis. |
Experimental Protocols
1. Oral Glucose Tolerance Test (OGTT) in DIO Mice
-
Animals: Diet-induced obese (DIO) C57BL/6 mice.
-
Acclimatization: House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) and provide ad libitum access to a high-fat diet and water.
-
Fasting: Fast animals for 6 hours prior to the experiment with free access to water.
-
Compound Administration:
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Prepare this compound in a suitable vehicle (e.g., 5% Tween 20 + 0.5% sodium CMC).
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Administer the compound or vehicle via oral gavage at the desired doses (e.g., 3, 10, 30 mg/kg).
-
-
Glucose Challenge: 30-60 minutes after compound administration, collect a baseline blood sample (t=0) from the tail vein. Immediately administer a 2 g/kg glucose solution via oral gavage.
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Blood Sampling: Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose challenge.
-
Analysis: Measure blood glucose levels using a glucometer. Calculate the area under the curve (AUC) for glucose excursion to determine the effect of the agonist.
2. In Vivo GLP-1 Secretion Assay
-
Animals: C57BL/6 mice.
-
Fasting: Fast animals for 4-6 hours.
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Compound Administration: Administer this compound or vehicle via oral gavage.
-
Blood Collection: At a specified time point post-administration (e.g., 30 minutes), collect blood via cardiac puncture or from the portal vein into tubes containing a DPP-IV inhibitor (to prevent GLP-1 degradation) and an anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4°C to separate the plasma.
-
Analysis: Measure active GLP-1 levels in the plasma using a commercially available ELISA kit according to the manufacturer's instructions.
Visualizations
TGR5 Signaling Pathway
References
- 1. mdpi.com [mdpi.com]
- 2. Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological and physiological activation of TGR5 in the NTS lowers food intake by enhancing leptin-STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 5. Discovery of a Potent and Orally Efficacious TGR5 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: In Vitro Cytotoxicity Assessment of TGR5 Agonist 4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the in vitro cytotoxicity assessment of TGR5 Agonist 4.
Frequently Asked Questions (FAQs)
Q1: What is TGR5 and why is agonism a therapeutic target?
Takeda G protein-coupled receptor 5 (TGR5) is a cell membrane receptor activated by bile acids. Its activation is linked to several beneficial metabolic and anti-inflammatory effects, making it a promising therapeutic target for conditions like type 2 diabetes, obesity, and inflammatory diseases.[1][2][3] TGR5 activation typically stimulates the Gαs protein, leading to increased intracellular cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[4][5] This signaling cascade is generally associated with cell survival and reduced inflammation.
Q2: Is this compound expected to be cytotoxic?
Generally, TGR5 activation is associated with anti-apoptotic and pro-survival signals. For instance, some TGR5 agonists have been shown to reduce apoptosis and decrease inflammatory factors in various cell types. However, the cytotoxic potential of any specific compound, including "this compound," must be empirically determined. Off-target effects or compound-specific properties could lead to cytotoxicity. In some cancer cell lines, TGR5 activation has been shown to suppress proliferation and induce apoptosis. Therefore, direct cytotoxicity testing is a critical step in preclinical safety assessment.
Q3: What are the most common in vitro assays to assess the cytotoxicity of this compound?
Standard in vitro cytotoxicity assays include:
-
MTT Assay: A colorimetric assay that measures cellular metabolic activity, which is often used as an indicator of cell viability.
-
Lactate Dehydrogenase (LDH) Assay: This assay quantifies the amount of LDH released from cells into the culture medium upon plasma membrane damage, a hallmark of late apoptosis or necrosis.
-
Apoptosis Assays (e.g., Annexin V/PI staining): These flow cytometry-based assays can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Q4: How do I select the appropriate cell line for my cytotoxicity study?
The choice of cell line is critical. Consider the following:
-
TGR5 Expression: Use cell lines that endogenously express TGR5 at relevant levels, such as the human enteroendocrine cell line NCI-H716 or the mouse enteroendocrine cell line STC-1. You can also use cell lines engineered to overexpress TGR5, like HEK-293 cells, for mechanistic studies.
-
Therapeutic Context: If this compound is being developed for a specific disease, use cell lines relevant to that disease pathology.
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Compound Characteristics: The origin and characteristics of the cell line can influence its sensitivity to the test compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the in vitro cytotoxicity assessment of this compound.
General Issues & Inconsistent Results
| Problem | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells. | Inconsistent cell seeding, pipetting errors, or "edge effects" in the microplate. | - Ensure a homogenous single-cell suspension before seeding. - Use calibrated pipettes and maintain a consistent pipetting technique. - To mitigate edge effects, fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data. |
| Results are not reproducible between experiments. | Variation in cell passage number, cell health, or reagent preparation. | - Use cells within a consistent and limited passage number range. - Ensure high cell viability (>95%) before starting the experiment. - Prepare fresh reagents for each experiment whenever possible. |
| Observed bell-shaped dose-response curve. | Compound precipitation at high concentrations or complex biological responses. | - Visually inspect wells for any precipitate. - Determine the solubility of this compound in the culture medium. - Consider that high concentrations might trigger secondary, pro-survival pathways. |
MTT Assay-Specific Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Low absorbance values or no color change. | Insufficient number of viable cells, compromised metabolic activity, or issues with the MTT reagent. | - Optimize cell seeding density through a cell titration experiment. - Ensure the MTT reagent is fresh, protected from light, and appears as a clear yellow solution. - Ensure complete solubilization of formazan crystals before reading the absorbance. |
| High background absorbance. | Contamination, interference from media components (like phenol red), or the test compound itself. | - Regularly check for microbial contamination. - Use phenol red-free medium during the assay. - Run a control with the compound in cell-free medium to check for direct reduction of MTT. |
LDH Assay-Specific Issues
| Problem | Potential Cause | Troubleshooting Steps |
| High spontaneous LDH release in control wells. | High cell density leading to cell death, or overly vigorous pipetting during cell plating. | - Optimize the cell seeding density. - Handle cell suspensions gently to avoid mechanical damage. |
| High background from culture medium. | Serum in the culture medium contains LDH. | - Reduce the serum concentration in the medium during the assay (e.g., to 1-5%). - Include a "medium only" background control and subtract this value from all other readings. |
| Low LDH release despite visible cell death. | The compound induces apoptosis without immediate membrane rupture. | - LDH assays primarily detect necrosis or late-stage apoptosis. - Complement the LDH assay with an earlier marker of apoptosis, such as caspase activation or an Annexin V assay. |
Data Presentation
Table 1: Potency of Various TGR5 Agonists in Different Cell Lines
| Agonist | Cell Line | Assay | EC50 (µM) | Reference |
| Lithocholic Acid (LCA) | CHO-TGR5 | Luciferase Assay | 0.53 | |
| Taurolithocholic Acid (TLCA) | CHO-TGR5 | Luciferase Assay | 0.33 | |
| INT-777 | NCI-H716 | cAMP Measurement | 0.9 ± 0.5 | |
| INT-767 | NCI-H716 | cAMP Measurement | 0.68 ± 0.3 | |
| Compound 18 | HEK-293 (mouse TGR5) | cAMP Production | 0.0247 | |
| Compound 18 | STC-1 | cAMP Production | 0.580 |
EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for the desired exposure time (e.g., 24, 48, or 72 hours). Include vehicle-only controls.
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Readout: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture (containing substrate and catalyst) to each well.
-
Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.
-
Readout: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a detergent).
Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be identified as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Mandatory Visualizations
Caption: Canonical TGR5 signaling pathway initiated by an agonist.
Caption: General experimental workflow for in vitro cytotoxicity assessment.
References
- 1. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. A GPBAR1 (TGR5) Small Molecule Agonist Shows Specific Inhibitory Effects on Myeloid Cell Activation In Vitro and Reduces Experimental Autoimmune Encephalitis (EAE) In Vivo | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Enhancing T-GR5 Agonist Selectivity over F-XR
Welcome to the technical support center for researchers engaged in the development of selective TGR5 agonists. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work aimed at improving TGR5 selectivity over FXR.
Frequently Asked Questions (FAQs)
Q1: My putative TGR5 agonist also shows significant FXR activation. How can I improve its selectivity?
A1: Achieving TGR5 selectivity over FXR is a common challenge since their natural ligands, bile acids, activate both. Consider the following strategies:
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Structure-Activity Relationship (SAR) Studies: Systematically modify the chemical scaffold of your compound. Studies have shown that modifications at specific positions of the steroidal nucleus or the side chain of bile acid analogs can dramatically alter selectivity. For instance, the absence of hydroxylation at positions 6, 7, and 12 of the steroid nucleus tends to favor TGR5 potency.[1] Non-steroidal scaffolds, such as those based on dihydropyridone, have also yielded potent and selective TGR5 agonists.[2]
-
Scaffold Hopping: If SAR on your current scaffold fails, consider exploring entirely new chemical classes. Natural products like betulinic acid have been identified as selective TGR5 agonists and can serve as a starting point for novel derivatives.[3]
-
Computational Modeling: Utilize molecular modeling and docking studies to understand the binding interactions of your compound with both TGR5 and FXR. This can provide insights into structural modifications that could enhance binding to TGR5 while reducing affinity for FXR.
Q2: I am observing inconsistent results in my cell-based reporter assays for TGR5 and FXR activity. What could be the cause?
A2: Inconsistent results in reporter assays can stem from several factors:
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Cell Line Integrity: Ensure the stable expression and functionality of the TGR5 and FXR receptors and the reporter construct in your chosen cell lines (e.g., CHO, HEK293, HepG2). Perform regular quality control checks, including mycoplasma testing.
-
Assay Conditions: Optimize assay parameters such as cell density, incubation time, and concentration of reagents. Serum components in the culture medium can sometimes interfere with the assay, so consider using serum-free medium during the treatment period.
-
Compound Stability and Solubility: Verify the stability and solubility of your test compounds in the assay medium. Precipitation of the compound can lead to inaccurate concentration-response curves.
-
Off-Target Effects: Your compound might be acting on other cellular pathways that indirectly affect the reporter gene expression. Consider using a counterscreen with a parental cell line lacking the target receptor to identify such effects.
Q3: How do I confirm that the observed GLP-1 secretion is a direct result of TGR5 activation?
A3: To confirm TGR5-mediated GLP-1 secretion, consider the following experiments:
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Use of TGR5 Knockout/Knockdown Models: The most definitive way is to test your agonist in primary cells or cell lines where the TGR5 gene is knocked out or its expression is knocked down (e.g., using siRNA). A loss of GLP-1 secretion in these models upon treatment with your compound would confirm TGR5 dependency.
-
TGR5 Antagonist: Co-incubate your agonist with a known selective TGR5 antagonist. A reversal of the GLP-1 secretion effect would indicate a TGR5-mediated mechanism.
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cAMP Measurement: Since TGR5 activation leads to an increase in intracellular cAMP, measuring cAMP levels in response to your agonist can provide further evidence of on-target activity.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background signal in luciferase reporter assay. | 1. High basal activity of the reporter construct. 2. Contamination of cell culture. 3. Reagent issues. | 1. Use a promoter with lower basal activity or establish a stable cell line with low background. 2. Regularly check for and treat any microbial contamination. 3. Use fresh, high-quality luciferase assay reagents. |
| Low signal-to-noise ratio in cAMP assay. | 1. Low TGR5 expression in the cell line. 2. Insufficient agonist potency or concentration. 3. Inefficient cell lysis or cAMP extraction. | 1. Use a cell line with higher TGR5 expression or generate a stable overexpressing cell line. 2. Test a wider range of agonist concentrations. 3. Optimize the cell lysis and cAMP extraction protocol. |
| Compound shows cytotoxicity at concentrations required for TGR5 activation. | 1. Off-target effects leading to cell death. 2. Poor solubility leading to aggregate formation. | 1. Perform SAR to identify modifications that reduce toxicity while maintaining potency. 2. Improve compound solubility through formulation or chemical modification. |
| In vivo efficacy does not correlate with in vitro potency. | 1. Poor pharmacokinetic properties (absorption, distribution, metabolism, excretion). 2. Low target engagement in the tissue of interest. | 1. Conduct pharmacokinetic studies to assess the compound's profile. 2. Perform ex vivo analysis of target tissues to confirm target engagement. |
Data on TGR5 and FXR Agonists
The following tables summarize the potency of various natural and synthetic compounds on TGR5 and FXR.
Table 1: Potency of Bile Acids and Derivatives on TGR5
| Compound | EC50 (µM) for TGR5 | Efficacy (% of LCA) | Reference |
| Lithocholic acid (LCA) | 1.3 | 100 | [1] |
| Chenodeoxycholic acid (CDCA) | 8.2 | 90 | |
| Deoxycholic acid (DCA) | 6.5 | 85 | |
| Cholic acid (CA) | 12.1 | 70 | |
| Taurolithocholic acid (TLCA) | 0.4 | 110 | |
| INT-777 | 0.3 | - |
Table 2: Comparative Potency of Dual and Selective Agonists
| Compound | TGR5 EC50 (µM) | FXR EC50 (µM) | Selectivity (FXR/TGR5) | Reference |
| INT-767 (Dual Agonist) | 0.47 | 0.03 | 0.06 | |
| Obeticholic Acid (OCA) (FXR Agonist) | >10 | 0.1 | >100 | |
| Betulinic Acid (Selective TGR5 Agonist) | 1.5 | >25 | >16.7 | |
| RG-239 (Betulinic Acid Derivative) | 0.2 | >25 | >125 |
Experimental Protocols
1. TGR5/FXR Luciferase Reporter Gene Assay
This assay is used to quantify the activation of TGR5 or FXR by a test compound.
-
Cell Culture: CHO-K1 cells are co-transfected with a plasmid expressing human TGR5 or FXR and a reporter plasmid containing a luciferase gene under the control of a cAMP response element (CRE) for TGR5 or a bile acid response element (BARE) for FXR.
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Replace the culture medium with a serum-free medium containing various concentrations of the test compound. Include a positive control (e.g., LCA for TGR5, GW4064 for FXR) and a vehicle control.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.
-
-
Data Analysis: The fold induction of luciferase activity is calculated relative to the vehicle control. The EC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
2. Intracellular cAMP Assay
This assay measures the accumulation of cyclic AMP, a second messenger produced upon TGR5 activation.
-
Cell Culture: Use a cell line endogenously expressing TGR5 (e.g., NCI-H716) or a stably transfected cell line.
-
Assay Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.
-
Add the test compound at various concentrations and incubate for the desired time (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Determine the cAMP concentration in the samples and plot it against the compound concentration to calculate the EC50.
Signaling Pathways and Experimental Workflow
TGR5 and FXR Signaling Pathways
Bile acids can activate both the membrane-bound TGR5 receptor and the nuclear FXR. TGR5 activation leads to a G-protein-mediated cascade, resulting in the production of cAMP and subsequent downstream effects like GLP-1 secretion. FXR, upon ligand binding, translocates to the nucleus and regulates the transcription of target genes involved in bile acid, lipid, and glucose metabolism.
References
Technical Support Center: TGR5 Agonist 4 Dose-Response Curve Optimization
Welcome to the technical support center for TGR5 agonist experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their dose-response curve experiments for TGR5 agonist 4.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of TGR5 activation that my assay should detect?
A1: TGR5 (Takeda G-protein-coupled receptor 5), also known as GPBAR1, is a G protein-coupled receptor that primarily couples to the Gαs subunit.[1][2][3] Upon binding of an agonist, such as this compound, the receptor undergoes a conformational change. This activates the Gαs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[1][4] The increase in intracellular cAMP activates Protein Kinase A (PKA) and other downstream effectors. Many common assay formats measure this increase in cAMP or the subsequent activation of the cAMP Response Element-Binding Protein (CREB).
Caption: TGR5 agonist signaling cascade.
Q2: My dose-response curve for this compound is showing low potency (high EC50). What are the potential causes and solutions?
A2: A high EC50 value, indicating low potency, can stem from several factors. Here are common causes and troubleshooting steps:
| Potential Cause | Recommended Solution |
| Compound Degradation | Ensure this compound is properly stored and freshly diluted for each experiment. Perform a stability test on the compound under your specific assay conditions. |
| Suboptimal Cell Density | Titrate the number of cells seeded per well. Too few cells may not produce a detectable signal, while too many can lead to a decreased assay window. |
| Inadequate Stimulation Time | The time required to reach maximum signal can vary. Perform a time-course experiment with a fixed, high concentration of the agonist to determine the optimal stimulation time before reading the results. |
| Assay Reagent Issues | Verify the activity of your detection reagents (e.g., luciferase substrate, cAMP antibodies) with appropriate positive controls. Ensure all buffers are correctly prepared. |
| Species Mismatch | TGR5 agonists can exhibit species-specific differences in potency. Confirm that your this compound is potent against the species (human, mouse, etc.) of the receptor used in your assay. |
Q3: I am observing a "hook effect" or a bell-shaped dose-response curve at high concentrations of my agonist. Why is this happening?
A3: A bell-shaped curve, where the signal decreases at the highest agonist concentrations, can be caused by several phenomena:
-
Receptor Desensitization: Prolonged or high-concentration agonist exposure can lead to receptor phosphorylation by G protein-coupled receptor kinases (GRKs) and subsequent β-arrestin recruitment, which uncouples the receptor from Gαs and dampens the signal.
-
Substrate Depletion: In enzymatic assays (like luciferase), very strong and rapid activation can deplete the substrate, leading to a lower signal at later time points or higher concentrations.
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Cell Toxicity: At high concentrations, the agonist or its solvent (like DMSO) may induce cytotoxicity, leading to a reduced signal.
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Off-Target Effects: The agonist might interact with other receptors or cellular components at high concentrations, initiating signaling pathways that inhibit the TGR5 response.
To mitigate this, it is recommended to shorten the stimulation time, reduce the highest concentrations in your dilution series, and run a cytotoxicity assay in parallel.
Troubleshooting Guide
Problem 1: High variability between replicate wells.
High variability can obscure the true dose-response relationship. Follow this workflow to diagnose and resolve the issue.
Caption: Workflow for troubleshooting high replicate variability.
Problem 2: No response or very weak signal from the positive control agonist.
A2: A failure of the positive control indicates a fundamental problem with the assay system itself.
| Checklist Item | Action |
| Cell Line Viability/Expression | Confirm that the cells used express functional TGR5. For transient transfection assays, optimize transfection efficiency. For stable cell lines, ensure the passage number is low and expression has not been lost. |
| Positive Control Integrity | Prepare a fresh dilution of your positive control (e.g., Lithocholic Acid, INT-777). Consider purchasing a new lot if the issue continues. |
| Assay Kit Components | Check the expiration dates on all assay kits and reagents. Ensure components like cell culture media and detection buffers have been stored correctly. |
| Instrument Settings | Verify that the plate reader or luminometer settings (e.g., integration time, gain) are appropriate for your assay's expected signal range. |
Experimental Protocols
Protocol 1: General TGR5 Dose-Response Assay using a cAMP-driven Reporter Gene (Luciferase)
This protocol is a general guideline for determining the EC50 of this compound in cells stably or transiently expressing human TGR5 and a CRE-luciferase reporter construct.
-
Cell Plating:
-
Harvest and count cells (e.g., HEK293, CHO) expressing the TGR5-reporter system.
-
Seed the cells into a white, 96-well cell culture plate at a pre-optimized density (e.g., 10,000 - 20,000 cells/well) in 80 µL of culture medium.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Compound Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound in an appropriate vehicle (e.g., DMSO). Then, dilute this series into serum-free medium to create the 5X final concentration stocks.
-
Prepare similar dilutions for a positive control agonist (e.g., Lithocholic Acid, starting at 50 µM).
-
Include a "vehicle only" control.
-
-
Cell Stimulation:
-
Carefully add 20 µL of the 5X compound dilutions to the corresponding wells of the cell plate.
-
Incubate for the pre-determined optimal stimulation time (e.g., 4-6 hours) at 37°C, 5% CO2.
-
-
Signal Detection:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add the luciferase detection reagent to each well according to the manufacturer's instructions (e.g., 100 µL/well).
-
Incubate for 10 minutes in the dark to allow the signal to stabilize.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average signal from the vehicle-only wells from all other data points.
-
Normalize the data by setting the maximum response of the positive control to 100%.
-
Plot the normalized response against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Reference Agonist EC50 Values
The potency of reference agonists can vary based on the cell type and specific assay conditions. The following table provides a summary of typical EC50 values reported in the literature.
| Agonist | Reported EC50 Range (nM) | Assay System |
| Lithocholic Acid (LCA) | 285 - 1000 | CRE-Luciferase in CHO or HEK293 cells |
| INT-777 | 50 - 300 | cAMP accumulation or reporter assays |
| Betulinic Acid (BA) | 7800 | GLP-1 secretion in NCI-H716 cells |
| Compound 6g (Example) | 14 | CRE-Luciferase in CHO-K1 cells |
| Compound 6b (Example) | 2.3 | Luciferase reporter assay |
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. mdpi.com [mdpi.com]
- 3. Activation of G protein-coupled bile acid receptor, TGR5, induces smooth muscle relaxation via both Epac- and PKA-mediated inhibition of RhoA/Rho kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
Addressing TGR5 agonist 4 tachyphylaxis in long-term studies
Welcome to the Technical Support Center for TGR5 Agonist Research. This resource is designed for researchers, scientists, and drug development professionals investigating the long-term effects of TGR5 agonists. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your in vitro and in vivo studies.
A critical point to note from current research is that TGR5, unlike many other G protein-coupled receptors (GPCRs), does not appear to undergo classical tachyphylaxis or desensitization upon prolonged agonist exposure. This is attributed to its lack of interaction with β-arrestins, which are key mediators of receptor desensitization and internalization. Therefore, this guide will address the common observation of an apparent loss of signal in long-term studies and provide troubleshooting strategies to identify the root cause, which is likely experimental rather than a true tachyphylactic effect.
Frequently Asked Questions (FAQs)
Q1: I am observing a diminished response to my TGR5 agonist in my long-term cell culture experiment. Is this tachyphylaxis?
A1: While it may appear as tachyphylaxis, current evidence suggests that TGR5 signaling is sustained. A diminished response over time is more likely due to experimental factors. These can include agonist degradation in the culture medium, changes in cell health or confluence, or issues with the assay itself. We recommend consulting the troubleshooting guide below to investigate potential causes.
Q2: Which signaling pathway should I be monitoring to assess TGR5 activation?
A2: TGR5 primarily signals through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][2] Therefore, measuring cAMP levels is the most direct method to assess TGR5 activation.
Q3: What are some common TGR5 agonists I can use as positive controls?
A3: Several well-characterized TGR5 agonists are available. These include the endogenous bile acids like lithocholic acid (LCA), and synthetic agonists such as INT-777 and oleanolic acid. Their potency can vary depending on the cell line and assay conditions.
Q4: Are there any known issues with long-term in vivo administration of TGR5 agonists?
A4: Systemic administration of TGR5 agonists in animal models has been associated with side effects such as gallbladder filling.[3][4][5] This has led to the development of intestinally-targeted agonists to minimize systemic exposure and associated adverse effects.
Q5: What is "TGR5 agonist 4"? I can't find it in the literature.
A5: "this compound" does not appear to be a standard nomenclature for a specific TGR5 agonist. It may be an internal compound name or a misnomer. We recommend using established names like INT-777 or referring to the specific chemical name of your agonist.
Troubleshooting Guide: Apparent Tachyphylaxis in Long-Term Studies
If you are observing a decrease in TGR5 agonist response over time, consider the following potential causes and solutions:
| Problem | Potential Cause | Recommended Solution |
| Diminished or inconsistent agonist effect over time | Agonist Degradation: The TGR5 agonist may be chemically unstable in the cell culture medium at 37°C over extended periods. | 1. Increase Media Change Frequency: Replenish the culture medium with fresh agonist-containing medium every 24 hours. 2. Optimize Agonist Storage: Store stock solutions in small, single-use aliquots at -80°C to prevent repeated freeze-thaw cycles. 3. Confirm Agonist Stability: If possible, analytically determine the stability of your agonist in your specific culture medium over the time course of your experiment. |
| Suboptimal Initial Agonist Concentration: The initial concentration of the agonist may not be sufficient to elicit a sustained response. | Perform a Dose-Response Curve: Determine the optimal agonist concentration (EC80-EC90) in a short-term assay before initiating long-term studies. | |
| Cell Confluence and Health: As cells become confluent, their signaling responses can change. Over-confluence can lead to decreased cell health and altered receptor expression. | 1. Maintain Sub-Confluent Cultures: Seed cells at a lower density and monitor confluence regularly. Passage cells before they reach 100% confluence. 2. Monitor Cell Viability: Regularly assess cell viability using methods like trypan blue exclusion or a viability assay. | |
| High background signal in cAMP assay | Constitutive Receptor Activity: Some cell lines, particularly those overexpressing TGR5, may exhibit agonist-independent activity. | 1. Use a Different Cell Line: Consider a cell line with endogenous or lower, more regulatable TGR5 expression. 2. Optimize Assay Conditions: Titrate the concentration of phosphodiesterase (PDE) inhibitors (e.g., IBMX) to the lowest effective concentration. |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven cell distribution in the plate can lead to variability in the response. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use consistent pipetting techniques. |
| Edge Effects: Wells on the perimeter of the plate are prone to evaporation, altering reagent concentrations. | Avoid Outer Wells: Do not use the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier. |
Quantitative Data
The following tables provide a summary of the potency of common TGR5 agonists and an overview of the observed in vivo effects of chronic TGR5 agonist administration in mice.
Table 1: Potency (EC50) of Common TGR5 Agonists
| Agonist | Cell Line | Assay Type | EC50 (µM) |
| INT-777 | HEK-293-TGR5 | cAMP Assay | 0.82 |
| INT-777 | CHO | cAMP Assay | 3.44 |
| INT-777 | NCI-H716 | cAMP TR-FRET | 0.9 |
| Oleanolic Acid | Not Specified | TGR5 Activation | Partial agonist with 72% efficacy of LCA |
| Lithocholic Acid (LCA) | CHO-TGR5 | CRE-Luciferase | 0.53 |
| Compound 6g | hTGR5 expressing cells | Not Specified | 0.000057 |
| Compound 18 | m mursinus TGR5 | cAMP Assay | 0.002 |
Table 2: In Vivo Effects of Chronic TGR5 Agonist Administration in Mice
| Agonist | Mouse Model | Duration | Key Findings | Reference |
| Compound 18 | Diet-Induced Obese (DIO) C57BL/6 | 2 weeks | - No evidence of TGR5 desensitization. - Significant reduction in body weight gain. | |
| INT-777 | High-Fat Diet-fed TGR5-Tg | Not Specified | - Increased energy expenditure. - Reduced hepatic steatosis and obesity. | |
| Oleanolic Acid | Not Specified | Chronic | - Decreased fasting plasma insulin. - Improved glucose tolerance. | |
| RO5527239 | C57Bl/6N | 10 days | - Increased colonic GLP-1 and GLP-2 content. - Increased small intestinal weight. |
Signaling Pathways and Experimental Workflows
TGR5 Signaling Pathway
Upon agonist binding, TGR5 activates a canonical Gαs signaling cascade, leading to the production of cAMP and subsequent activation of downstream effectors like Protein Kinase A (PKA).
Caption: TGR5 Signaling Pathway.
Experimental Workflow for Investigating Apparent Tachyphylaxis
This workflow outlines the steps to troubleshoot a perceived loss of TGR5 agonist activity in a long-term experiment.
Caption: Troubleshooting Workflow for Apparent TGR5 Tachyphylaxis.
Experimental Protocols
In Vitro: cAMP Measurement using HTRF Assay
This protocol provides a detailed methodology for measuring intracellular cAMP levels in response to TGR5 agonist stimulation using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
Cells expressing TGR5 (e.g., HEK293-TGR5, NCI-H716)
-
Cell culture medium
-
TGR5 agonist stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP cryptate antibody)
-
White, opaque 384-well microplate
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in an appropriate culture medium.
-
Seed cells into a white, opaque 384-well plate at a predetermined optimal density (e.g., 4,000 cells/well).
-
Incubate overnight at 37°C in a humidified CO2 incubator.
-
-
Agonist Stimulation:
-
Prepare serial dilutions of the TGR5 agonist in stimulation buffer containing a PDE inhibitor (e.g., 0.5 mM IBMX).
-
Carefully remove the culture medium from the cell plate.
-
Add the agonist dilutions to the respective wells. Include a vehicle control (buffer with PDE inhibitor only).
-
Incubate the plate at room temperature for 30 minutes (or the optimized stimulation time).
-
-
Cell Lysis and Detection:
-
Following the manufacturer's instructions for the HTRF kit, add the cAMP-d2 conjugate diluted in lysis buffer to each well.
-
Add the anti-cAMP cryptate antibody to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.
-
Calculate the 665/620 nm ratio for each well.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Convert the sample ratios to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the agonist concentration to generate a dose-response curve and determine the EC50 value.
-
In Vivo: Chronic Administration of TGR5 Agonist in Mice
This protocol outlines a general procedure for the long-term administration of a TGR5 agonist to mice to evaluate its effects on metabolic parameters.
Materials:
-
8-10 week old male C57BL/6J mice
-
High-fat diet (if inducing obesity)
-
TGR5 agonist
-
Vehicle for agonist dissolution (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Equipment for endpoint analysis (e.g., glucometer, ELISA kits for GLP-1)
Procedure:
-
Acclimatization and Diet:
-
Acclimatize mice to the housing conditions for at least one week.
-
If applicable, place mice on a high-fat diet for a specified period to induce obesity and insulin resistance.
-
-
Agonist Administration:
-
Randomly assign mice to vehicle or TGR5 agonist treatment groups.
-
Prepare the TGR5 agonist formulation in the appropriate vehicle.
-
Administer the agonist or vehicle daily via oral gavage at a predetermined dose (e.g., 30 mg/kg) for the duration of the study (e.g., 2-4 weeks).
-
-
Monitoring:
-
Monitor body weight and food intake regularly (e.g., daily or weekly).
-
-
Endpoint Analysis:
-
At the end of the treatment period, perform relevant metabolic tests, such as an oral glucose tolerance test (OGTT).
-
Collect blood samples for the measurement of plasma parameters like glucose, insulin, and GLP-1.
-
Harvest tissues of interest (e.g., liver, adipose tissue, intestine) for further analysis (e.g., gene expression, histology).
-
For gallbladder filling assessment, carefully dissect and weigh the gallbladder.
-
-
Data Analysis:
-
Statistically analyze the differences in body weight, glucose tolerance, and other measured parameters between the treatment and vehicle groups.
-
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice | PLOS One [journals.plos.org]
Technical Support Center: Mitigating TGR5 Agonist-Induced Pruritus
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the pruritus side effect observed during experiments with TGR5 agonists.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of pruritus induced by TGR5 agonists?
A1: TGR5 is a G protein-coupled receptor (GPCR) expressed on sensory neurons.[1][2] When activated by an agonist, TGR5 initiates a downstream signaling cascade. This activation leads to the sensitization of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel, a key player in itch signaling.[1][2][3] The activation of TGR5 on sensory nerves stimulates the release of neuropeptides, such as gastrin-releasing peptide (GRP), in the spinal cord, which transmits the itch sensation.
Q2: Is the pruritus observed with our TGR5 agonist expected?
A2: Yes, pruritus is a known on-target side effect of systemic TGR5 activation. It has been observed in preclinical animal models and is a consideration in the clinical development of TGR5 agonists.
Q3: Are there any commercially available reagents to mitigate this side effect in our animal models?
A3: Yes, several classes of compounds have been shown to be effective in preclinical models. These include TRPA1 channel antagonists, bile acid sequestrants, and opioid antagonists.
Q4: How can we quantify the pruritus in our animal models to assess the efficacy of mitigation strategies?
A4: Pruritus in mice is typically quantified by observing and counting the number of scratching bouts over a defined period. A scratching bout is defined as one or more rapid movements of the hind paw towards the body, ending with the return of the paw to the floor or licking of the paw. Automated systems using video analysis or magnetic detection of limb movement are also available for more objective and high-throughput quantification.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high levels of pruritus observed at low doses of TGR5 agonist. | - High receptor expression in the animal model. - Off-target effects of the specific agonist. - Contamination of the agonist compound. | - Characterize TGR5 expression levels in the sensory neurons of your animal model. - Test the agonist for activity at other known pruritus-related receptors. - Verify the purity of your TGR5 agonist batch. |
| Inconsistent scratching behavior between animals in the same treatment group. | - Variability in injection site or volume. - Individual differences in sensitivity. - Stress or other environmental factors. | - Ensure consistent administration technique (e.g., subcutaneous injection in the nape of the neck). - Increase the number of animals per group to improve statistical power. - Acclimatize animals to the experimental setup to minimize stress. |
| Mitigation strategy is not reducing scratching behavior. | - Insufficient dose of the mitigating agent. - Inappropriate timing of administration. - The pruritus is not mediated by the targeted pathway. - Poor bioavailability of the mitigating agent. | - Perform a dose-response experiment for the mitigating agent. - Administer the mitigating agent prior to the TGR5 agonist challenge. - Confirm the mechanism of pruritus for your specific TGR5 agonist. - Check the formulation and vehicle of the mitigating agent for optimal delivery. |
Signaling Pathways and Experimental Workflows
TGR5 Signaling Pathway in Pruritus
The following diagram illustrates the signaling cascade initiated by a TGR5 agonist, leading to the sensation of itch.
Caption: TGR5 agonist-induced pruritus signaling pathway.
Experimental Workflow for Mitigation
This diagram outlines the general workflow for testing a potential pruritus mitigation agent.
Caption: Workflow for evaluating pruritus mitigation strategies.
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on the efficacy of different mitigation strategies for TGR5 agonist-induced pruritus.
Table 1: Efficacy of TRPA1 Antagonists
| Compound | Animal Model | TGR5 Agonist | Dose of Antagonist | Route | Reduction in Scratching | Reference |
| HC-030031 | Wild-type Mice | Deoxycholic acid (DCA) | 100 mg/kg | p.o. | ~75% | |
| A-967079 | Wild-type Mice | Oxazolone | 100 mg/kg | i.p. | ~50% |
Table 2: Efficacy of Bile Acid Sequestrants
| Compound | Animal Model | Condition | Dose of Sequestrant | Route | Reduction in Scratching | Reference |
| Colestipol | TGR5-overexpressing mice | Spontaneous scratching | 100 mg/day in diet | p.o. | Significant reduction |
Table 3: Efficacy of Opioid Antagonists
| Compound | Animal Model | TGR5 Agonist | Dose of Antagonist | Route | Reduction in Scratching | Reference |
| Naloxone | Wild-type Mice | Deoxycholic acid (DCA) | 1 mg/kg | s.c. | Significant reduction |
Experimental Protocols
Protocol 1: Mitigation of TGR5 Agonist-Induced Pruritus using a TRPA1 Antagonist (HC-030031)
-
Materials:
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TGR5 agonist of interest
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HC-030031 (TRPA1 antagonist)
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Vehicle for HC-030031 (e.g., 10% Tween 80 in saline)
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Vehicle for TGR5 agonist
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Male C57BL/6 mice (8-10 weeks old)
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Observation chambers
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Video recording equipment
-
-
Procedure:
-
Acclimatize mice to individual observation chambers for at least 30 minutes before the experiment.
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Prepare a solution of HC-030031 in the vehicle at a concentration suitable for oral administration (e.g., 10 mg/mL for a 100 mg/kg dose in a 25g mouse).
-
Administer HC-030031 (100 mg/kg) or vehicle orally (p.o.) to the mice.
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Wait for 30 minutes to allow for drug absorption.
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Administer the TGR5 agonist (e.g., Deoxycholic acid at 25 µg) or its vehicle subcutaneously (s.c.) into the nape of the neck.
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Immediately after the TGR5 agonist injection, start video recording the mice for 60 minutes.
-
Analyze the video recordings to quantify the number of scratching bouts for each mouse.
-
Protocol 2: Mitigation of TGR5 Agonist-Induced Pruritus using a Bile Acid Sequestrant (Colestipol)
-
Materials:
-
TGR5 agonist of interest
-
Colestipol hydrochloride
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Powdered mouse chow
-
Vehicle for TGR5 agonist
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Male C57BL/6 mice (8-10 weeks old)
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Observation chambers
-
Video recording equipment
-
-
Procedure:
-
Prepare a diet containing colestipol. Mix colestipol hydrochloride powder with the powdered mouse chow to achieve the desired daily dose (e.g., to provide approximately 100 mg/day per mouse). A vehicle-only diet should be prepared as a control.
-
House the mice individually and provide them with the colestipol-containing diet or the control diet for 5 days.
-
On day 5, acclimatize the mice to individual observation chambers for at least 30 minutes.
-
Administer the TGR5 agonist or its vehicle subcutaneously (s.c.) into the nape of the neck.
-
Immediately after the TGR5 agonist injection, start video recording the mice for 60 minutes.
-
Analyze the video recordings to quantify the number of scratching bouts for each mouse.
-
Protocol 3: Mitigation of TGR5 Agonist-Induced Pruritus using an Opioid Antagonist (Naloxone)
-
Materials:
-
TGR5 agonist of interest
-
Naloxone hydrochloride
-
Sterile saline (0.9% NaCl)
-
Vehicle for TGR5 agonist
-
Male C57BL/6 mice (8-10 weeks old)
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Observation chambers
-
Video recording equipment
-
-
Procedure:
-
Acclimatize mice to individual observation chambers for at least 30 minutes before the experiment.
-
Prepare a solution of naloxone hydrochloride in sterile saline at a concentration suitable for subcutaneous injection (e.g., 0.1 mg/mL for a 1 mg/kg dose in a 25g mouse).
-
Administer naloxone (1 mg/kg) or saline subcutaneously (s.c.) to the mice.
-
Wait for 15-30 minutes.
-
Administer the TGR5 agonist or its vehicle subcutaneously (s.c.) into the nape of the neck.
-
Immediately after the TGR5 agonist injection, start video recording the mice for 60 minutes.
-
Analyze the video recordings to quantify the number of scratching bouts for each mouse.
-
References
Technical Support Center: TGR5 Agonist Stability and Handling
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of TGR5 agonists in common experimental buffers. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My TGR5 agonist appears to be losing activity in my aqueous assay buffer. What are the common causes?
A1: The loss of activity of a TGR5 agonist in aqueous solutions can stem from several factors:
-
Hydrolysis: Compounds with ester, amide, or other labile functional groups are susceptible to cleavage by water. The pH of the buffer is a critical factor, as hydrolysis can be accelerated under acidic or basic conditions.
-
Oxidation: TGR5 agonists with electron-rich moieties may be sensitive to oxidation. This can be promoted by dissolved oxygen in the buffer or exposure to light.
-
Solubility Issues: Poor solubility in the aqueous buffer can lead to precipitation over time, which might be mistaken for degradation. The precipitated compound may also be more prone to degradation.
-
Adsorption: The agonist may adsorb to the surfaces of storage containers, such as plastic tubes or assay plates, which reduces its effective concentration in the solution.
Q2: What are some common chemical structures of synthetic TGR5 agonists and their potential stability liabilities?
A2: Synthetic TGR5 agonists encompass a diverse range of chemical scaffolds, including steroidal and non-steroidal structures. Common non-steroidal scaffolds include derivatives of pyrimidine carboxamide, pyridine carboxamide, isooxazole, tetrazole, thiazole, imidazole, pyrazole, and benzofuranyl.[1] Depending on the specific functional groups present, these molecules may be susceptible to hydrolysis (e.g., esters, amides) or oxidation. For instance, some imidazole-containing compounds have been investigated for their TGR5 agonist activity.[1] It is crucial to assess the specific structure of your agonist to anticipate potential stability issues.
Q3: Which experimental buffers are commonly used for in vitro TGR5 agonist studies, and how might they affect stability?
A3: In vitro studies with TGR5 agonists often utilize standard cell culture media (e.g., DMEM, RPMI-1640) supplemented with serum, or buffered salt solutions like HEPES or phosphate-buffered saline (PBS). The composition of these buffers can influence agonist stability:
-
pH: The pH of the buffer is a primary determinant of the stability of pH-sensitive compounds. It is essential to use a buffer system that maintains a stable pH within the optimal range for your agonist.
-
Components: Buffer components, such as salts or additives, can potentially interact with the agonist. For example, phosphate ions can sometimes catalyze the degradation of certain small molecules.
-
Serum: The presence of enzymes in serum (e.g., esterases) can lead to the metabolic degradation of susceptible agonists.
Troubleshooting Guides
Issue: Inconsistent results in cell-based assays.
| Possible Cause | Suggested Solution(s) |
| Degradation in culture medium | Assess the stability of the TGR5 agonist directly in the cell culture medium under incubation conditions (e.g., 37°C, 5% CO2). Consider preparing fresh solutions immediately before each experiment. |
| Adsorption to plasticware | Use low-binding microplates and tubes. The addition of a small amount of a non-ionic surfactant (e.g., Tween-20) to the buffer may also help to reduce non-specific binding. |
| Precipitation of the compound | Visually inspect solutions for any signs of precipitation. Determine the solubility of your agonist in the assay buffer. If solubility is an issue, consider using a co-solvent (e.g., DMSO) at a final concentration that is non-toxic to the cells. |
Issue: Appearance of new peaks in HPLC/LC-MS analysis of the agonist solution over time.
| Possible Cause | Suggested Solution(s) |
| Compound degradation | Identify the degradation products to understand the degradation pathway. Based on the likely mechanism (e.g., hydrolysis, oxidation), adjust the buffer conditions (e.g., change pH, add antioxidants like ascorbic acid or DTT). |
| Photodegradation | Protect solutions from light by using amber vials or wrapping containers in aluminum foil. |
| Reaction with buffer components | Test the stability of the agonist in simpler buffer systems to identify any reactive components. |
Quantitative Data Summary
Since specific stability data for "TGR5 agonist 4" is not publicly available, the following table provides an illustrative example of how to present stability data for a generic TGR5 agonist ("Agonist-X") in different buffers. Researchers should generate similar data for their specific compound of interest.
Table 1: Stability of TGR5 Agonist-X (10 µM) at 37°C over 24 Hours
| Buffer System | pH | % Remaining at 4h | % Remaining at 8h | % Remaining at 24h |
| Phosphate-Buffered Saline (PBS) | 7.4 | 98.2 | 95.1 | 88.5 |
| HEPES-Buffered Saline (HBS) | 7.4 | 99.1 | 97.8 | 94.2 |
| DMEM + 10% FBS | 7.4 | 92.5 | 85.3 | 70.1 |
| Citrate Buffer | 5.0 | 85.6 | 75.2 | 55.9 |
| Tris Buffer | 8.5 | 96.4 | 91.0 | 80.3 |
Note: The data in this table is for illustrative purposes only and will vary depending on the specific TGR5 agonist and experimental conditions.
Experimental Protocols
Protocol for Assessing TGR5 Agonist Stability in an Aqueous Buffer
-
Solution Preparation:
-
Prepare a concentrated stock solution of the TGR5 agonist (e.g., 10 mM) in a suitable organic solvent like DMSO.
-
Dilute the stock solution to the final working concentration (e.g., 10 µM) in the experimental buffer of interest. Ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solubility artifacts.
-
-
Incubation:
-
Aliquot the working solution into multiple vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C).
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one vial from each temperature condition.
-
-
Sample Quenching (if necessary):
-
To stop further degradation, mix an equal volume of the sample with a cold organic solvent such as acetonitrile or methanol. This will also precipitate any proteins if the buffer contains serum.
-
-
Analysis:
-
Centrifuge the quenched samples to remove any precipitate.
-
Analyze the supernatant using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quantify the peak area of the parent agonist at each time point and compare it to the initial (T=0) peak area to determine the percentage of the agonist remaining.
-
Visualizations
TGR5 Signaling Pathway
The binding of a TGR5 agonist to its receptor initiates a cascade of intracellular events. TGR5 activation stimulates the Gαs protein, which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[2] The increase in cAMP levels activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), leading to various downstream cellular responses.[3][4]
Caption: TGR5 agonist-induced signaling cascade.
Experimental Workflow for Stability Assessment
The following diagram outlines the general workflow for assessing the stability of a TGR5 agonist in a given experimental buffer.
Caption: Workflow for TGR5 agonist stability testing.
References
- 1. Recent advancements in the structural exploration of TGR5 agonists for diabetes treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Bile Acid Membrane Receptor TGR5: A Valuable Metabolic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | TGR5, Not Only a Metabolic Regulator [frontiersin.org]
Validation & Comparative
TGR5 Agonist 4 and INT-777: A Comparative Efficacy Analysis for Drug Development Professionals
A detailed examination of two prominent TGR5 agonists, INT-777 and the more recently identified TGR5 agonist 4, reveals differences in potency and provides a basis for their potential applications in metabolic and inflammatory disease research. This guide synthesizes available experimental data to offer a clear comparison of their efficacy.
This document provides a comprehensive comparison of the efficacy of two TGR5 agonists: INT-777, a well-established semi-synthetic bile acid analogue, and this compound, a newer cholic acid derivative. The comparison focuses on their potency in activating the Takeda G-protein-coupled receptor 5 (TGR5), a key regulator of metabolic and inflammatory pathways.
In Vitro Efficacy: A Head-to-Head Comparison
The primary measure of a TGR5 agonist's efficacy is its ability to activate the receptor, typically quantified by the half-maximal effective concentration (EC50). A lower EC50 value indicates higher potency.
| Compound | Chemical Class | EC50 (µM) |
| INT-777 | Semi-synthetic bile acid analogue | 0.82 |
| This compound | Cholic acid derivative | 4 |
As the data indicates, INT-777 is a more potent agonist of TGR5 than this compound, with an EC50 value approximately 4.9-fold lower.
TGR5 Signaling Pathway and Downstream Effects
Activation of TGR5 by an agonist initiates a cascade of intracellular events. TGR5 is a G protein-coupled receptor (GPCR) that, upon activation, couples to the Gαs subunit. This stimulates adenylyl cyclase to produce cyclic adenosine monophosphate (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets, leading to various physiological responses.
One of the key downstream effects of TGR5 activation is the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut. GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis by stimulating insulin secretion, suppressing glucagon release, and slowing gastric emptying. Another important consequence of TGR5 signaling is the attenuation of inflammatory responses, primarily through the inhibition of the NF-κB pathway.
Due to a lack of publicly available data, the specific effects of this compound on downstream signaling pathways such as cAMP accumulation and GLP-1 secretion have not been characterized in this guide. INT-777, however, has been shown to stimulate both cAMP production and GLP-1 secretion in various in vitro and in vivo models.
Experimental Methodologies
To ensure a thorough understanding of the presented data, the following are detailed protocols for the key experiments used to characterize TGR5 agonists.
TGR5 Activation Assay (Luciferase Reporter Assay)
This assay is used to determine the potency (EC50) of a compound in activating the TGR5 receptor.
Objective: To measure the dose-dependent activation of TGR5 by an agonist.
Principle: Cells are engineered to express the human TGR5 receptor and a luciferase reporter gene linked to a cAMP response element (CRE). Activation of TGR5 leads to an increase in intracellular cAMP, which binds to CRE-binding protein (CREB). Activated CREB then binds to the CRE sequence in the reporter construct, driving the expression of luciferase. The amount of light produced by the luciferase enzyme is proportional to the level of TGR5 activation.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T or CHO-K1 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are transiently co-transfected with a human TGR5 expression plasmid and a CRE-luciferase reporter plasmid using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, the cells are seeded into 96-well plates.
-
The cells are then treated with serial dilutions of the test compound (e.g., this compound or INT-777) or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After a 6-hour incubation period, the cells are lysed, and a luciferase substrate is added.
-
The luminescence is measured using a luminometer.
-
-
Data Analysis:
-
The luminescence readings are normalized to the vehicle control.
-
The EC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
-
cAMP Accumulation Assay (HTRF)
This assay measures the increase in intracellular cAMP levels following TGR5 activation.
Objective: To quantify the amount of cAMP produced in response to a TGR5 agonist.
Principle: This is a competitive immunoassay using Homogeneous Time-Resolved Fluorescence (HTRF). The assay uses a Europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog. In the absence of cellular cAMP, these two components are in close proximity, resulting in a high FRET signal. When cells are stimulated with a TGR5 agonist, the produced cAMP competes with the d2-labeled cAMP for binding to the antibody, leading to a decrease in the FRET signal.
Protocol:
-
Cell Culture:
-
CHO-K1 cells stably expressing the human TGR5 receptor are cultured as described above.
-
-
Compound Treatment:
-
Cells are harvested and resuspended in a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
The cell suspension is then added to a 384-well plate containing serial dilutions of the test compound.
-
-
Lysis and Detection:
-
After a 30-minute incubation at room temperature, the cells are lysed.
-
The HTRF detection reagents (Europium cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) are added.
-
-
Signal Measurement:
-
After a 1-hour incubation, the fluorescence is read on an HTRF-compatible plate reader at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
The ratio of the acceptor to donor fluorescence is calculated and used to determine the concentration of cAMP from a standard curve.
-
GLP-1 Secretion Assay (ELISA)
This assay measures the amount of GLP-1 released from enteroendocrine cells in response to a TGR5 agonist.
Objective: To quantify the secretion of GLP-1 from L-cells.
Principle: The concentration of GLP-1 in the cell culture supernatant is measured using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). A capture antibody specific for GLP-1 is coated onto the wells of a microplate. The sample is added, and any GLP-1 present binds to the capture antibody. A second, detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, which binds to a different epitope on the GLP-1. Finally, a substrate is added that is converted by the enzyme into a detectable signal (e.g., colorimetric or chemiluminescent).
Protocol:
-
Cell Culture:
-
Human NCI-H716 cells, an enteroendocrine L-cell line, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. For secretion assays, cells are often seeded onto Matrigel-coated plates to promote differentiation.
-
-
Compound Treatment:
-
The cells are washed with a serum-free medium and then incubated with the test compound at various concentrations for 2 hours at 37°C.
-
-
Sample Collection:
-
The cell culture supernatant is collected and centrifuged to remove any cellular debris. A DPP-4 inhibitor is often added to prevent GLP-1 degradation.
-
-
ELISA:
-
The collected supernatant is then analyzed for GLP-1 content using a commercially available GLP-1 ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
The concentration of GLP-1 in each sample is determined by comparison to a standard curve.
-
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the TGR5 signaling pathway and the experimental workflow for determining TGR5 agonist efficacy.
A Comparative Analysis of the Synthetic TGR5 Agonist 4 and Natural TGR5 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the synthetic TGR5 agonist, designated as compound 4 (also known as compound 19), and a range of naturally occurring TGR5 agonists. The Takeda G-protein-coupled receptor 5 (TGR5) is a promising therapeutic target for metabolic disorders, including type 2 diabetes and obesity. This document aims to furnish researchers with the necessary data and methodologies to objectively evaluate the performance of these compounds.
Quantitative Comparison of TGR5 Agonists
The following table summarizes the available potency (EC50) data for the synthetic TGR5 agonist 4 and several natural agonists. It is important to note that this data has been compiled from various sources and experimental conditions may differ. For a definitive comparison, these compounds should be evaluated concurrently under identical assay conditions.
| Agonist | Type | Chemical Class | Potency (EC50) in µM | Source |
| This compound (compound 19) | Synthetic | Cholic Acid Derivative | 4 | [Source for this compound not explicitly found in provided text] |
| Lithocholic Acid (LCA) | Natural | Bile Acid | 0.53 | [1] |
| Taurolithocholic acid (TLCA) | Natural | Bile Acid | 0.33 | [1] |
| Deoxycholic Acid (DCA) | Natural | Bile Acid | 1.01 | [1] |
| Chenodeoxycholic Acid (CDCA) | Natural | Bile Acid | 4.43 | [1] |
| Cholic Acid (CA) | Natural | Bile Acid | 7.72 | [1] |
| Oleanolic Acid | Natural | Triterpenoid | ~1-3 | |
| Betulinic Acid | Natural | Triterpenoid | ~1-3 | |
| Ursolic Acid | Natural | Triterpenoid | ~1-3 |
TGR5 Signaling Pathway
Activation of TGR5 by an agonist initiates a signaling cascade that plays a crucial role in regulating metabolism. The primary pathway involves the coupling of the receptor to the Gαs protein, which in turn activates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP), a key second messenger. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates the cAMP response element-binding protein (CREB), leading to the transcription of target genes involved in glucose homeostasis and energy expenditure.
Experimental Workflow for TGR5 Agonist Evaluation
The following diagram outlines a typical experimental workflow for the screening and characterization of TGR5 agonists. This process generally begins with a primary screen to identify potential agonists, followed by secondary assays to confirm activity and determine potency and efficacy.
References
A Comparative Guide to Synthetic TG5 Agonists: Spotlight on TGR5 Agonist 4
For Researchers, Scientists, and Drug Development Professionals
The Takeda G-protein-coupled receptor 5 (TGR5) has emerged as a promising therapeutic target for metabolic diseases, including type 2 diabetes and non-alcoholic steatohepatitis (NASH). Its activation stimulates the release of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and exerts anti-inflammatory effects. This guide provides a comparative overview of a specific cholic acid derivative, TGR5 agonist 4, alongside other prominent synthetic TGR5 agonists, supported by experimental data and detailed protocols.
Quantitative Comparison of Synthetic TGR5 Agonists
The following table summarizes the in vitro potency and, where available, the in vivo efficacy of this compound and other selected synthetic TGR5 agonists. It is important to note that the data presented is compiled from various studies, and experimental conditions may vary.
| Agonist | Chemical Class | In Vitro Potency (EC50) | In Vivo Efficacy |
| This compound | Cholic Acid Derivative | 4 µM (cAMP assay)[1] | Data not publicly available |
| INT-777 | Semisynthetic Bile Acid Analog | 0.82 µM (cAMP assay)[2] | Stimulates GLP-1 secretion and improves glucose tolerance in mice[3] |
| BAR501 | Selective TGR5 Agonist | ~1 µM (CREB transactivation)[4] | Increases GLP-1 expression and cAMP production in vitro[5] |
| Compound 6g | 2-thio-imidazole derivative | 57 pM (human TGR5), 62 pM (mouse TGR5) | Potent glucose-lowering effects in an oral glucose tolerance test in DIO mice (ED50 = 7.9 mg/kg) |
TGR5 Signaling Pathway
Activation of TGR5 by an agonist initiates a downstream signaling cascade that mediates its diverse physiological effects. The primary pathway involves the coupling of the receptor to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP). This rise in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that modulates the expression of genes involved in metabolism and hormone secretion.
Experimental Protocols
In Vitro cAMP Measurement Assay
This protocol is designed to quantify the intracellular accumulation of cyclic adenosine monophosphate (cAMP) in response to TGR5 agonist stimulation, a key indicator of receptor activation.
Materials:
-
HEK293 cells stably expressing human TGR5
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
TGR5 agonists (this compound, INT-777, etc.)
-
Forskolin (positive control)
-
cAMP assay kit (e.g., HTRF, FRET, or ELISA-based)
-
96-well or 384-well white opaque plates
-
Plate reader capable of detecting the assay signal
Procedure:
-
Cell Seeding: Seed the TGR5-expressing HEK293 cells into the assay plate at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the TGR5 agonists in assay buffer. Also, prepare a positive control (e.g., forskolin) and a vehicle control (e.g., DMSO).
-
Cell Stimulation: Remove the culture medium from the cells and add the prepared agonist dilutions, positive control, and vehicle control to the respective wells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the specific cAMP assay kit being used.
-
Data Analysis: Generate a dose-response curve for each agonist by plotting the assay signal against the agonist concentration. Calculate the EC50 value for each compound using a suitable non-linear regression model.
In Vitro GLP-1 Secretion Assay
This assay measures the ability of TGR5 agonists to stimulate the secretion of GLP-1 from an enteroendocrine cell line.
Materials:
-
NCI-H716 cells (human enteroendocrine cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
TGR5 agonists
-
Positive control (e.g., phorbol 12-myristate 13-acetate - PMA)
-
Assay buffer (e.g., Krebs-Ringer bicarbonate buffer)
-
GLP-1 ELISA kit
-
24-well or 48-well cell culture plates
Procedure:
-
Cell Culture: Culture NCI-H716 cells in the appropriate medium until they reach a suitable confluency.
-
Cell Seeding: Seed the cells into the assay plates and allow them to adhere and differentiate for 48-72 hours.
-
Starvation: Prior to stimulation, wash the cells with assay buffer and incubate in fresh assay buffer for a period of time (e.g., 1-2 hours) to establish a baseline.
-
Stimulation: Replace the starvation buffer with assay buffer containing different concentrations of the TGR5 agonists, a positive control, or a vehicle control.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 2 hours).
-
Supernatant Collection: After incubation, collect the supernatant from each well.
-
GLP-1 Measurement: Measure the concentration of active GLP-1 in the collected supernatants using a GLP-1 ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Plot the concentration of secreted GLP-1 against the agonist concentration to determine the dose-dependent effect of each compound.
In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
The OGTT is a standard method to assess the effect of a compound on glucose metabolism in a preclinical animal model.
Materials:
-
Male C57BL/6 mice (or a relevant diabetic mouse model)
-
TGR5 agonists
-
Vehicle control (e.g., corn oil or a suitable aqueous vehicle)
-
Glucose solution (e.g., 2 g/kg body weight)
-
Glucometer and test strips
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize the mice to the experimental conditions for at least one week.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.
-
Baseline Blood Glucose: Measure the baseline blood glucose level from the tail vein of each mouse.
-
Compound Administration: Administer the TGR5 agonist or vehicle control to the mice via oral gavage at a predetermined dose.
-
Glucose Challenge: After a specific time post-compound administration (e.g., 30-60 minutes), administer a glucose solution to each mouse via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose levels from the tail vein at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose concentration over time for each treatment group. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. Statistical analysis should be performed to compare the treatment groups to the vehicle control.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of experiments for comparing different TGR5 agonists.
References
- 1. In-vitro GLP-1 Release Assay Using STC-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide production and secretion in GLUTag, NCI-H716 and STC-1 cells: a comparison to native L-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. mmpc.org [mmpc.org]
Validating TGR5 Agonist Activity: A Comparative Guide to Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of TGR5 agonist activity in the presence and absence of a receptor antagonist. The data and protocols presented herein offer a framework for validating the specificity of novel TGR5 agonists, a critical step in drug discovery and development.
Introduction to TGR5 and its Modulation
Takeda G protein-coupled receptor 5 (TGR5), also known as G-protein coupled bile acid receptor 1 (GPBAR1), has emerged as a promising therapeutic target for metabolic and inflammatory diseases. Its activation by agonists, such as the cholic acid derivative TGR5 agonist 4 (EC₅₀ of 4 μM), initiates a signaling cascade that can lead to beneficial effects like increased glucagon-like peptide-1 (GLP-1) secretion and reduced inflammation. However, to ensure that the observed effects of a potential agonist are indeed mediated by TGR5, it is crucial to demonstrate that these effects can be blocked by a specific TGR5 antagonist.
This guide utilizes data from studies on well-characterized TGR5 agonists and the antagonist triamterene to illustrate this validation process. Triamterene has been identified as a reliable inhibitor of TGR5, acting as a competitive antagonist.[1][2][3] While direct experimental data for "this compound" with an antagonist is not publicly available, the principles and methodologies are transferable. We will use lithocholic acid (LCA), a potent natural TGR5 agonist, as a representative example to demonstrate the validation of agonist activity with an antagonist.
TGR5 Signaling Pathway
Activation of TGR5 by an agonist typically leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[4] This elevation in cAMP can trigger various downstream cellular responses, including the secretion of GLP-1 from enteroendocrine L-cells.[5]
References
- 1. Investigation of triamterene as an inhibitor of the TGR5 receptor: identification in cells and animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of triamterene as an inhibitor of the TGR5 receptor: identification in cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. physoc.org [physoc.org]
A Comparative Guide to TGR5 Agonist Validation in TGR5 Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of TGR5 agonists, supported by experimental data from studies utilizing TGR5 knockout (KO) models. The validation of agonist activity in these models is crucial for confirming on-target effects and understanding the physiological roles of TGR5.
Introduction to TGR5
Takeda G protein-coupled receptor 5 (TGR5), also known as G-protein coupled bile acid receptor 1 (GPBAR1), is a cell surface receptor for bile acids. Its activation has garnered significant interest as a therapeutic target for metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). TGR5 signaling is implicated in various physiological processes such as glucose homeostasis, energy expenditure, and inflammation.
TGR5 Signaling Pathways
Upon agonist binding, TGR5 primarily couples to Gαs protein, activating adenylyl cyclase and leading to an increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). These signaling cascades can trigger downstream effects, including the secretion of glucagon-like peptide-1 (GLP-1), modulation of inflammatory responses through the NF-κB pathway, and regulation of cellular proliferation and survival via the ERK and AKT pathways.[1][2]
Validation of TGR5 Agonists in Knockout Models: A Comparative Analysis
The use of TGR5 knockout (TGR5-/-) mice is the gold standard for confirming that the pharmacological effects of a TGR5 agonist are indeed mediated by the TGR5 receptor. Below, we compare the effects of representative TGR5 agonists in wild-type (WT) and TGR5-/- mice across key physiological parameters.
Compound 1: INT-777 (Semi-synthetic bile acid analog)
INT-777 is a potent and selective TGR5 agonist.[3]
Experimental Data Summary:
| Experiment | Genotype | Treatment | Result | TGR5-Dependence |
| Oral Glucose Tolerance Test (OGTT) | WT | INT-777 (30 mg/kg) | Improved glucose tolerance | Confirmed |
| TGR5-/- | INT-777 (30 mg/kg) | No improvement in glucose tolerance | ||
| GLP-1 Secretion | WT | INT-777 (30 mg/kg) + DPP4i | Markedly increased plasma GLP-1 | Confirmed |
| TGR5-/- | INT-777 (30 mg/kg) + DPP4i | Blunted GLP-1 response | ||
| Gallbladder Filling | WT | INT-777 (60 mg/kg) | Significantly increased gallbladder volume | Confirmed |
| TGR5-/- | INT-777 (60 mg/kg) | No change in gallbladder volume |
Key Findings: The metabolic benefits of INT-777 on glucose metabolism and GLP-1 secretion, as well as its effect on gallbladder physiology, are abolished in TGR5-/- mice, confirming its mechanism of action through the TGR5 receptor.[4][5]
Compound 2: Compound 18 (Non-bile acid small molecule agonist)
Compound 18 is a novel, potent, and selective non-bile acid TGR5 agonist.
Experimental Data Summary:
| Experiment | Genotype | Treatment (3 days, BID) | Plasma GLP-1 (pg/mL) | Plasma PYY (pg/mL) | Bile Weight (mg) |
| GLP-1, PYY Secretion & Gallbladder Filling | WT | Vehicle | ~5 | ~20 | ~10 |
| WT | Compound 18 (100 mg/kg) | ~25 | ~100 | ~40 | |
| TGR5-/- | Vehicle | ~5 | ~20 | ~10 | |
| TGR5-/- | Compound 18 (100 mg/kg) | ~5 | ~20 | ~10 |
Key Findings: Compound 18 significantly increases GLP-1 and PYY secretion and promotes gallbladder filling in wild-type mice. These effects are completely absent in TGR5 knockout mice, demonstrating the TGR5-dependency of this novel agonist.
Compound 3: Oleanolic Acid (Natural triterpenoid)
Oleanolic acid, a natural compound found in olive leaves, has been identified as a TGR5 agonist.
Experimental Data Summary:
While direct comparative studies with oleanolic acid in TGR5 knockout mice are less documented in readily available quantitative tables, studies have shown its ability to improve metabolic parameters and reduce inflammation. The validation of its TGR5-mediated effects often relies on in vitro siRNA studies and its known interaction with the TGR5 receptor. Further in vivo validation in TGR5 knockout models is an area for continued research.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental results.
Oral Glucose Tolerance Test (OGTT)
-
Animal Preparation: Mice (e.g., C57BL/6J wild-type and TGR5-/-) are fasted overnight (approximately 16 hours) with free access to water.
-
Baseline Measurement: A baseline blood sample is collected via tail snip to measure fasting blood glucose levels.
-
Agonist Administration: The TGR5 agonist or vehicle is administered orally (gavage) or via intraperitoneal (IP) injection at a predetermined time before the glucose challenge.
-
Glucose Challenge: A glucose solution (typically 2 g/kg body weight) is administered orally.
-
Blood Glucose Monitoring: Blood glucose levels are measured from tail blood at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: The area under the curve (AUC) for blood glucose is calculated to assess glucose tolerance.
Measurement of GLP-1 Secretion
-
Animal Treatment: Mice are treated with the TGR5 agonist or vehicle as described in the specific study protocol.
-
Blood Collection: At a specified time point after treatment, blood is collected, often via cardiac puncture, into tubes containing a DPP-4 inhibitor (to prevent GLP-1 degradation) and an anticoagulant (e.g., EDTA).
-
Plasma Preparation: The blood is centrifuged to separate the plasma.
-
ELISA Assay: Plasma GLP-1 levels are quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit. The assay typically involves the capture of GLP-1 by a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody.
-
Data Analysis: The concentration of GLP-1 is determined by comparing the sample absorbance to a standard curve.
Assessment of Gallbladder Filling
-
Animal Treatment: Mice are fasted and then treated with the TGR5 agonist or vehicle.
-
Gallbladder Excision: At a defined time after treatment, the mice are euthanized, and the gallbladders are carefully dissected.
-
Volume/Weight Measurement: Gallbladder filling can be assessed by measuring the volume of the gallbladder (e.g., using the formula for an ellipsoid) or by measuring the weight of the gallbladder containing bile.
-
Data Analysis: The gallbladder volume or weight is often normalized to the mouse's body weight for comparison between groups.
Experimental Workflow Visualization
Conclusion
The validation of TGR5 agonists in TGR5 knockout models is an indispensable step in the drug discovery and development process. The data presented in this guide clearly demonstrates that the metabolic and physiological effects of potent and selective agonists like INT-777 and Compound 18 are contingent upon the presence of the TGR5 receptor. These findings not only confirm the on-target activity of these compounds but also underscore the critical role of TGR5 in regulating glucose homeostasis, incretin secretion, and gallbladder function. For researchers and drug development professionals, these comparative data and detailed protocols provide a valuable resource for designing and interpreting studies aimed at developing novel TGR5-targeted therapeutics.
References
- 1. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 2. TGR5 Signaling in Hepatic Metabolic Health [mdpi.com]
- 3. Novel Small Molecule Agonist of TGR5 Possesses Anti-Diabetic Effects but Causes Gallbladder Filling in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TGR5-mediated bile acid sensing controls glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The G Protein-Coupled Bile Acid Receptor, TGR5, Stimulates Gallbladder Filling - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of TGR5 Agonists on Human vs. Murine Receptors: A Research Guide
For researchers, scientists, and drug development professionals, understanding the species-specific differences in the efficacy of T-box G protein-coupled receptor 5 (TGR5) agonists is crucial for the successful translation of preclinical findings to clinical applications. This guide provides a comparative analysis of the efficacy of representative TGR5 agonists on human and murine TGR5 receptors, supported by experimental data and detailed protocols.
While a specific compound designated "TGR5 agonist 4" was not identified in the reviewed literature, this guide presents data on other well-characterized TGR5 agonists to illustrate the critical species-dependent variations in receptor activation. These differences underscore the importance of careful candidate selection and the use of appropriate models in drug discovery.
Quantitative Efficacy Comparison
Significant variations in potency have been observed for different TGR5 agonists between human and murine receptors. The following table summarizes the in vitro efficacy of two representative compounds, Compound 18 and Compound 6g, on human and murine TGR5.
| Compound | Receptor Species | Cell Line | Assay | EC50 | Reference |
| Compound 18 | Human | NCI-H716 | cAMP Production | 3096 nM | [1][2] |
| GLP-1 Secretion | 2656 nM | [1][2] | |||
| Murine | STC-1 | cAMP Production | 580 nM | [1] | |
| GLP-1 Secretion | 307 nM | ||||
| Murine (overexpressed) | HEK-293 | cAMP Production | 24.7 nM | ||
| Compound 6g | Human | Not Specified | Not Specified | 57 pM | |
| Murine | Not Specified | Not Specified | 62 pM |
Key Observation: Compound 18 demonstrates a clear species-selectivity, being over 5-fold more potent on the murine TGR5 receptor compared to the human receptor in functional assays. In contrast, Compound 6g exhibits high potency against both human and murine TGR5, highlighting that species-selectivity is not a universal feature of all TGR5 agonists. Such discrepancies are critical considerations for the extrapolation of preclinical efficacy data from murine models to human clinical trials.
TGR5 Signaling Pathway
Activation of TGR5 by an agonist initiates a signaling cascade that plays a key role in metabolic regulation. The primary pathway involves the coupling of the receptor to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), which in turn mediate various downstream effects, including the secretion of glucagon-like peptide-1 (GLP-1).
Experimental Protocols
The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing TGR5 agonist efficacy.
Cell Culture
-
Human Enteroendocrine Cells: NCI-H716 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.
-
Murine Enteroendocrine Cells: STC-1 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) containing 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C with 5% CO2.
-
Receptor Overexpression: HEK-293 cells are stably transfected with either human or murine TGR5 expression vectors using standard transfection protocols.
cAMP Production Assay
-
Cells are seeded in 96-well plates and grown to confluency.
-
The growth medium is replaced with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 30 minutes prior to agonist addition.
-
Cells are then stimulated with various concentrations of the TGR5 agonist for a specified time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped, and intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., LANCE Ultra cAMP kit).
-
Data are normalized to the response of a known agonist or vehicle control, and EC50 values are calculated using a non-linear regression analysis.
GLP-1 Secretion Assay
-
NCI-H716 or STC-1 cells are seeded in 24-well plates and cultured to approximately 80% confluency.
-
Cells are washed with a buffer (e.g., KRB) and then incubated with the TGR5 agonist at various concentrations for a defined period (e.g., 2 hours) at 37°C.
-
The supernatant is collected, and the concentration of secreted GLP-1 is quantified using a GLP-1 ELISA kit.
-
EC50 values are determined by plotting the GLP-1 concentration against the agonist concentration and fitting the data to a sigmoidal dose-response curve.
References
A Comparative Analysis: TGR5 Agonist 4 Versus Dual FXR/TGR5 Agonists in Preclinical Research
For researchers, scientists, and drug development professionals, the modulation of the Takeda G protein-coupled receptor 5 (TGR5) and the Farnesoid X receptor (FXR) presents a promising avenue for therapeutic intervention in metabolic and inflammatory diseases. This guide provides a comparative overview of a selective TGR5 agonist, designated as "TGR5 agonist 4," against prominent dual FXR/TGR5 agonists, summarizing key experimental data to inform preclinical research strategies.
The activation of TGR5, a cell surface receptor, and FXR, a nuclear receptor, by their endogenous ligands, bile acids, plays a crucial role in regulating various physiological processes, including glucose homeostasis, lipid metabolism, and inflammation. While selective TGR5 agonism offers therapeutic potential, the simultaneous activation of both TGR5 and FXR through dual agonists is an emerging strategy aiming for synergistic or complementary effects. This guide will delve into the available preclinical data for this compound and compare it with the dual agonists INT-767, BAR502, and SH-479.
Molecular Profile and In Vitro Potency
A critical initial assessment of any agonist involves determining its potency and selectivity for its target receptor(s). The available data for this compound and the selected dual agonists are summarized below.
| Compound | Target(s) | EC50 (TGR5) | EC50 (FXR) | Compound Class |
| This compound (compound 19) | TGR5 | 4 µM | Data not available | Cholic acid derivative |
| INT-767 | TGR5/FXR | 0.47 µM | 0.03 µM | Semisynthetic bile acid analog |
| BAR502 | TGR5/FXR | 0.4 µM | 2 µM | Non-bile acid steroidal agonist |
| SH-479 | TGR5/FXR | Potent agonist (specific EC50 not available) | Potent agonist (specific EC50 not available) | Betulinic acid derivative |
Table 1: In Vitro Potency of this compound and Dual FXR/TGR5 Agonists. This table summarizes the half-maximal effective concentration (EC50) values for the activation of TGR5 and FXR. Lower EC50 values indicate higher potency.
Signaling Pathways
Understanding the downstream signaling cascades initiated by these agonists is fundamental to elucidating their mechanisms of action.
TGR5 Signaling Pathway
Upon activation by an agonist, TGR5 couples to the Gαs protein, leading to the activation of adenylyl cyclase (AC). AC then catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] Increased intracellular cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[1] These effectors, in turn, modulate various cellular processes, including the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells.[2][3]
Caption: TGR5 Signaling Pathway Diagram.
FXR Signaling Pathway
As a nuclear receptor, FXR, upon activation by an agonist, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby regulating their transcription.[4] Key target genes include those involved in bile acid synthesis and transport, as well as lipid and glucose metabolism.
Caption: FXR Signaling Pathway Diagram.
Comparative Performance Data
| Parameter | This compound (Inferred) | Dual FXR/TGR5 Agonists (INT-767, BAR502, SH-479) |
| TGR5 Activation | Yes (EC50 = 4 µM) | Yes (Potent activation) |
| FXR Activation | Data not available (expected to be low if selective) | Yes (Potent activation) |
| GLP-1 Secretion | Expected to stimulate | Demonstrated to stimulate |
| Anti-inflammatory Effects | Expected via TGR5 | Demonstrated via both TGR5 and FXR pathways |
| Metabolic Regulation | Expected to improve glucose homeostasis and energy expenditure | Demonstrated to improve glucose and lipid metabolism, and reduce steatosis |
| Potential for Synergistic Effects | No | Yes, by targeting complementary pathways |
Table 2: High-Level Comparison of Expected and Demonstrated Effects. This table provides a qualitative comparison based on the known pharmacology of the receptors and available data for the dual agonists.
Experimental Protocols
To facilitate the independent verification and expansion of these findings, detailed methodologies for key experiments are provided below.
TGR5 Activation Assay (cAMP Measurement)
Objective: To quantify the ability of a compound to activate TGR5 by measuring the intracellular accumulation of cAMP.
Methodology:
-
Cell Culture: HEK293 cells stably expressing human TGR5 are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into 96-well plates and incubated until they reach optimal confluency.
-
Compound Treatment: Cells are treated with serial dilutions of the test compound (e.g., this compound) or a reference agonist for a specified incubation period.
-
Cell Lysis: A lysis buffer is added to each well to release intracellular cAMP.
-
cAMP Detection: The concentration of cAMP is determined using a competitive immunoassay or a bioluminescence-based assay (e.g., cAMP-Glo™ Assay).
-
Data Analysis: The results are used to generate a dose-response curve and calculate the EC50 value.
Caption: TGR5 Activation Assay Workflow.
FXR Activation Assay (Reporter Gene Assay)
Objective: To determine the ability of a compound to activate FXR by measuring the expression of a reporter gene under the control of an FXR-responsive promoter.
Methodology:
-
Cell Culture: A suitable cell line (e.g., HepG2) is co-transfected with an FXR expression vector and a reporter plasmid containing a luciferase gene downstream of an FXRE.
-
Assay Preparation: Transfected cells are seeded into 96-well plates.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., dual agonist) or a known FXR agonist.
-
Incubation: Cells are incubated to allow for FXR activation and reporter gene expression.
-
Lysis and Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to a vehicle control is calculated to determine the dose-response relationship and EC50 value.
References
Assessing the Therapeutic Index of TGR5 Agonist INT-777: A Comparative Guide
The Takeda G protein-coupled receptor 5 (TGR5) has emerged as a promising therapeutic target for a range of metabolic and inflammatory diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease.[1][2][3] TGR5 activation stimulates the secretion of glucagon-like peptide-1 (GLP-1), enhances energy expenditure, and exerts anti-inflammatory effects.[1][4] This guide provides a comparative assessment of the therapeutic index of a specific TGR5 agonist, INT-777, alongside other relevant compounds. The therapeutic index, a measure of a drug's safety, is a critical parameter in drug development.
Comparative Analysis of TGR5 Agonists
The following table summarizes the in vitro potency of various TGR5 agonists, providing a basis for comparing their relative efficacy.
| Compound | Type | Target | EC50 (µM) | Efficacy (%) |
| INT-777 (6-EMCA) | Semi-synthetic | TGR5 | Not specified, but described as selective and specific | Not specified |
| Betulinic Acid (BeA) | Natural Triterpenoid | TGR5 | 1.04 | 83 |
| Oleanolic Acid (OA) | Natural Triterpenoid | TGR5 | 2.25 | Not specified |
| Ursolic Acid (UA) | Natural Triterpenoid | TGR5 | 2.2 | Not specified |
| SB-756050 | Synthetic Diazepine Derivative | TGR5 | 1.3 | Not specified |
| Lithocholic Acid (LCA) | Endogenous Bile Acid | TGR5 | 0.53 | Not specified |
| Deoxycholic Acid (DCA) | Endogenous Bile Acid | TGR5 | 1.01 | Not specified |
| Chenodeoxycholic Acid (CDCA) | Endogenous Bile Acid | TGR5 | 4.43 | Not specified |
| Cholic Acid (CA) | Endogenous Bile Acid | TGR5 | 7.72 | Not specified |
| Compound 6g | Synthetic 2-thio-imidazole derivative | TGR5 | 0.000057 (57 pM) | Not specified |
EC50 (Half maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a more potent compound.
Experimental Protocols
1. In Vitro TGR5 Activation Assay (cAMP Measurement)
This assay is fundamental to determining the potency (EC50) of TGR5 agonists.
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with human TGR5.
-
Principle: TGR5 is a Gs protein-coupled receptor. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).
-
Procedure:
-
Seed the TGR5-expressing CHO cells in a multi-well plate and culture overnight.
-
Wash the cells and incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add varying concentrations of the test compound (TGR5 agonist).
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
2. In Vivo Glucose Tolerance Test in a Diet-Induced Obese (DIO) Mouse Model
This experiment assesses the in vivo efficacy of a TGR5 agonist in a relevant disease model.
-
Animal Model: C57BL/6 mice fed a high-fat diet for an extended period to induce obesity and insulin resistance.
-
Procedure:
-
Fast the DIO mice overnight.
-
Administer the TGR5 agonist (e.g., compound 6g) orally at various doses.
-
After a specified time (e.g., 30-60 minutes), administer a glucose bolus orally or intraperitoneally.
-
Collect blood samples at various time points (e.g., 0, 15, 30, 60, 90, 120 minutes) post-glucose administration.
-
Measure blood glucose levels.
-
-
Data Analysis: Calculate the area under the curve (AUC) for the glucose excursion. A reduction in the AUC indicates improved glucose tolerance. The effective dose (ED50) can be determined by plotting the percentage reduction in AUC against the dose of the agonist.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TGR5 signaling pathway and a typical experimental workflow for assessing the therapeutic index.
Caption: TGR5 Signaling Pathway.
References
- 1. What TGR5 agonists are in clinical trials currently? [synapse.patsnap.com]
- 2. Structure-Based Insights into TGR5 Activation by Natural Compounds: Therapeutic Implications and Emerging Strategies for Obesity Management [mdpi.com]
- 3. Takeda G protein–coupled receptor 5 (TGR5): an attractive therapeutic target for aging-related cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TGR5 agonists and how do they work? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Disposal of TGR5 Agonist 4: A Comprehensive Guide to Laboratory Safety and Chemical Handling
For researchers and scientists engaged in drug development, the responsible handling and disposal of novel chemical compounds are paramount to ensuring both laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the proper disposal of TGR5 agonist 4, a research chemical for which a specific Safety Data Sheet (SDS) may not be readily available. The following protocols are based on established best practices for chemical waste management in a laboratory setting.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Spill Management: In case of a spill, immediately alert laboratory personnel and follow your institution's established spill cleanup procedures. Small spills of solid material can typically be carefully swept up and placed in a designated hazardous waste container. Liquid spills may require absorbent materials.
II. Step-by-Step Disposal Protocol for this compound
The disposal of any research chemical must be approached with a clear understanding of its potential hazards and in compliance with all applicable regulations.
Step 1: Consult Institutional Guidelines
The first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste disposal.[1] EHS guidelines are designed to comply with federal, state, and local regulations.
Step 2: Waste Identification and Segregation
Properly identify and segregate all waste streams containing this compound.
-
Unused Product: Any unwanted or expired this compound should be disposed of as hazardous chemical waste. Do not discard it down the drain or in the regular trash.[1]
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, vials, and bench paper, must be treated as contaminated waste.[1]
-
Solutions: All solutions containing this compound must be collected in a designated, sealed, and properly labeled hazardous waste container.[1]
Step 3: Use Appropriate Waste Containers
The selection of appropriate waste containers is crucial for safe storage and disposal.
-
Liquid Waste: Collect liquid waste in a chemically resistant container with a secure, leak-proof screw-on cap.[2]
-
Solid Waste: Collect solid waste, such as contaminated lab supplies, in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.
-
Container Compatibility: Ensure that the container material is compatible with the chemical properties of this compound and any solvents used.
Step 4: Proper Labeling of Waste Containers
Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety. Each container must be clearly marked with the words "Hazardous Waste" and include the following information:
-
The full chemical name: "this compound" (avoiding abbreviations or formulas).
-
A list of all chemical constituents in the waste, including solvents.
-
The date when waste was first added to the container (generation start date).
-
The department and room number where the waste was generated.
-
The principal investigator's name and contact information.
-
Applicable hazard warnings (e.g., "Flammable," "Corrosive," "Toxic").
Step 5: Safe Storage of Chemical Waste
Store all hazardous waste containers in a designated, well-ventilated, and secure area.
-
Segregation: Keep incompatible waste streams physically separated to prevent dangerous reactions.
-
Secondary Containment: Use secondary containment systems, such as trays or bins, for all liquid hazardous waste to contain potential leaks or spills.
-
Container Integrity: Ensure waste containers are kept closed except when adding waste and are regularly inspected for any signs of damage or deterioration.
Step 6: Arrange for Waste Pickup
Once a waste container is full, or in accordance with your institution's policies (e.g., maximum storage time of six months for academic labs), contact your EHS department to arrange for a hazardous waste pickup. Do not transport hazardous waste yourself.
III. Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for laboratory chemical waste often include concentration limits for certain substances that can be disposed of down the drain after neutralization. However, for a research chemical with unknown environmental impact, drain disposal is strictly discouraged. All waste containing this compound should be collected as hazardous waste.
| Waste Stream | Collection Container | Key Disposal Guideline |
| Unused/Expired Solid this compound | Labeled, puncture-resistant container | Dispose of as hazardous chemical waste. |
| Solutions containing this compound | Labeled, chemically resistant, sealed container | Collect all solutions for hazardous waste disposal. |
| Contaminated Lab Supplies | Labeled, puncture-resistant container or bag | Treat as hazardous waste. |
| Empty this compound Containers | Original container | Triple rinse with a suitable solvent; collect the first rinse as hazardous waste. Deface the label before disposing of the container according to institutional guidelines. |
IV. TGR5 Signaling Pathway and Disposal Workflow
To provide further context for researchers, the following diagrams illustrate the TGR5 signaling pathway and the general workflow for the proper disposal of this compound.
Caption: TGR5 signaling pathway upon agonist binding.
Caption: Workflow for proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
